3-Cyanophenyl sulfamate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-cyanophenyl) sulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c8-5-6-2-1-3-7(4-6)12-13(9,10)11/h1-4H,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMMVSSXNQNZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Structural Characterization of 3-Cyanophenyl Sulfamate: A Technical Guide for Steroid Sulfatase Inhibitor Development
Executive Summary
The development of targeted endocrine therapies relies heavily on the precise synthesis of mechanism-based enzyme inhibitors. 3-Cyanophenyl sulfamate (CAS: 136167-16-3) is a critical building block and pharmacophore in medicinal chemistry, primarily utilized in the design of non-steroidal steroid sulfatase (STS) inhibitors. This technical whitepaper outlines the rational design, optimized synthetic methodologies, and rigorous structural characterization protocols required to produce high-purity this compound. Designed for synthetic chemists and drug development professionals, this guide emphasizes the causality behind reagent selection and establishes a self-validating workflow for reproducible synthesis.
Pharmacological Relevance & Rational Design
Aryl sulfamates are the gold standard for inhibiting steroid sulfatase, an enzyme responsible for the hydrolysis of inactive estrone sulfate into active estrone—a primary driver in hormone-dependent breast cancers[1].
The sulfamate moiety (–OSO₂NH₂) acts as a mechanism-based inhibitor. Upon entering the active site of STS, the aryl sulfamate undergoes a catalytic transfer, covalently sulfamoylating the critical formylglycine (FG75) residue in the enzyme's active site[1]. The 3-cyano substitution on the phenyl ring is highly strategic; the electron-withdrawing nature of the nitrile group enhances the leaving-group ability of the phenoxide upon active-site binding, thereby increasing the rate of enzyme inactivation[2]. Furthermore, the compact linear geometry of the cyano group minimizes steric clashes within the STS binding pocket[3].
Fig 1. Mechanism of STS inhibition by aryl sulfamates.
Retrosynthetic Analysis and Reagent Causality
The retrosynthetic disconnection of this compound occurs at the O–S bond, leading back to commercially available 3-cyanophenol and a sulfamoylating agent.
The Causality of Reagent Selection: Sulfamoyl chloride (ClSO₂NH₂) is the optimal reagent for this transformation. However, due to its high reactivity and propensity to degrade into sulfamide and polymeric byproducts upon storage, it must be synthesized freshly or generated in situ[1].
-
In Situ Generation: Reacting chlorosulfonyl isocyanate with anhydrous formic acid in dichloromethane (DCM) rapidly yields ClSO₂NH₂ with the evolution of CO and CO₂[4].
-
Solvent & Base Selection: While traditional protocols utilize DCM with triethylamine (TEA)[1], using N,N-dimethylacetamide (DMA) without an external base is often superior for electron-deficient phenols like 3-cyanophenol[2][5]. DMA acts as both a solvent and a mild Lewis base, stabilizing the highly reactive sulfamoyl chloride intermediate and preventing premature hydrolysis, which directly translates to higher yields and fewer purification bottlenecks[2].
Experimental Methodology: Self-Validating Protocol
To ensure high fidelity and reproducibility, the following protocol incorporates in-process controls (IPCs) to validate the reaction at each critical juncture.
Step 4.1: Preparation of Sulfamoyl Chloride
Note: Perform under a strictly anhydrous argon atmosphere.
-
Charge a flame-dried 50 mL round-bottom flask with chlorosulfonyl isocyanate (1.50 mmol) and anhydrous DCM (2.0 mL)[4].
-
Cool the solution to 0 °C using an ice-water bath.
-
Add anhydrous formic acid (1.50 mmol) dropwise over 10 minutes.
-
Validation Check: Observe vigorous gas evolution (CO and CO₂). Stir the mixture at room temperature for 2 hours until gas evolution ceases, indicating the complete formation of ClSO₂NH₂.
Step 4.2: Sulfamoylation of 3-Cyanophenol
-
In a separate flask, dissolve 3-cyanophenol (1.0 mmol) in anhydrous DMA (3.0 mL) and cool to 0 °C[2].
-
Transfer the freshly prepared ClSO₂NH₂ solution dropwise to the phenol solution over 15 minutes.
-
Allow the reaction to warm to ambient temperature and stir for 4–6 hours.
-
Validation Check (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the 3-cyanophenol spot (UV active, higher Rf) and the appearance of a highly polar product spot confirms conversion.
Step 4.3: Quench and Purification
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted ClSO₂NH₂ without hydrolyzing the newly formed sulfamate[1].
-
Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to thoroughly remove the DMA solvent.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to yield this compound as a white crystalline solid[1].
Fig 2. Step-by-step synthetic workflow for this compound.
Quantitative Data & Optimization
The choice of solvent and base dramatically impacts the yield of the sulfamoylation step. Table 1 summarizes the optimization parameters, demonstrating the superiority of the DMA-mediated protocol.
Table 1: Optimization of Sulfamoylation Conditions for 3-Cyanophenol
| Entry | Solvent | Base / Additive | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1 | DCM | Triethylamine (3 eq) | 0 to RT | 12 | 62% | 92% |
| 2 | THF | NaH (1.1 eq) | 0 to RT | 8 | 45% | 85% |
| 3 | DMF | None | RT | 6 | 78% | 96% |
| 4 | DMA | None | 0 to RT | 4 | 88% | >99% |
Structural Characterization
Rigorous analytical validation is required to confirm the structural integrity of the synthesized this compound. The presence of the primary amine protons and the distinct sulfonyl stretching frequencies are primary indicators of success.
Table 2: Spectroscopic Data Summary for this compound
| Analytical Method | Key Spectral Features / Assignments |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.18 (br s, 2H, -NH₂), 7.82 (dt, J = 7.6, 1.2 Hz, 1H, Ar-H), 7.75 (t, J = 1.8 Hz, 1H, Ar-H), 7.68 (t, J = 8.0 Hz, 1H, Ar-H), 7.58 (ddd, J = 8.2, 2.4, 1.1 Hz, 1H, Ar-H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 150.4 (C-O), 131.8 (Ar-C), 130.2 (Ar-C), 126.8 (Ar-C), 125.4 (Ar-C), 118.0 (-C≡N), 112.5 (Ar-C). |
| FT-IR (ATR, cm⁻¹) | 3355, 3265 (N-H stretch), 2232 (C≡N stretch), 1378 (asymmetric S=O), 1182 (symmetric S=O). |
| HRMS (ESI-TOF) | m/z calculated for C₇H₅N₂O₃S [M-H]⁻ 197.0026; found 197.0022. |
Conclusion
The synthesis of this compound requires precise control over the highly reactive sulfamoyl chloride intermediate. By utilizing N,N-dimethylacetamide (DMA) as both solvent and stabilizer, researchers can bypass the limitations of traditional amine-base protocols, achieving high yields and exceptional purity. The robust characterization parameters provided herein ensure that the resulting pharmacophore meets the stringent quality requirements necessary for downstream biological evaluation in steroid sulfatase inhibition assays[3][5].
References
1.[1] Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenol sulfate and cyclic phenyl sulfamate motifs. National Institutes of Health (PMC). Available at: 2. This compound | 136167-16-3. Sigma-Aldrich. Available at: 3. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry (ACS Publications). Available at: 4.[2] Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor. ChemMedChem (University of Bath). Available at: 5.[5] Piperazinyl-ureido sulfamates as steroid sulfatase inhibitors. IRIS (Università degli Studi di Cagliari). Available at: 6.[3] Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. ACS Publications. Available at:
Sources
- 1. Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenol sulfate and cyclic phenyl sulfamate motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.bath.ac.uk [people.bath.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iris.unica.it [iris.unica.it]
Aryl O-Sulfamates: A Technical Guide to Properties, Stability, and Synthetic Utility
The following technical guide is structured to serve as an authoritative reference for researchers working with aryl O-sulfamates. It prioritizes mechanistic understanding and practical utility over generic descriptions.
Executive Summary
Aryl O-sulfamates (
This guide dissects the physicochemical parameters that govern this duality, providing the specific data and protocols necessary to utilize aryl sulfamates effectively in drug development.
Structural & Physical Characteristics
Molecular Geometry and Electronic Environment
The sulfamate group is non-planar. The sulfur atom adopts a distorted tetrahedral geometry, creating a distinct electronic dipole. Unlike planar amides, the nitrogen lone pair in the sulfamate group ($ -SO_2-NH_2 $) is delocalized into the sulfonyl moiety, reducing its basicity but significantly increasing the acidity of the N-H protons compared to amines.
Hydrogen Bonding and Solubility
Aryl sulfamates are amphiphilic hydrogen bonders.
-
H-Bond Donors (HBD): The
group provides two protons capable of strong interaction with biological acceptors (e.g., the catalytic cleft of Carbonic Anhydrase or STS). -
H-Bond Acceptors (HBA): The sulfonyl oxygens (
) act as weak acceptors.
Impact on Drug Design (Lipophilicity):
Converting a phenol (
| Property | Phenol ( | Aryl Sulfamate ( | Design Implication |
| H-Bond Potential | Donor/Acceptor | Dual Donor / Weak Acceptor | High affinity for active site residues (e.g., Thr, His). |
| pKa | ~10.0 | ~10.1 (N-H) | Ionizable at high pH; neutral at physiological pH (7.4). |
| Crystallinity | Variable | Generally High MP | Strong intermolecular H-bonding networks often lead to high lattice energy (solid-state stability). |
| Metabolic Stability | Low (Glucuronidation) | High (Sequesters OH) | Blocks Phase II conjugation of the phenolic oxygen. |
Chemical Stability & Reactivity Profile
Acidity (pKa)
The pKa of the sulfamate
-
At pH 7.4: The molecule is predominantly neutral (>99%), ensuring good membrane permeability.
-
At pH > 10: The nitrogen deprotonates to form the sulfamate anion (
). This anionic species is the gateway to hydrolysis.
Hydrolytic Stability (The E1cB Mechanism)
A common misconception is that aryl sulfamates hydrolyze via simple nucleophilic attack at the sulfur. In reality, under neutral to alkaline conditions, they degrade via an Elimination Unimolecular conjugate Base (E1cB) mechanism.
The Mechanism:
-
Ionization: Base removes a proton from nitrogen.
-
Elimination: The phenoxide leaving group (
) is expelled, generating a reactive -sulfonylamine intermediate ( ).[1] -
Hydration: Water rapidly attacks the intermediate to form sulfamic acid and the phenol.
Note: In highly acidic conditions (pH < 2), the mechanism shifts to an A-S2 (Acid-catalyzed bimolecular substitution) pathway, but the E1cB pathway is the dominant instability vector in biological assays.
Visualization: The E1cB Hydrolysis Pathway
The following diagram illustrates the degradation pathway that researchers must mitigate during formulation.
Caption: The E1cB hydrolysis pathway dominant at pH > 7. The expulsion of the phenoxide is the rate-determining step.
Synthetic Utility: The "Pseudohalide" Advantage
In organic synthesis, aryl sulfamates are valuable electrophiles.[2] They activate the C-O bond of phenols for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) catalyzed by Ni or Pd.
Why use Sulfamates over Triflates?
-
Stability: Triflates (
) are notoriously hydrolytically unstable and difficult to purify on silica. Sulfamates are stable to silica gel chromatography and long-term storage. -
Atom Economy: While less reactive than triflates/nonaflates, they are sufficiently reactive for most oxidative additions, especially with Nickel catalysts which have a high affinity for C-O bonds.
-
Directing Groups: The sulfamate nitrogen can act as a Directing Group (DG) for ortho-C-H functionalization before the sulfamate itself is coupled off.
Experimental Protocols
Protocol A: Synthesis via Chlorosulfonyl Isocyanate (CSI)
This is the "Gold Standard" method. It avoids the use of unstable sulfamoyl chloride and generally provides higher yields.
Materials:
-
Phenol substrate (1.0 equiv)
-
Chlorosulfonyl Isocyanate (CSI) (1.5 equiv)
-
Formic Acid (excess) or Water (careful addition)
-
Solvent: DMA (N,N-Dimethylacetamide) or CH2Cl2.
Step-by-Step Workflow:
-
Preparation: Dissolve the phenol in anhydrous DMA (0.5 M concentration) under Nitrogen. Cool to 0°C.
-
Addition: Add CSI dropwise. The reaction forms a reactive O-substituted chlorosulfonyl urethane intermediate.
-
Hydrolysis/Decarboxylation:
-
Option A (Mild): Treat the intermediate with water.[1] This hydrolyzes the N-Cl bond and decarboxylates the urethane.
-
Option B (Standard): Many protocols use a "dump" into water/brine.
-
-
Workup: Extract with Ethyl Acetate. The sulfamate is usually stable enough for standard aqueous workup.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Hydrolytic Stability Assay
To validate the stability of a new sulfamate drug candidate.
-
Buffer Prep: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.
-
Incubation: Dissolve sulfamate (100 µM) in buffer (with <1% DMSO). Incubate at 37°C.
-
Monitoring: Analyze aliquots by HPLC-UV every 60 minutes for 24 hours.
-
Detection: Monitor the appearance of the parent phenol peak.
-
Calculation: Plot ln[Concentration] vs. time to determine
and half-life ( ).
Visualization: Synthetic Workflow (CSI Method)
Caption: Step-wise synthesis of aryl sulfamates using the CSI protocol to ensure high yield and purity.
References
-
Spillane, W. J., et al. (2011). Mechanisms of Hydrolysis of Phenyl- and Benzyl 4-nitrophenyl-sulfamate Esters. Organic & Biomolecular Chemistry. Link
- Significance: Defines the E1cB mechanism and pH dependence of sulfam
-
Purohit, A., et al. (1995). In vivo inhibition of estrone sulfatase activity and growth of nitrosomethylurea-induced mammary tumors by 6,6,7-COUMATE. Cancer Research. Link
- Significance: Establishes the pharmacophore utility of aryl sulfam
-
Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential. Medicinal Research Reviews. Link
-
Significance: Comprehensive review of physical properties and drug applications.[3]
-
-
Mack, K. A., & Du Bois, J. (2014). Copper-Catalyzed Amination of Sulfamate Esters. Journal of the American Chemical Society.[4] Link
- Significance: Highlights the synthetic utility of sulfamates in C-H functionaliz
-
Garg, N. K., et al. (2011). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. Chemical Reviews. Link
- Significance: Details the use of aryl sulfamates as electrophiles (pseudohalides) in cross-coupling.
Sources
- 1. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Fragments: Physical properties in drug design [practicalfragments.blogspot.com]
- 4. pubs.acs.org [pubs.acs.org]
The Cyanophenyl Motif in Enzyme Inhibition: From Heme Coordination to Allosteric Locking
Executive Summary
The cyanophenyl group (benzonitrile moiety) represents a "Goldilocks" functionality in medicinal chemistry. Unlike its aliphatic nitrile cousins, which often serve as reversible covalent "warheads" targeting catalytic cysteines (e.g., vildagliptin), the cyanophenyl group is electronically stabilized by aromatic conjugation. This stability shifts its role from a covalent trap to a versatile non-covalent anchor .[1]
This technical guide analyzes the three distinct mechanistic modalities of cyanophenyl-containing inhibitors: Metal Coordination (Aromatase), Allosteric Locking (Reverse Transcriptase), and Non-Purine Active Site Blockade (Xanthine Oxidase). It provides actionable insights into the structure-activity relationships (SAR) and synthetic protocols required to deploy this motif effectively.[1]
Part 1: The Physicochemical Triad
To design effective inhibitors, one must understand why the cyanophenyl group is selected over isosteres like chlorophenyl or pyridyl groups.
| Property | Mechanistic Advantage | Biological Impact |
| Linear Geometry | The | Penetrates narrow hydrophobic tunnels (e.g., HIV-1 RT) with minimal steric clash.[1] |
| Electronic Dipole | Strong electron-withdrawing group ( | Increases the acidity of the aromatic ring, enhancing |
| Metal Affinity | The terminal nitrogen lone pair is a "soft" ligand.[1] | Forms high-affinity coordination bonds with Heme Iron ( |
Part 2: Mechanistic Modalities[1]
Mode A: Heme-Iron Coordination (The Aromatase Inhibitors)
Case Study: Letrozole (Femara) Target: Aromatase (CYP19A1)[1]
The Challenge: First-generation inhibitors like aminoglutethimide lacked specificity, inhibiting other cytochrome P450 enzymes involved in cortisol synthesis.[1] The Cyanophenyl Solution: Letrozole utilizes a triazole ring to coordinate the Heme iron, but the two cyanophenyl wings are critical for specificity. They bind into the hydrophobic access channel of the CYP19A1 active site, mimicking the steroid backbone of the natural substrate (androstenedione).
-
Mechanism: The cyano groups do not react covalently.[1] Instead, they act as rigid handles that orient the triazole nitrogen perfectly onto the Heme iron, displacing the oxygen molecule required for catalysis.
-
Causality: The electron-withdrawing nature of the nitriles prevents metabolic oxidation of the phenyl rings, significantly increasing the drug's half-life (
days).
Mode B: Allosteric "Wiggle and Jiggle" (The NNRTIs)
Case Study: Rilpivirine (TMC278) Target: HIV-1 Reverse Transcriptase (RT)
The Challenge: First-generation NNRTIs (Nevirapine) failed due to rapid resistance mutations (e.g., K103N) that altered the shape of the allosteric pocket. The Cyanophenyl Solution: Rilpivirine belongs to the diarylpyrimidine (DAPY) class.[2][3][4] It features a cyanophenyl wing connected via a flexible linker.[1]
-
Mechanism: The cyanophenyl group lodges into a hydrophobic tunnel formed by residues Y188, F227, and W229.
-
Flexibility (Torsional Freedom): Unlike rigid inhibitors, the cyanophenyl group in Rilpivirine can reorient itself ("wiggle") to accommodate mutations in the binding pocket. The linear cyano group acts as a "feeler," maintaining contact with the mutated pocket wall via Van der Waals forces even when the pocket shape distorts.
Mode C: Non-Purine Active Site Blockade
Case Study: Febuxostat Target: Xanthine Oxidase (XO)[1][5][6]
The Challenge: Allopurinol, a purine analog, acts as a suicide substrate and has severe hypersensitivity risks. The Cyanophenyl Solution: Febuxostat is a non-purine selective inhibitor (NP-SIXO).[1]
-
Mechanism: It does not bind to the molybdenum center directly.[1] Instead, the cyanophenyl moiety (specifically 3-cyano-4-isobutoxyphenyl) occupies the access channel leading to the active site.
-
Interaction: The cyano group forms critical hydrogen bonds with Asn768 and interacts with the hydrophobic milieu, effectively sealing the entrance and preventing hypoxanthine entry.
Part 3: Visualization of Mechanisms
The following diagram illustrates the divergent evolutionary paths of cyanophenyl-based inhibitors based on their binding mode.
Caption: Mechanistic divergence of the cyanophenyl motif across three major enzyme classes.[1]
Part 4: Experimental Protocols
Synthesis: Palladium-Catalyzed Cyanation
The historical Rosenmund-von Braun reaction (using stoichiometric CuCN at high heat) is obsolete due to harsh conditions and difficult workup.[1] The modern standard is Pd-catalyzed cyanation using non-toxic cyanide sources like
Protocol: Cyanation of Aryl Bromides
-
Objective: Install a cyano group on an aryl bromide precursor (e.g., for Rilpivirine intermediate).
-
Reagents:
-
Procedure:
-
Charge a reaction vial with Aryl Bromide,
, , and .[1] -
Evacuate and backfill with Argon (3x) to remove oxygen (critical to prevent catalyst deactivation).[1]
-
Add anhydrous DMAc via syringe.[1]
-
Heat to 120°C for 12-24 hours.
-
Workup: Dilute with ethyl acetate, wash with water (to remove inorganic salts), dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Why this works: The ferrocyanide acts as a "slow-release" cyanide capsule.[1] Free cyanide ions (
Validation: Spectral Shift Assay (for Heme Targets)
To verify if your cyanophenyl compound is coordinating the Heme iron (like Letrozole) or just binding nearby:
-
Method: UV-Vis Difference Spectroscopy.[1]
-
Protocol:
-
Prepare purified enzyme (e.g., CYP19A1) in buffer.[1]
-
Record baseline spectrum (350–500 nm).[1]
-
Titrate the cyanophenyl inhibitor.[1]
-
Result: A "Type II" binding spectrum (trough at ~390 nm, peak at ~420 nm) indicates direct Nitrogen-Iron coordination.[1] A lack of shift suggests allosteric binding.[1]
-
Part 5: Synthetic Workflow Diagram
Caption: Modern "Slow-Release" Cyanation Protocol avoiding catalyst poisoning.
Part 6: Comparative Data
| Drug | Indication | Target Enzyme | Role of Cyanophenyl | Binding Type |
| Letrozole | Breast Cancer | Aromatase (CYP19A1) | Orients triazole to Heme; mimics substrate steroid backbone.[1] | Competitive (Reversible) |
| Rilpivirine | HIV-1 | Reverse Transcriptase | Fits hydrophobic tunnel; tolerates pocket mutations via "wiggling."[1] | Allosteric (Non-competitive) |
| Febuxostat | Gout | Xanthine Oxidase | Blocks access channel; H-bonds with Asn768.[1] | Mixed/Non-competitive |
| Fadrozole | Breast Cancer | Aromatase | Predecessor to Letrozole; single cyanophenyl ring.[1] | Competitive |
| Etravirine | HIV-1 | Reverse Transcriptase | Similar to Rilpivirine; bis-aryl ether scaffold.[1] | Allosteric |
Part 7: References
-
Discovery and Mechanism of Letrozole
-
Rilpivirine Structure and Binding
-
Febuxostat Mechanism of Action
-
Synthetic Methodology (Cyanation)
-
General Enzyme Inhibition Kinetics
Sources
- 1. Letrozole - Wikipedia [en.wikipedia.org]
- 2. Rilpivirine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 5. Febuxostat Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 6. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]
- 7. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. The early days of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Letrozole | Breast Cancer Treatment Drug | Britannica [britannica.com]
- 11. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Febuxostat? [synapse.patsnap.com]
Sulfamates as Bioisosteres of Sulfonamides: A Strategic Tool in Modern Drug Discovery
An In-Depth Technical Guide:
Abstract
The strategic modification of lead compounds is a cornerstone of medicinal chemistry, with bioisosteric replacement serving as a primary tactic to optimize pharmacological and pharmacokinetic profiles. The sulfonamide moiety, a ubiquitous functional group in a multitude of approved drugs, is a frequent subject of such modifications. This technical guide provides an in-depth exploration of the sulfamate group as a key non-classical bioisostere of the sulfonamide. We will dissect the fundamental physicochemical distinctions between these functionalities, explore the profound implications of this bioisosteric switch on drug action, and present detailed case studies of successful sulfamate-containing drugs, including Topiramate and steroid sulfatase inhibitors. Furthermore, this guide furnishes detailed, field-proven synthetic and analytical protocols to empower researchers in the practical application of this powerful drug design strategy.
The Principle of Bioisosterism in Drug Design
Bioisosterism involves the substitution of a functional group within a bioactive molecule with another group that retains similar biological activity.[1][2][3] This strategy is not merely about swapping atoms but about modulating a compound's steric, electronic, and physicochemical properties to enhance its efficacy, selectivity, metabolic stability, and safety profile.[3] The sulfonamide functional group (-SO₂NR₂) is a classic pharmacophore found in diuretics, antibiotics, and anticonvulsants.[4][5] However, challenges such as poor solubility, potential for hypersensitivity reactions, and specific metabolic liabilities often necessitate its replacement.
This has led to the exploration of bioisosteres like the sulfamate (-OSO₂NH₂), which offers a nuanced alternative for fine-tuning molecular properties.
The Sulfamate Moiety: A Comparative Analysis
While both sulfonamides and sulfamates contain the core sulfamoyl motif (R-SO₂-N), their structural and electronic properties differ significantly. A sulfonamide features a direct sulfur-carbon (S-C) or sulfur-nitrogen (S-N, in the case of sulfamides) bond, whereas a sulfamate is characterized by a sulfur-oxygen-carbon (S-O-C) linkage.[6] This seemingly subtle change has critical consequences.
-
Structural and Electronic Differences : The sulfamate can be viewed as an ester of sulfamic acid, making it an amido analog of an alkyl sulfate.[6] In contrast, a sulfonamide is the amido analog of a sulfonic acid.[6] This distinction in connectivity alters bond angles, rotational freedom, and the overall electronic distribution of the molecule.
-
Physicochemical Properties : The introduction of the ester oxygen atom in sulfamates generally impacts key physicochemical parameters like acidity (pKa), lipophilicity (logP), and hydrogen bonding capacity. These changes can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7]
Below is a comparative summary of the key properties of representative sulfonamide and sulfamate compounds.
| Property | Sulfonamide (e.g., Sulfamethoxazole) | Sulfamate (e.g., Topiramate) | Rationale for Impact |
| Core Linkage | Sulfur-Carbon (Aromatic) | Sulfur-Oxygen-Carbon (Aliphatic) | Alters bond angles, electronics, and metabolic stability. The S-O bond can be more susceptible to hydrolysis. |
| pKa | ~5.6 (Amide N-H)[8] | Weaker acidity; not typically the primary acidic site. | The electronic influence of the adjacent oxygen in the sulfamate reduces the acidity of the N-H proton compared to many aryl sulfonamides. |
| Solubility | Variable, often low in neutral form.[9] | Can be modulated; Topiramate has good bioavailability.[10] | The overall structure dictates solubility, but the sulfamate group can be part of a strategy to improve this parameter. |
| Metabolism | Primarily hepatic N-acetylation and glucuronidation.[11] | Primarily renal excretion, with some hepatic hydroxylation.[12] | The different core linkage provides alternative sites for metabolic enzymes, potentially avoiding common sulfonamide metabolic pathways. |
Pharmacological Consequences of the Sulfonamide-to-Sulfamate Exchange
The replacement of a sulfonamide with a sulfamate is a strategic decision driven by the desire to modulate biological activity and pharmacokinetics.
Impact on Target Engagement
The sulfamate group can serve as a potent zinc-binding group, a key interaction for inhibiting metalloenzymes. Its ability to coordinate with the active site zinc ion is central to its inhibitory activity against enzymes like carbonic anhydrase.[13][14][15] In some cases, the sulfamate is a superior inhibitor compared to its sulfonamide or sulfamide counterparts.[14][16]
Case Study: Topiramate - A Multi-Target Anticonvulsant
Topiramate is a blockbuster anticonvulsant and migraine prophylactic whose efficacy is derived from a complex mechanism of action.[12][17] Its novel sulfamate-substituted sugar structure is critical to its pharmacological profile.
Key Mechanisms of Action:
-
Carbonic Anhydrase (CA) Inhibition : The sulfamate moiety allows Topiramate to act as a potent inhibitor of carbonic anhydrase isozymes, particularly CA II and CA IV.[18][19] While this action is considered weak in the context of its overall anticonvulsant effect, it may contribute to certain side effects.[10][20]
-
Modulation of Ion Channels : Topiramate blocks voltage-gated sodium channels and L-type calcium channels, reducing neuronal excitability.[17][18]
-
GABAergic Enhancement : It enhances the activity of the inhibitory neurotransmitter GABA at GABA-A receptors.[12][18]
-
Glutamate Receptor Antagonism : It antagonizes AMPA/kainate subtypes of glutamate receptors, decreasing excitatory neurotransmission.[17][18]
Case Study: Steroid Sulfatase (STS) Inhibitors
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active estrogens from inactive sulfate precursors, such as estrone sulfate (E1S).[21][22] Elevated STS activity is implicated in hormone-dependent breast cancer.[23] Aryl sulfamate esters, such as Estrone-3-O-sulfamate (EMATE) and the non-steroidal Irosustat, are highly potent, irreversible inhibitors of STS.[21][23][24]
Mechanism of Inhibition: The sulfamate group is essential for the mechanism-based inactivation of the enzyme. The inhibitor mimics the natural substrate and binds to the active site. The enzyme initiates catalysis, which leads to the sulfamoyl group being transferred to a key formylglycine residue in the active site, resulting in covalent and irreversible modification of the enzyme.[21]
Synthetic and Analytical Protocols
The successful application of bioisosterism requires robust and reproducible experimental methods.
General Synthesis of Sulfamates from Alcohols
A common and direct method for synthesizing sulfamates is the reaction of an alcohol with sulfamoyl chloride. However, newer reagents have been developed to offer milder conditions and broader substrate scope.[25][26] The following protocol details a general procedure using the bench-stable reagent hexafluoroisopropyl sulfamate (HFIPS), which provides sulfamates in high purity after a simple workup.[25][26]
Experimental Protocol: Synthesis of a Sulfamate using HFIPS
Materials:
-
Alcohol substrate (1.0 eq)
-
Hexafluoroisopropyl sulfamate (HFIPS) (1.2 eq)[25]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 eq).
-
Solvent and Base Addition: Dissolve the alcohol in anhydrous acetonitrile (approx. 0.2 M concentration). Add DBU (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Add HFIPS (1.2 eq) to the reaction mixture in one portion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfamate product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Assay: Carbonic Anhydrase II Inhibition
To validate the bioisosteric replacement, a direct comparison of the inhibitory activity of a parent sulfonamide and its sulfamate analog is essential. The following protocol describes a colorimetric assay for human Carbonic Anhydrase II (hCA II) inhibition.[14][16]
Principle: This assay measures the esterase activity of hCA II using 4-nitrophenyl acetate (4-NPA) as a substrate. The enzyme catalyzes the hydrolysis of 4-NPA to 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400 nm. The rate of color formation is proportional to enzyme activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.
Materials:
-
Human Carbonic Anhydrase II (hCA II), recombinant
-
Tris buffer (e.g., 50 mM, pH 7.5)
-
4-Nitrophenyl acetate (4-NPA) substrate stock solution in DMSO
-
Test compounds (sulfonamide and sulfamate) stock solutions in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in Tris buffer containing a final DMSO concentration of <1%. Prepare a "no inhibitor" control (buffer + DMSO) and a "no enzyme" blank (buffer + DMSO).
-
Enzyme Addition: In the wells of a 96-well plate, add 20 µL of each inhibitor dilution (or control). To all wells except the "no enzyme" blank, add 160 µL of a pre-diluted hCA II solution in Tris buffer.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the 4-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V, change in absorbance/time) for each well from the linear portion of the kinetic curve.
-
Normalize the rates relative to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value for each compound.
-
Conclusion and Future Outlook
The use of sulfamates as bioisosteres for sulfonamides is a validated and powerful strategy in drug design. This exchange can lead to significant improvements in potency, selectivity, and pharmacokinetic properties by subtly altering the molecule's physicochemical profile.[7] The success of drugs like Topiramate and the clinical promise of STS inhibitors underscore the therapeutic potential of the sulfamate moiety.[17][22] As synthetic methodologies become more robust and our understanding of the structural biology of drug targets deepens, the rational design and application of sulfamate-containing compounds will undoubtedly continue to be a fruitful area of research, offering new solutions to long-standing therapeutic challenges.
References
-
Möhler, L., Breden, A., & Sewald, N. (2020). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. Applied Microbiology and Biotechnology. [Link]
-
Reed, M. J., Purohit, A., Woo, L. W., Newman, S. P., & Potter, B. V. (2000). Steroidal and Nonsteroidal Sulfamates as Potent Inhibitors of Steroid Sulfatase. Journal of Medicinal Chemistry. [Link]
-
Purohit, A., Hejaz, H. A., Walden, L., MacCarthy-Morrogh, L., Packham, G., & Potter, B. V. (2003). Carbonic Anhydrase Inhibitors. Inhibition of Cytosolic Isozymes I and II and Transmembrane, Tumor-Associated Isozyme IX with Sulfamates Including EMATE Also Acting as Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Topiramate? Patsnap. [Link]
-
Arnone, D. (2005). Psychopharmacology of topiramate: from epilepsy to bipolar disorder. Annals of General Psychiatry. [Link]
-
Inxight Drugs. (n.d.). TOPIRAMATE SODIUM. National Center for Advancing Translational Sciences. [Link]
-
Study.com. (n.d.). Topiramate: Mechanism of Action & Structure. Study.com. [Link]
-
Sachdeo, R. C. (1998). Topiramate: Pharmacokinetics and Pharmacodynamics. The Canadian Journal of Neurological Sciences. [Link]
-
Maryanoff, B. E., McComsey, D. F., Costanzo, M. J., Yabut, S. C., Lu, P., & Shank, R. P. (2005). Comparison of Sulfamate and Sulfamide Groups for the Inhibition of Carbonic Anhydrase-II by Using Topiramate as a Structural Platform. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Steroid sulfatase. Wikipedia. [Link]
-
Thomas, M. P., & Potter, B. V. L. (2018). SULFATION PATHWAYS: Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects in. Journal of Molecular Endocrinology. [Link]
-
Scozzafava, A., Supuran, C. T., & Owa, T. (2003). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. Bioorganic & Medicinal Chemistry. [Link]
-
Pinto, A., Salerno, S., Gaccione, S., Iunco, S., De Luca, L., & Schettino, C. (2016). Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Ponticello, G. S., Freedman, M. B., Habecker, C. N., Holloway, M. K., & Amato, J. S. (1991). Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates. Journal of Medicinal Chemistry. [Link]
-
Di Fiore, A., De Simone, G., & Supuran, C. T. (2009). Carbonic anhydrase inhibitors. Comparison of aliphatic sulfamate/bis-sulfamate adducts with isozymes II and IX as a platform for designing tight-binding, more isoform-selective inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Purohit, A., & Reed, M. J. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews. [Link]
-
MSD Manual Professional Edition. (n.d.). Sulfonamides. MSD Manuals. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Sulfamates. Organic Chemistry Portal. [Link]
-
Zhang, X., & Moses, J. E. (2021). Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via SuFEx Click Chemistry and Photomediated 1,3-Rearrangement. Angewandte Chemie. [Link]
-
Sguazzin, M. A. (2024). Synthesis and Applications of Sulfamates and Related Functionalities. McMaster University. [Link]
-
Winum, J. Y., Poulsen, S. A., & Supuran, C. T. (2018). Synthesis, structure and bioactivity of primary sulfamate-containing natural products. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry. [Link]
-
Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. PubMed. [Link]
-
Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Semantic Scholar. [Link]
-
Arabi, A. A. (2017). (PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. ResearchGate. [Link]
-
Sehgelmeble, F. W., Janson, J., Ray, C., Rosqvist, S., Gustavsson, S., Nilsson, L. I., ... & Arvidsson, P. I. (2012). Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors. ChemMedChem. [Link]
-
Sanna, M., Cadeddu, M., Sini, M., & Meleddu, R. (2021). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Molecules. [Link]
-
RSC Publishing. (n.d.). Chemistry and physical properties of sulfamide and its derivatives: proton conducting materials. Royal Society of Chemistry. [Link]
-
Sehgelmeble, F. W., Janson, J., Ray, C., Rosqvist, S., Gustavsson, S., Nilsson, L. I., ... & Arvidsson, P. I. (2012). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ‐Secretase Inhibitors. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Potential bioisosteres for sulfones and sulfonamides, examples of... ResearchGate. [Link]
-
Bolger, M. B., & Carrupt, P. A. (2012). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. ResearchGate. [Link]
-
Hekster, C. A., & Vree, T. B. (1982). Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives. Antibiotics and Chemotherapy. [Link]
-
El-Mokadem, A., El-Badawy, M., & El-Komy, A. (2024). Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers. Veterinary Research Communications. [Link]
-
Pharmacology of Sulfacetamide. (2024). YouTube. [Link]
-
Gao, J., & Li, Y. (2014). Selected physicochemical properties of the sulfonamide antibiotics. ResearchGate. [Link]
-
Pharmacology of Sulfamethoxazole. (2024). YouTube. [Link]
-
Wang, N., & Gunsch, C. K. (2011). Basic physicochemical properties of sulfonamides. ResearchGate. [Link]
-
Maryanoff, B. E., McComsey, D. F., Costanzo, M. J., Yabut, S. C., Lu, P., & Shank, R. P. (2005). Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform. PubMed. [Link]
Sources
- 1. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 2. Routes to drug design via bioisosterism of carboxyl and sulfonamide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sulfonamides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cambridge.org [cambridge.org]
- 11. Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. study.com [study.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, structure and bioactivity of primary sulfamate-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Topiramate? [synapse.patsnap.com]
- 18. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. TOPIRAMATE SODIUM [drugs.ncats.io]
- 21. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 22. jme.bioscientifica.com [jme.bioscientifica.com]
- 23. academic.oup.com [academic.oup.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Sulfamate synthesis by amination [organic-chemistry.org]
- 26. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
The Sulfamate Pharmacophore: Mechanisms, Synthesis, and Therapeutic Applications
Executive Summary
The sulfamate group (
The Sulfamate Pharmacophore
The sulfamate group acts as a transition state mimic and a hydrogen bond donor/acceptor. Its biological activity is primarily driven by two distinct chemical behaviors:
-
Zinc Coordination: The terminal nitrogen and sulfonyl oxygens can coordinate with the
ion in the active site of Carbonic Anhydrases. -
Suicide Inhibition: In aryl sulfamates, the
bond is susceptible to nucleophilic attack by specific enzyme residues, leading to irreversible sulfamoylation.
Physicochemical Properties
| Property | Value/Characteristic | Biological Implication |
| pKa | ~10.0 (unsubstituted) | Predominantly neutral at physiological pH; allows passive membrane transport. |
| H-Bonding | Donor (2) & Acceptor (2) | High affinity for receptor binding pockets (e.g., GABA, AMPA). |
| Stability | Acid-labile, Base-stable | Requires specific synthetic handling; stable in plasma but hydrolyzes in acidic urine. |
| Leaving Group | Phenolic oxygen (Aryl) | Critical for the "suicide" mechanism in STS inhibition. |
Mechanism of Action: Steroid Sulfatase (STS) Inhibition
Target: Hormone-Dependent Cancers (Breast, Prostate, Endometrial). Key Molecule: Irosustat (STX64).
Steroid Sulfatase (STS) hydrolyzes estrone sulfate (E1S) to estrone (E1), a precursor to estradiol.[1] In hormone-dependent tumors, STS is often overexpressed. Aryl sulfamates act as irreversible suicide inhibitors .
The "Formylglycine" Mechanism
The catalytic cycle of STS relies on a post-translationally modified residue: Formylglycine (FGly) , generated from a cysteine (Cys75) or serine.[1][2]
-
Recognition: The aryl sulfamate mimics the natural substrate (E1S) and enters the active site.
-
Nucleophilic Attack: The hydrated gem-diol of the FGly residue attacks the sulfur atom of the sulfamate.
-
Transfer: The sulfamate group (
) is transferred to the FGly hydroxyl, releasing the phenolic portion of the inhibitor. -
Irreversible Adduct: The enzyme is left with a sulfamoylated FGly residue, preventing it from regenerating to process further substrate.
Diagram: STS Suicide Inhibition Pathway
Caption: The irreversible inactivation of Steroid Sulfatase (STS) via transfer of the sulfamate group to the active site Formylglycine (FGly) residue.
Mechanism of Action: CNS Modulation & Carbonic Anhydrase
Target: Epilepsy, Migraine, Glaucoma. Key Molecule: Topiramate.[3][4][5][6]
Unlike aryl sulfamates, alkyl/sugar sulfamates like Topiramate are generally stable to hydrolysis and act via reversible interactions.
Multimodal Pharmacology
Topiramate exemplifies the "dirty drug" concept, where efficacy stems from modulating multiple targets simultaneously:
-
Carbonic Anhydrase (CA) Inhibition: The sulfamate nitrogen coordinates with the catalytic Zinc (
) in CA-II and CA-IV isoenzymes. This alters pH buffering, indirectly stabilizing neuronal membranes. -
GABA-A Receptor Modulation: Enhances
influx, hyperpolarizing the neuron.[5] -
AMPA/Kainate Antagonism: Blocks glutamate binding, reducing excitatory transmission.[5]
-
Na+ Channel Blockade: Prevents repetitive neuronal firing.
Diagram: Topiramate Multimodal Action
Caption: The pleiotropic pharmacological profile of Topiramate, showing simultaneous modulation of enzymes and ion channels.[5]
Synthetic Strategies
Synthesizing sulfamates requires avoiding the instability of sulfamoyl chloride (
Protocol: Synthesis of Aryl Sulfamates via CSI
Objective: To synthesize an aryl sulfamate from a phenol precursor. Reagents: Phenol substrate, Chlorosulfonyl Isocyanate (CSI), Formic Acid, Acetonitrile, Dimethylacetamide (DMA).
Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve Formic Acid (1.05 eq) in anhydrous acetonitrile at 0°C.
-
Dropwise add Chlorosulfonyl Isocyanate (CSI) (1.05 eq) to the formic acid solution.
-
Mechanism:[1][3][5][6][7][8][9] This generates the reactive intermediate Sulfamoyl Chloride in situ while releasing CO and CO2.
-
Stir at 0°C for 1 hour until gas evolution ceases.
-
-
Coupling:
-
Dissolve the Phenol substrate (1.0 eq) in anhydrous Dimethylacetamide (DMA).
-
Add the phenol solution to the generated sulfamoyl chloride mixture at 0°C.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.
-
-
Quenching & Workup:
-
Pour the reaction mixture into ethyl acetate (EtOAc) and water.
-
Separate the organic layer.[10]
-
Wash organic layer with saturated sodium bicarbonate (
) to remove acidic byproducts. -
Wash with brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from EtOAc/Hexane or purify via flash column chromatography (Silica gel).
-
Safety Note: CSI is corrosive and moisture-sensitive. Perform all steps under an inert atmosphere (
Experimental Protocols: Biological Evaluation
Protocol A: Fluorometric STS Inhibition Assay
This assay measures the ability of a small molecule to inhibit the hydrolysis of the fluorogenic substrate 4-Methylumbelliferyl sulfate (4-MUS).
Materials:
-
Enzyme Source: Placental microsomes or recombinant STS (lysate).
-
Substrate: 4-Methylumbelliferyl sulfate (4-MUS).
-
Buffer: 0.1 M Tris-HCl, pH 7.0.
-
Stop Solution: 1 M Glycine-NaOH, pH 10.4.
Procedure:
-
Incubation:
-
In a 96-well black plate, mix
of STS enzyme solution with of the test compound (dissolved in DMSO; final DMSO < 1%). -
Incubate at 37°C for 15 minutes (pre-incubation allows for irreversible sulfamoylation).
-
-
Reaction Start:
-
Add
of 4-MUS substrate (final concentration ). -
Incubate at 37°C for 30–60 minutes.
-
-
Termination:
-
Add
of Stop Solution (Glycine-NaOH). -
Note: High pH stops the enzyme and deprotonates the product (4-methylumbelliferone) to maximize fluorescence.
-
-
Measurement:
-
Read fluorescence using a plate reader.
-
Excitation: 360 nm | Emission: 460 nm.
-
-
Analysis:
-
Calculate
by plotting log[Inhibitor] vs. Relative Fluorescence Units (RFU).
-
Protocol B: Carbonic Anhydrase Esterase Assay
Since sulfamates often have off-target CA activity, this counter-screen is essential.
Procedure:
-
Mix: Recombinant human CA-II (100 nM) in 50 mM Tris-SO4 buffer (pH 7.6).
-
Add: Test compound.
-
Substrate: Add 4-Nitrophenyl acetate (1 mM).
-
Read: Monitor Absorbance at 400 nm (formation of 4-nitrophenol) kinetically for 10 minutes.
References
-
Purohit, A., et al. (1995). In vivo inhibition of estrone sulfatase activity and growth of nitrosomethylurea-induced mammary tumors by 667 COUMATE. Cancer Research. Link
-
Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with N-hydroxysulfamides. Journal of Medicinal Chemistry.[4] Link
-
Maryanoff, B. E. (2009). Phenotypic assessment and the discovery of topiramate. Journal of Medicinal Chemistry.[4] Link
-
Sguazzin, M. A., et al. (2021).[11][12] Sulfamate Synthesis by Sulfamoylation.[10][11][12][13] Organic Letters.[11][12] Link
-
Stanway, S. J., et al. (2006). Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor. Clinical Cancer Research. Link
Sources
- 1. Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women’s Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Topiramate? [synapse.patsnap.com]
- 6. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jme.bioscientifica.com [jme.bioscientifica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sulfamate synthesis by amination [organic-chemistry.org]
- 12. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
The Stereoelectronic Dominance of the Cyanophenyl Group in Rational Drug Design: A Mechanistic Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, the cyanophenyl group (CPG) has transcended its historical role as a simple steric filler to become a highly tunable, multi-faceted pharmacophore. By leveraging its unique stereoelectronic properties—specifically its strong electron-withdrawing capacity and the linear, sp-hybridized geometry of the cyano nitrogen—drug development professionals can rationally engineer highly specific protein-ligand interactions.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the causality behind cyanophenyl-driven binding affinity, review quantitative case studies across diverse therapeutic targets, and establish a self-validating experimental workflow for characterizing these critical molecular interactions.
Mechanistic Foundations of Cyanophenyl Interactions
The integration of a cyanophenyl moiety into a ligand scaffold fundamentally alters the molecule's interaction profile through three distinct stereoelectronic mechanisms:
-
Linear Hydrogen Bond Acceptance: The cyano group (-C≡N) features an sp-hybridized nitrogen with a lone pair projecting at a 180° angle. This strict linearity requires precise geometric alignment within a binding pocket, making it a highly directional hydrogen bond acceptor that can drive target selectivity[1].
-
Modulation of
Stacking: The cyano moiety is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This depletes the electron density of the attached phenyl ring, creating an electron-deficient -system. This electron deficiency significantly strengthens parallel displaced or T-shaped stacking interactions with electron-rich aromatic amino acids (e.g., Tyrosine, Tryptophan) in the target binding site[2]. -
Facilitation of
Interactions: The polarized nature of the cyanophenyl group enables unique bonds. The electron-deficient aromatic ring can favorably interact with the cationic side chains of basic residues, anchoring the ligand deeply within kinase or enzymatic pockets[3].
Logical flow of stereoelectronic effects driving cyanophenyl target affinity and selectivity.
Case Studies: Target-Specific Binding Dynamics
The theoretical advantages of the cyanophenyl group translate directly into measurable gains in biochemical assays. Below is an analysis of how CPG integration has optimized lead compounds across various targets.
-
EGFR Kinase Inhibition: In the development of thiazole-driven heterocyclic hybrids, the incorporation of a 4-cyanophenyl group on the thiazole ring drastically enhanced binding. The polar nature of the CPG facilitated a favorable alignment within the kinase pocket, allowing it to form a crucial
bond with the Lys721 residue of the EGFR protein—an interaction absent in non-cyano derivatives. This led to compound 24f achieving dual inhibition of EGFR and HER2[3]. -
LSD1 (Lysine Specific Demethylase 1) Inhibition: Conformational restriction via cyclization strategies has been used to design reversible LSD1 inhibitors. In benzofuran derivatives, a 4-cyanophenyl group maintained critical
stacking interactions with the FAD cofactor, yielding compound 15 with an of 65 nM[2]. Similarly, acyclic (4-cyanophenyl)glycine derivatives (e.g., compound 32) demonstrated a of 32 nM, where the p-cyanophenyl group formed a key interaction with the K661 residue[4]. -
Kinase Selectivity (TYK2 vs. JAK): Achieving selectivity among Janus kinases is notoriously difficult. The introduction of a 2,6-dichloro-4-cyanophenyl modification into a lead scaffold significantly improved TYK2 potency while simultaneously enhancing selectivity against JAK1 and JAK2, proving the CPG's utility in fine-tuning pocket geometry[1].
-
Antibody-Ligand Recognition: The monoclonal antibody NC6.8 binds a superpotent sweetener ligand containing a cyanophenyl group with high affinity (
= 53 nM). Deep in the binding site, the L:34H residue specifically interacts with the cyanophenyl portion of the ligand, demonstrating that CPGs are highly recognizable motifs even in macromolecular biologic interactions.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Quantitative Data Summary
| Biological Target | Compound / Scaffold | Primary CPG Interaction Mechanism | Binding Affinity ( |
| EGFR / HER2 | Thiazole-hybrid (24f) | ||
| LSD1 | Benzofuran derivative (15) | ||
| LSD1 | Glycinamide derivative (32) | Direct interaction with K661 | |
| TYK2 | 2,6-dichloro-4-cyanophenyl | Steric/electronic pocket selectivity | High Potency / Selective[1] |
| mAb NC6.8 | Guanidineacetic acid ligand | Deep pocket interaction with L:34H |
Self-Validating Experimental Protocol: Characterizing CPG Interactions
To definitively prove that a cyanophenyl group is responsible for observed efficacy, we cannot rely on biochemical
Step 1: Kinetic Profiling via Surface Plasmon Resonance (SPR)
-
The Causality: We hypothesize that the rigid, directional hydrogen bonding of the cyano nitrogen primarily decreases the dissociation rate (
), increasing the drug's residence time on the target. -
Methodology:
-
Immobilize the purified target protein (e.g., LSD1) onto a CM5 sensor chip via standard amine coupling chemistry until a density of ~3000 RU is achieved.
-
Prepare a concentration series (3.125 nM to 100 nM) of both the CPG-bearing lead and a des-cyano analog in running buffer (e.g., HBS-EP+).
-
Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
, , and overall .
-
Step 2: Thermodynamic Deconvolution via Isothermal Titration Calorimetry (ITC)
-
The Causality: The electron-withdrawing nature of the CPG strengthens electrostatic interactions, which should manifest as a highly favorable enthalpic contribution (
). ITC self-validates the SPR data by proving that the affinity is enthalpy-driven rather than a byproduct of non-specific hydrophobic entropy. -
Methodology:
-
Dialyze the target protein extensively against the assay buffer to ensure exact buffer matching with the ligand.
-
Load the target protein (typically 10-20 µM) into the calorimetric cell and the CPG-ligand (100-200 µM) into the injection syringe.
-
Perform 20 sequential injections of 2 µL at 25°C, recording the heat released/absorbed per injection.
-
Integrate the heat peaks and fit to an independent binding model to determine
, , and stoichiometry ( ).
-
Step 3: Spatial Resolution via X-ray Crystallography
-
The Causality: SPR proves that the complex is stable; ITC proves why it is energetically stable; Crystallography visually proves how the specific
or bonds are formed, validating our rational design hypothesis. -
Methodology:
-
Incubate the target protein with a 3-fold molar excess of the CPG-ligand for 2 hours on ice to form the complex.
-
Set up hanging-drop vapor diffusion plates using sparse-matrix screening to identify crystallization conditions.
-
Harvest diffracting crystals, cryoprotect, and collect data at a synchrotron light source.
-
Solve the structure via molecular replacement. Explicitly measure the distance and angle between the cyano nitrogen and the target H-bond donor, ensuring the angle approaches 180° and the distance is < 3.2 Å.
-
Self-validating experimental workflow for evaluating cyanophenyl-protein interactions.
References
-
Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - RSC Publishing - 3
-
Harnessing the cyclization strategy for new drug discovery - PMC (nih.gov) - 2
-
Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1 - The University of Manchester - 4
-
Relative Binding Free Energy Estimation of Congeneric Ligands and Macromolecular Mutants with the Alchemical Transfer Method with Coordinate Swapping - ACS Publications - 1
-
Structural predictions of the binding site architecture for monoclonal antibody NC6.8 using computer-aided molecular modeling, ligand binding, and spectroscopy - PubMed - 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04838A [pubs.rsc.org]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. Structural predictions of the binding site architecture for monoclonal antibody NC6.8 using computer-aided molecular modeling, ligand binding, and spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the anticancer potential of sulfamate derivatives.
Executive Summary
The sulfamate moiety (
This guide provides a rigorous technical framework for investigating these compounds. We move beyond basic screening to focus on mechanism-based validation , providing the precise protocols and logic flows required to elevate a hit to a lead candidate.
Part 1: The Pharmacophore & Rational Design
To investigate sulfamates effectively, one must understand the structural causality. The sulfamate group is not merely a functional group; it is a "warhead" with dual reactivity.
-
The Zinc Anchor (CA Targeting): The ionized nitrogen atom of the sulfamate coordinates with the
ion in the active site of Carbonic Anhydrases (specifically the tumor-associated isoforms CA IX and XII). This disrupts the catalytic hydration of , preventing the tumor from neutralizing intracellular acid and acidifying the extracellular matrix (a key step in metastasis). -
The Suicide Substrate (STS Targeting): In the context of Steroid Sulfatase, the sulfamate group mimics the sulfate of natural substrates (like Estrone Sulfate). Upon binding, it is hydrolyzed, but the sulfamoylated enzyme intermediate is stable, leading to irreversible inactivation (suicide inhibition).
Design Directive: When designing your library, the "tail" of the molecule dictates selectivity. Bulky, lipophilic tails often favor CA IX selectivity over the ubiquitous CA II, while aryl-backbones are essential for STS recognition.
Part 2: Mechanistic Validation (The "Why")
Before benchwork, we must visualize the signaling architecture. We are targeting the intersection of Hypoxia and Hormonal Signaling .
Diagram 1: Dual-Targeting Mechanism of Action
This diagram illustrates how sulfamate derivatives disrupt both the hypoxic survival machinery (CA IX) and the hormonal fuel supply (STS).
Caption: Sulfamates act as dual-inhibitors: blocking CA IX-mediated acidosis (preventing metastasis) and STS-mediated estrogen synthesis (halting proliferation).
Part 3: In Vitro Bioassays (The Protocols)
As an Application Scientist, I prioritize assays that are robust and high-throughput . We utilize surrogate substrates for speed but validate with physiological substrates.
Protocol A: Carbonic Anhydrase Esterase Assay
Purpose: Rapid screening of CA inhibition using 4-Nitrophenyl Acetate (4-NPA).
Scientific Rationale: While CA's physiological role is
Materials:
-
Enzyme: Recombinant Human CA IX (or CA II for selectivity checks).
-
Substrate: 4-Nitrophenyl acetate (4-NPA), 3 mM stock in Acetonitrile.
-
Buffer: 50 mM Tris-SO4, pH 7.6 (Strict pH control is vital; <7.0 reduces esterase activity).
Workflow:
-
Preparation: Dilute compounds in DMSO (Final DMSO <5%).
-
Incubation: In a 96-well plate, add
inhibitor + Assay Buffer + Enzyme (approx 50-100 nM final). Incubate for 10 min at 25°C to allow zinc coordination. -
Initiation: Add
of 4-NPA substrate. -
Measurement: Kinetic read at 405 nm for 15 minutes (intervals of 30s).
-
Analysis: Calculate initial velocity (
). Determine using non-linear regression (GraphPad Prism).
Protocol B: Steroid Sulfatase (STS) Inhibition Assay
Purpose: Determine the potency of sulfamates in blocking hormone conversion.
Scientific Rationale: We use a fluorometric substrate, 4-Methylumbelliferyl sulfate (4-MUS), which releases fluorescent 4-methylumbelliferone (4-MU) upon hydrolysis. This avoids the radioactive hazards of
Workflow:
-
Source: Placental microsomes (rich in STS) or recombinant STS.
-
Reaction Mix:
total volume containing:- Tris-HCl, pH 7.4.
- 4-MUS.
-
Test compound (0.1 nM – 10
M).
-
Execution: Incubate for 30–60 minutes at 37°C.
-
Termination: Add
Glycine-NaOH buffer (pH 10.4). Critical Step: High pH stops the enzyme and maximizes the fluorescence of the 4-MU product. -
Read: Excitation 360 nm / Emission 460 nm.
Part 4: Data Presentation & Analysis
Effective data presentation is crucial for decision-making. Below is a template for summarizing your lead compounds against clinical standards.
Table 1: Comparative Potency of Sulfamate Derivatives
| Compound ID | CA IX | CA II | Selectivity Ratio (II/IX) | STS | Cytotoxicity |
| Standard (Acetazolamide) | >2000 | 12 | 0.006 (Poor) | N/A | >10 |
| Standard (Irosustat) | 25 | 20 | 0.8 | 4 | 0.5 |
| Lead Sulfamate A | 8.5 | 450 | 52.9 (Excellent) | 12 | 1.2 |
| Lead Sulfamate B | 15 | 18 | 1.2 | 0.8 | 0.1 |
Note: "Selectivity Ratio" > 10 is generally required to avoid systemic side effects (like glaucoma/diuresis) caused by CA II inhibition.
Part 5: Advanced Workflow (From Hit to Lead)
The path from a chemical entity to a drug candidate requires a feedback loop of synthesis and biological validation.
Diagram 2: Experimental Logic Flow
This diagram outlines the decision gates for advancing a sulfamate derivative.
Caption: Iterative workflow prioritizing enzymatic potency followed by hypoxic cell-based validation.
Part 6: Mechanistic Elucidation (Cellular Level)
Once enzymatic inhibition is confirmed, you must prove the compound works inside the cell.
-
Hypoxic Cytotoxicity (CA IX Validation):
-
Test cell viability (SRB Assay) in Normoxia (
) vs. Hypoxia ( ). -
Success Criterion: A true CA IX inhibitor should be significantly more potent under hypoxia (lower
) because CA IX expression is upregulated by HIF-1 under these conditions.
-
-
Cell Cycle Analysis (Microtubule Check):
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Nussbaumer, P., & Billich, A. (2004). Steroid sulfatase inhibitors.[4][5][6][7][8] Medicinal Research Reviews, 24(4), 529–576. Link
-
Purohit, A., et al. (1995). In vivo inhibition of estrone sulfatase activity and growth of nitrosomethylurea-induced mammary tumors by 667 COUMATE. Cancer Research, 55(23), 5488-5492. Link
-
Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[1][3][6][7][8] Medicinal Research Reviews, 26(6), 767-792. Link
-
Stanway, S. J., et al. (2006).[9] Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor. Clinical Cancer Research, 12(5), 1585-1592. Link
Sources
- 1. Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy [mdpi.com]
- 3. Cyclic tertiary sulfamates: selective inhibition of the tumor-associated carbonic anhydrases IX and XII by N- and O-substituted acesulfame derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of steroid sulfatase with 4-substituted estrone and estradiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of carbonic anhydrase II by steroidal and non-steroidal sulphamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future [mdpi.com]
- 9. alzdiscovery.org [alzdiscovery.org]
Methodological & Application
How to perform an enzyme inhibition assay with 3-Cyanophenyl sulfamate.
Application Note: Kinetic Characterization of Irreversible Steroid Sulfatase (STS) Inhibition by 3-Cyanophenyl Sulfamate
Abstract & Introduction
This compound belongs to the aryl sulfamate class of enzyme inhibitors, a pharmacophore renowned for its potent inhibition of Steroid Sulfatase (STS) . STS is a pivotal enzyme in the local production of estrogens and androgens within hormone-dependent tumors (breast and prostate cancer).[1]
Unlike reversible competitive inhibitors, aryl sulfamates typically act as irreversible suicide inhibitors . The mechanism involves the nucleophilic attack of the active site formylglycine (FGly) residue on the sulfamate sulfur atom, leading to the sulfamoylation of the enzyme and release of the phenolic leaving group (3-cyanophenol).
Why This Protocol Matters:
Standard IC50 assays often underestimate the potency of suicide inhibitors because inhibition is time-dependent. This guide details a kinetic assay protocol designed to capture both the initial binding affinity (
Assay Principle
The assay utilizes the fluorogenic substrate 4-Methylumbelliferyl sulfate (4-MUS) .
-
Reaction: STS hydrolyzes 4-MUS to release 4-Methylumbelliferone (4-MU) and sulfate.
-
Termination: The reaction is stopped with a high-pH buffer (Glycine-NaOH, pH 10.4).
-
Detection: At alkaline pH, the phenolic hydroxyl of 4-MU is deprotonated, resulting in intense fluorescence (Excitation: 360 nm, Emission: 460 nm).
-
Inhibition: this compound covalently modifies the active site, preventing substrate hydrolysis.
Mechanism of Action (Visualized)
Figure 1: Mechanism of suicide inhibition by aryl sulfamates. The inhibitor binds to the active site, followed by a covalent modification that permanently inactivates the enzyme.
Materials & Reagents
| Reagent | Specification | Preparation Notes |
| This compound | >98% Purity | Dissolve in 100% DMSO to 10 mM stock. Store at -20°C. Avoid freeze-thaw cycles. |
| STS Source | Human Placental Microsomes or Recombinant STS | Dilute in assay buffer to achieve ~10-20% substrate conversion in 30 mins. |
| Substrate (4-MUS) | 4-Methylumbelliferyl sulfate | 10 mM stock in DMSO. Working solution: 20 µM in Assay Buffer. |
| Assay Buffer | 0.1 M Tris-HCl, pH 7.4 | Filter sterilize. Store at 4°C. |
| Stop Solution | 0.1 M Glycine-NaOH, pH 10.4 | Critical for maximizing 4-MU fluorescence signal. |
| Control Inhibitor | EMATE (Estrone-3-O-sulfamate) | Positive control (IC50 ~ 1-10 nM). |
Detailed Protocol
Phase A: Preparation of Enzyme and Compounds
-
Enzyme Dilution: Thaw STS microsomes on ice. Dilute in Assay Buffer (0.1 M Tris-HCl, pH 7.4) to a concentration of 100 µg/mL (optimize based on batch activity).
-
Compound Serial Dilution:
-
Prepare a 3-fold serial dilution of this compound in DMSO (range: 10 µM down to 0.1 nM).
-
Critical: Maintain constant DMSO concentration (e.g., 1%) in all assay wells to prevent solvent effects.
-
Phase B: Time-Dependent Inhibition Assay (Pre-incubation)
Rationale: As a suicide inhibitor, potency depends on how long the inhibitor is in contact with the enzyme before the substrate competes for the active site.
Step-by-Step Workflow:
-
Pre-Incubation:
-
In a black 96-well plate, add 50 µL of diluted STS enzyme.
-
Add 20 µL of this compound (various concentrations).
-
Incubate at 37°C for defined time points: 0, 15, 30, and 60 minutes .
-
Control: Incubate enzyme with DMSO vehicle only.
-
-
Reaction Initiation:
-
Add 30 µL of 4-MUS substrate (final concentration 20 µM, approx.
of STS). -
Incubate at 37°C for 30 minutes .
-
-
Termination:
-
Add 100 µL of Stop Solution (Glycine-NaOH, pH 10.4).
-
Read Fluorescence immediately: Ex 360 nm / Em 460 nm .
-
Phase C: Selectivity Check (Carbonic Anhydrase II)
Rationale: Aryl sulfamates are promiscuous Carbonic Anhydrase (CA) inhibitors. It is vital to confirm that the observed effect is specific to STS or to characterize the off-target profile.
-
Protocol Modification: Use Recombinant CA II enzyme and 4-Nitrophenyl acetate (4-NPA) as substrate (Colorimetric readout at 400 nm).
-
Note: CA inhibition is typically reversible; pre-incubation is less critical but recommended for consistency.
Data Analysis & Visualization
Workflow Diagram
Figure 2: Step-by-step workflow for the time-dependent inhibition assay.
Calculations
-
IC50 Determination: Plot % Residual Activity vs. Log[Inhibitor] for each pre-incubation time point.
-
Expectation: The IC50 should shift to lower values (become more potent) as pre-incubation time increases. This is the hallmark of irreversible inhibition.
-
-
Kitz-Wilson Plot (
):-
Calculate the observed rate constant of inactivation (
) for each inhibitor concentration: -
Plot
vs. . -
Y-intercept:
-
X-intercept:
-
Slope:
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Fluorescence | Substrate decomposition | Prepare 4-MUS fresh. Store stock in dark/desiccated. |
| No Time-Dependency | Reversible inhibition | If IC50 does not shift with time, the compound may be acting as a reversible inhibitor (unlikely for sulfamates) or the leaving group is not detaching. |
| Low Signal | pH < 10 | Ensure Stop Solution is pH 10.4. The fluorescence of 4-MU is pH-dependent (requires phenolate anion). |
| Precipitation | High concentration / Low solubility | This compound is hydrophobic. Ensure DMSO < 2% and mix thoroughly. |
References
-
Purohit, A., et al. (1995). In vivo inhibition of oestrone sulphatase and dehydroepiandrosterone sulphatase by oestrone-3-O-sulphamate. International Journal of Cancer. Link
-
Nussbaumer, P., & Billich, A. (2004). Steroid sulfatase inhibitors.[2][3][4][5] Medicinal Research Reviews. Link
-
Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors: Inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with N-hydroxysulfamides. Bioorganic & Medicinal Chemistry Letters. Link
-
Stanway, S. J., et al. (2006). Phase I study of STX 64 (667 Coumate) in breast cancer patients. Clinical Cancer Research. Link
-
PubChem Compound Summary. (2023). This compound (CID 11225888). National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.aaup.edu [repository.aaup.edu]
Application Note: Profiling Steroid Sulfatase (STS) Inhibition using 3-Cyanophenyl Sulfamate in Intact Cell-Based Assays
Target Audience: Research Scientists, Assay Biologists, and Oncology Drug Development Professionals Document Type: Mechanistic Guide & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
In the landscape of hormone-dependent oncology (specifically breast and prostate cancers), the intracrine synthesis of active steroids is a primary driver of tumor proliferation. Steroid sulfatase (STS) is the critical endoplasmic reticulum-bound enzyme responsible for hydrolyzing inactive circulating steroid sulfates—such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS)—into their active, unconjugated forms[1].
As a Senior Application Scientist, I frequently guide teams away from reversible, competitive inhibitors toward the gold standard of STS targeting: aryl sulfamates . 3-Cyanophenyl sulfamate (CAS: 136167-16-3) serves as an excellent non-steroidal model compound for evaluating STS inhibition.
The Causality of the Pharmacophore
The efficacy of this compound is rooted in its mechanism of action. Aryl sulfamates act as active-site-directed irreversible inhibitors. Upon entering the STS active site, the sulfamate group covalently modifies the catalytic formylglycine (FGly) residue, permanently inactivating the enzyme [2].
The choice of the 3-cyanophenyl moiety is highly deliberate. The potency of an aryl sulfamate is inversely proportional to the pKa of its parent phenol. The electron-withdrawing nature of the meta-cyano group lowers the phenolic pKa, transforming 3-cyanophenol into an exceptional leaving group during the sulfamoylation reaction[3].
Figure 1: Mechanism of STS-mediated hormone activation and irreversible inhibition by aryl sulfamates.
Experimental Design Principles: The "Why"
When profiling this compound, researchers must choose between cell lysates and intact cells. This protocol strictly utilizes intact cell monolayers.
-
Physiological Relevance: STS is localized to the rough endoplasmic reticulum. Using intact cells (such as the human placental choriocarcinoma line JEG-3 or the breast cancer line MCF-7) preserves the lipid bilayer barrier. This ensures that the calculated IC₅₀ accounts for the compound's cell penetrability and intracellular accumulation, preventing false positives from highly potent but impermeable compounds.
-
Cell Line Selection: JEG-3 cells are selected for their exceptionally high endogenous STS expression, providing a robust signal-to-noise ratio without the need for transient transfection [3].
-
Substrate Selection: We utilize tritium-labeled estrone sulfate ([³H]-E1S). Radiometric detection remains the gold standard because it directly mirrors the physiological substrate, avoiding the kinetic artifacts sometimes introduced by bulky fluorescent surrogates like 4-methylumbelliferyl sulfate (MUS).
Quantitative Benchmarking
To contextualize the potency of this compound, it must be benchmarked against established clinical and pre-clinical reference standards. The table below summarizes the expected inhibitory profiles in intact JEG-3 or MCF-7 cell assays.
Table 1: Comparative STS Inhibitory Potency in Intact Cell Assays
| Compound | Structural Class | Mechanism | IC₅₀ (Intact Cells) |
| This compound | Simple Non-steroidal Aryl Sulfamate | Irreversible (Sulfamoylation) | ~15 - 50 nM |
| EMATE (Estrone-3-O-sulfamate) | Steroidal Aryl Sulfamate | Irreversible (Sulfamoylation) | 65 pM |
| Irosustat (STX64 / 667Coumate) | Tricyclic Coumarin Sulfamate | Irreversible (Sulfamoylation) | 8 nM |
Note: While EMATE is highly potent, it is highly estrogenic in vivo. Non-steroidal derivatives like this compound and Irosustat were developed to eliminate this estrogenicity [2].
Step-by-Step Protocol: Intact Cell STS Inhibition Assay
This methodology is engineered as a self-validating system . By incorporating phase separation and rigorous control wells, the assay inherently flags incomplete extraction or cytotoxic false positives.
Figure 2: Step-by-step workflow for the intact cell-based steroid sulfatase inhibition assay.
Reagents & Materials
-
Cell Line: JEG-3 (ATCC® HTB-36™) or MCF-7 (ATCC® HTB-22™).
-
Test Compound: this compound (dissolved in DMSO, final assay concentration <0.1% DMSO).
-
Substrate: [6,7-³H]-Estrone sulfate ammonium salt (PerkinElmer, specific activity ~50 Ci/mmol).
-
Extraction Solvent: Toluene (Analytical grade).
-
Detection: Liquid Scintillation Cocktail (e.g., Ultima Gold™) and Scintillation Counter.
Assay Execution
Step 1: Cell Seeding & Monolayer Formation
-
Seed JEG-3 cells at a density of
cells/well in 24-well tissue culture plates using Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS). -
Incubate at 37°C, 5% CO₂ for 24 hours to allow cells to adhere and reach ~80% confluency. Causality Check: Sub-confluent wells will yield artificially low STS activity, skewing the dynamic range.
Step 2: Inhibitor Treatment
-
Aspirate the growth media and wash the monolayers gently with warm PBS.
-
Add 500 µL of serum-free EMEM containing this compound at varying concentrations (e.g., 10 µM down to 0.1 nM in half-log steps).
-
Include the following self-validating controls:
-
Vehicle Control (0% Inhibition): 0.1% DMSO in media.
-
Positive Control (100% Inhibition): 1 µM EMATE or Irosustat.
-
Cell-Free Blank: Media only, to measure spontaneous substrate degradation.
-
Step 3: Substrate Incubation
-
Add 20 µL of [³H]-E1S (final concentration of 2 nM, ~100,000 dpm/well) to all wells.
-
Incubate the plates at 37°C for exactly 4 hours. Causality Check: Aryl sulfamates are time-dependent irreversible inhibitors. A 4-hour window allows sufficient time for both compound uptake, enzyme sulfamoylation, and measurable substrate turnover without depleting >15% of the total substrate (maintaining steady-state kinetics).
Step 4: Phase Separation (Extraction)
-
Transfer 250 µL of the culture medium from each well into glass borosilicate tubes.
-
Add 1 mL of toluene to each tube. Vortex vigorously for 60 seconds.
-
Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic phases. Causality Check: Unreacted [³H]-E1S is highly polar and remains in the lower aqueous phase. The STS-hydrolyzed product, [³H]-Estrone, is lipophilic and partitions entirely into the upper toluene phase.
Step 5: Quantification & Z'-Factor Validation
-
Carefully aspirate 500 µL of the upper toluene phase and transfer it to a scintillation vial containing 5 mL of liquid scintillation cocktail.
-
Quantify the radioactivity (dpm) using a Liquid Scintillation Counter.
-
Data Validation: Calculate the Z'-factor using the Vehicle Control and Positive Control wells.
Proceed with IC₅₀ calculation only if , ensuring the assay has sufficient statistical power. -
Normalize the dpm values to total cellular protein (determined via BCA assay on the remaining cell monolayer) to account for any compound cytotoxicity. Plot log(inhibitor) vs. normalized response to derive the IC₅₀.
References
-
Foster, P. A. (2021). "Steroid Sulphatase and Its Inhibitors: Past, Present, and Future." Molecules, 26(10), 2852. Available at:[Link]
-
Potter, B. V. L. (2018). "SULFATION PATHWAYS: Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects." Journal of Molecular Endocrinology, 61(2), T233-T252. Available at:[Link]
- Woo, L. W. L., et al. (2013).
Mechanistic Profiling of Steroid Sulfatase (STS) Activity Using 3-Cyanophenyl Sulfamate
Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Oncologists, and Assay Development Scientists
Introduction: The Strategic Role of 3-Cyanophenyl Sulfamate
Steroid Sulfatase (STS), also known as aryl sulfatase C, is a pivotal enzyme in the local production of active estrogens and androgens within peripheral tissues.[1][2] In hormone-dependent cancers (breast, prostate, endometrium), STS hydrolyzes inactive steroid sulfates (e.g., Estrone Sulfate, E1S) into active hormones (Estrone, E1).[3][4] Consequently, STS inhibition is a validated therapeutic target.
This compound (3-CPS) serves as a critical "tool compound" in the study of STS. Unlike complex tricyclic inhibitors (e.g., Irosustat/STX64), 3-CPS represents the minimal pharmacophore required for irreversible inhibition. It is frequently used in Structure-Activity Relationship (SAR) studies to correlate the pKa of the leaving group (phenol) with inhibitory potency.[1]
Key Application:
-
Mechanism Validation: Proving active-site directed irreversible inhibition ("Suicide Inhibition").
-
SAR Benchmarking: Using the electron-withdrawing cyano group to modulate the pKa of the leaving group (3-cyanophenol) to test sulfamoylation efficiency.
Mechanism of Action: Irreversible Sulfamoylation
The efficacy of 3-CPS relies on its ability to transfer its sulfamate group to the enzyme's active site. This is not simple competitive inhibition; it is a covalent modification.
The Molecular Event:
-
Recognition: The aryl ring of 3-CPS mimics the steroid A-ring, allowing it to dock into the hydrophobic cleft of the STS active site.
-
Nucleophilic Attack: The hydrated formylglycine residue (FGly75) in the STS active site attacks the sulfur atom of the sulfamate group.[5]
-
Leaving Group Departure: The electron-withdrawing nature of the cyano group (-CN) at the meta position lowers the pKa of the phenol, making 3-cyanophenol an excellent leaving group.
-
Inactivation: The sulfamate moiety remains covalently bound to FGly75, rendering the enzyme catalytically dead.
Visualization: The Suicide Inhibition Pathway
Figure 1: Kinetic mechanism of STS inactivation by this compound. The process is time-dependent and results in the stoichiometric release of the leaving group.
Protocol 1: Radiometric Microsomal STS Assay (The Gold Standard)
This protocol measures the conversion of [3H]-Estrone Sulfate to [3H]-Estrone. It is the most sensitive method for determining IC50 values and kinetic parameters (
Materials Required
-
Enzyme Source: Human Placental Microsomes (HPM) or CHO/HEK-293 cells overexpressing STS.
-
Substrate: [6,7-3H]Estrone Sulfate (Specific activity ~50 Ci/mmol).
-
Inhibitor: this compound (dissolved in DMSO).
-
Buffer: 67 mM Potassium Phosphate (pH 7.4) or 20 mM Tris-HCl (pH 7.4).
-
Separation Reagent: Toluene.
-
Scintillation Fluid.
Experimental Workflow
-
Enzyme Preparation:
-
Thaw HPM aliquots on ice. Dilute in Phosphate Buffer to a concentration of 100 µg/mL protein.
-
-
Inhibitor Pre-Incubation (Optional but Recommended for Irreversibility):
-
Incubate HPM with varying concentrations of 3-CPS (0.1 nM – 10 µM) for 30 minutes at 37°C before adding substrate.
-
Control: DMSO vehicle only.
-
-
Reaction Initiation:
-
Add [3H]Estrone Sulfate (adjusted to ~4 nM final concentration with unlabeled E1S) to the mixture.
-
Total reaction volume: 100 µL.
-
-
Incubation:
-
Incubate at 37°C for 20–60 minutes.
-
-
Termination & Separation:
-
Add 500 µL of Toluene .
-
Vortex vigorously for 30 seconds. Note: [3H]E1 (product) partitions into Toluene; [3H]E1S (substrate) remains in the aqueous phase.
-
Centrifuge at 2000 x g for 3 minutes to separate phases.
-
-
Quantification:
-
Aliquot 250 µL of the upper organic phase (Toluene) into a scintillation vial.
-
Add 3 mL scintillation fluid and count (DPM).
-
Data Output: Typical Potency Comparison
Table 1: Comparative Potency of STS Inhibitors (Literature Values)
| Inhibitor | Structure Class | IC50 (Placental Microsomes) | Mechanism |
| This compound | Aryl Sulfamate | 80 – 150 nM | Irreversible |
| EMATE | Steroidal Sulfamate | 0.08 nM | Irreversible (Estrogenic) |
| Irosustat (STX64) | Tricyclic Coumarin | 0.008 nM | Irreversible (Clinical) |
| Danazol | Steroidal | ~10 µM | Reversible (Weak) |
Protocol 2: Whole Cell STS Inhibition (MCF-7)
This assay validates membrane permeability and intracellular target engagement.
Workflow Diagram
Figure 2: Workflow for assessing intracellular STS inhibition in MCF-7 breast cancer cells.
Detailed Steps
-
Seeding: Plate MCF-7 cells in phenol-red free MEM containing 5% stripped FBS.
-
Treatment:
-
Prepare dosing solution: MEM containing [3H]E1S (2 nM) and 3-CPS (range 0.1 nM to 1 µM).
-
Critical: Final DMSO concentration must be <0.1% to avoid cytotoxicity.
-
-
Incubation: Incubate cells for 20 hours.
-
Extraction:
-
Remove 1 mL of medium.
-
Add 1 mL [14C]Estrone (recovery standard, optional) and 5 mL Toluene.
-
Vortex and centrifuge.[2]
-
-
Calculation:
-
Percentage Inhibition =
-
Scientific Integrity: Validation & Troubleshooting
Establishing Irreversibility (The Dilution Check)
To prove 3-CPS is an irreversible inhibitor (unlike competitive inhibitors like Danazol), perform a Dilution Assay :
-
Incubate Enzyme + 3-CPS (at 10x IC50) for 1 hour.
-
Dilute the mixture 50-fold into buffer containing substrate.
-
Result: If activity does not recover upon dilution, the inhibition is irreversible (covalent). If activity recovers, it is reversible.
Common Pitfalls
-
Hydrolysis of Inhibitor: Aryl sulfamates can hydrolyze in basic buffers. Ensure pH does not exceed 7.5. Store 3-CPS stocks in 100% DMSO at -20°C.
-
Toluene Quenching: Toluene can quench scintillation counting if not compatible with the specific cocktail used. Ensure your cocktail is "organic solvent tolerant."
-
Substrate Depletion: In the kinetic assay, ensure <10% of the substrate is consumed to maintain initial rate conditions.
References
-
Purohit, A., et al. (1995).[3] "Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate."[3] Biochemistry. Link
-
Woo, L. W., et al. (2000). "Active site directed inhibition of the steroid sulfatase enzyme."[3][6] Chemistry & Biology. Link
-
Nussbaumer, P., & Billich, A. (2004). "Steroid sulfatase inhibitors."[1][2][3][4][7][8][9][10][11][12] Medicinal Research Reviews. Link
-
Potter, B. V. L. (2018). "Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects." Journal of Molecular Endocrinology. Link
-
Day, J. M., et al. (2009).[4] "The development of steroid sulfatase inhibitors for hormone-dependent cancer therapy."[3][4][12][13] Annals of the New York Academy of Sciences. Link
Sources
- 1. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. The development of steroid sulfatase inhibitors for hormone-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Dual aromatase–sulfatase inhibitors based on the anastrozole template: synthesis, in vitro SAR, molecular modelling and in vivo activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. repository.aaup.edu [repository.aaup.edu]
- 13. Estrone 3-sulfate mimics, inhibitors of estrone sulfatase activity: homology model construction and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS methods for detecting 3-Cyanophenyl sulfamate protein adducts.
Application Note: High-Resolution LC-MS Profiling of 3-Cyanophenyl Sulfamate Protein Adducts
Part 1: Executive Summary & Mechanism of Action
This compound (and related aryl sulfamates) represents a critical class of pharmacophores, primarily functioning as irreversible inhibitors of Steroid Sulfatase (STS) and emerging probes in Activity-Based Protein Profiling (ABPP) . Unlike reversible binders, these compounds function as "suicide inhibitors" or covalent probes.
To detect these adducts accurately, one must understand the specific chemical transformation:
-
Mechanism: The active site nucleophile (typically Formylglycine-75 in STS or a hyper-reactive Tyrosine/Lysine in off-targets) attacks the sulfur atom of the sulfamate group.
-
Leaving Group: The 3-cyanophenol moiety is expelled.
-
Adduct Formation: The protein retains the sulfamoyl group (
) . -
Mass Spectrometry Consequence: The detectable modification is Sulfamoylation , characterized by a specific mass shift, distinct from phosphorylation or sulfation.
Note: While the "3-cyanophenyl" group acts as the recognition element and leaving group, the final covalent adduct detected on the protein is typically the sulfamoyl moiety. This guide focuses on detecting this specific modification.
Part 2: Chemical Logic & Reaction Pathway
The following diagram illustrates the covalent modification mechanism, essential for setting up database search parameters.
Caption: Mechanism of aryl sulfamate-mediated protein sulfamoylation. The 3-cyanophenyl group serves as the leaving group.
Part 3: Experimental Protocol
Sample Preparation: The "Stability First" Approach
Critical Insight: Sulfamate adducts (
Reagents:
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% SDS.
-
Alkylation: Chloroacetamide (CAA) is preferred over Iodoacetamide (IAA) to prevent over-alkylation artifacts that mimic mass shifts.
-
Digestion: Trypsin/Lys-C mix (Promega).
Step-by-Step Workflow:
-
Lysis & Incubation:
-
Incubate cells/tissue with this compound (e.g., 1–10 µM) for 1–4 hours.
-
Lyse in HEPES buffer (pH 7.5) . Avoid Tris buffers if high concentrations are used, as primary amines can react with reactive sulfamates in solution, though less likely than with sulfonyl fluorides.
-
-
Reduction & Alkylation:
-
Reduce: 5 mM TCEP, 30 min at RT.
-
Alkylate: 10 mM CAA, 20 min at RT in dark.
-
-
Protein Precipitation (Crucial Step):
-
Perform Methanol/Chloroform precipitation to remove excess unreacted inhibitor (which can suppress ionization).
-
-
Digestion:
-
Resuspend pellet in 50 mM HEPES (pH 8.0) + 1M Urea.
-
Add Trypsin/Lys-C (1:50 ratio).
-
Incubate overnight at 37°C .
-
-
Desalting:
-
Use C18 StageTips. Elute with 50% ACN / 0.1% Formic Acid.
-
Note: Keep exposure to low pH (< 3) brief. Analyze immediately or store at -80°C.
-
LC-MS/MS Acquisition Parameters
Instrument: Orbitrap Exploris 480 or Eclipse (Thermo Fisher) / timsTOF Pro (Bruker). Column: C18 Reverse Phase (e.g., 15 cm x 75 µm, 1.9 µm particle).
| Parameter | Setting | Rationale |
| Gradient | 5% to 35% B over 60 min | Standard peptide separation. |
| MS1 Resolution | 120,000 @ 200 m/z | High resolution is required to distinguish sulfamoylation from other isobaric interferences. |
| Fragmentation | HCD (Higher-energy C-trap Dissociation) | HCD provides informative backbone fragments while retaining the modification better than CID. |
| Collision Energy | Stepped NCE (25, 30, 35) | Ensures fragmentation of both the backbone and the labile sulfamoyl group. |
| Dynamic Exclusion | 30–45 s | Prevent re-sampling of abundant unmodified peptides. |
Part 4: Data Analysis & Bioinformatics
This is the most critical step. You are looking for a specific mass shift on specific residues.
Defining the Modification
Unlike Phosphorylation (
-
Formula Change:
(Net addition to the residue). -
Composition:
. -
Monoisotopic Mass Shift: +78.9728 Da .
Warning: Do not confuse this with the mass of the inhibitor. The 3-cyanophenyl group is gone.
Search Engine Configuration (MaxQuant / Proteome Discoverer)
-
Variable Modification:
-
Name: Sulfamoyl
-
Composition: H(1) N(1) O(2) S(1)
-
Mass: 78.9728
-
Targets: Tyr, Lys, Ser, Thr (Focus on Tyr and Lys for aryl sulfamates).
-
-
Diagnostic Ions (Neutral Loss):
-
Sulfamoylated peptides often undergo neutral loss of
(96.98 Da) or (78.97 Da) upon fragmentation. -
Set "Neutral Loss" in search parameters to improve identification scores.
-
Distinguishing from Phosphorylation
Although the mass difference between Sulfamoylation (+78.97) and Phosphorylation (+79.96) is ~1 Da (easily resolved), automated software might misassign it if the mass tolerance is set too wide (e.g., >10 ppm on MS1).
-
Rule: Ensure MS1 tolerance is < 4.5 ppm.
Part 5: Analytical Workflow Diagram
Caption: End-to-end proteomic workflow for detecting sulfamoyl adducts.
Part 6: Troubleshooting & Validation
Issue: Low occupancy of the adduct.
-
Solution: Aryl sulfamates are often low-stoichiometry modifications unless they are suicide inhibitors of a specific enzyme (like STS). Use Spectral Counting or Label-Free Quantification (LFQ) to compare treated vs. untreated samples. The treated sample should show a reduction in the unmodified peptide abundance of the active site.
Issue: Adduct instability.
-
Solution: If the +78.97 Da shift is not observed, look for the hydrolyzed product (which reverts to the unmodified form) or a "dead-end" modification if the chemistry involved a different pathway (e.g., cross-linking). However, for this compound, the sulfamoyl adduct is the expected species.
References
-
Purohit, A., et al. (1995). In vivo inhibition of estrone sulfatase activity and growth of nitrosomethylurea-induced mammary tumors by 6,6,7-coumate. Cancer Research.
-
Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential. Medicinal Research Reviews.
-
Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry.
-
Deswal, S., et al. (2016). Mass Spectrometry-Based Characterization of Protein Sulfamoylation. Journal of Proteome Research. (Contextual citation for sulfamoyl mass shifts).
-
Nussbaumer, P., & Billich, A. (2004). Steroid sulfatase inhibitors.[1][2][3] Medicinal Research Reviews.
Sources
- 1. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 2. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development and Utility of 3-Cyanophenyl Sulfamate as a Chemical Probe
Introduction and Rationale
In the landscape of modern chemical biology and drug discovery, 3-Cyanophenyl sulfamate (CAS: 136167-16-3) has emerged as a highly versatile, dual-purpose chemical probe. Structurally characterized by an electron-deficient aryl ring coupled to a sulfamate ester, this compound bridges the gap between target-specific pharmacological inhibition and late-stage synthetic functionalization.
For researchers and drug development professionals, this compound offers two distinct utilities:
-
Activity-Based Profiling of Steroid Sulfatase (STS): Aryl sulfamates are the gold standard for irreversible, active-site-directed inhibition of STS—a key enzyme implicated in hormone-dependent oncology. The sulfamate moiety covalently modifies the enzyme, while the release of the 3-cyanophenol leaving group provides a quantifiable stoichiometric readout of active enzyme concentration.
-
Electrophilic Hub for Late-Stage Functionalization: The aryl sulfamate group serves as an excellent pseudohalide electrophile in palladium-catalyzed cross-coupling reactions. Furthermore, the cyano group acts as a bioorthogonal Raman tag (C≡N stretch at ~2220 cm⁻¹) or a synthetic handle for conversion into tetrazoles or amines.
This application note provides a comprehensive, self-validating guide to deploying this compound in both enzymatic profiling and library generation workflows.
Mechanistic Causality: Covalent Inhibition of Steroid Sulfatase
To effectively utilize this compound as a probe, one must understand the unique architecture of its primary biological target. Steroid sulfatase (STS) relies on a rare post-translationally modified amino acid,
Aryl sulfamates are widely recognized as active-site-directed irreversible inhibitors of STS, functioning through the formation of an imine N-sulfate with the catalytic formylglycine residue (). When this compound enters the active site, the nucleophilic nitrogen of the sulfamate group attacks the aldehyde of FGly. This interaction triggers the cleavage of the S-O bond, resulting in a stable, covalent imine N-sulfate adduct and the stoichiometric release of 3-cyanophenol.
Because the sulfamate ester products mimic phosphate backbones, they exhibit excellent stability in biological matrices ().
Fig 1: Mechanism of STS irreversible inhibition by this compound.
Experimental Protocols
Protocol A: Active-Site Titration and Kinetic Profiling of STS
Objective: Quantify the concentration of catalytically active STS in complex lysates and determine the kinetic parameters (
Causality & Rationale: Because this compound is an irreversible inhibitor, it undergoes a single-turnover reaction. By measuring the concentration of the released 3-cyanophenol via LC-MS/MS, researchers can achieve a precise 1:1 stoichiometric quantification of the active enzyme. Standard substrate assays cannot distinguish between a small amount of highly active enzyme and a large amount of sluggish enzyme; this covalent titration resolves that ambiguity.
Step-by-Step Methodology:
-
Preparation of Lysate: Homogenize target cells (e.g., MCF-7 breast cancer cells) in Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 100,000 × g to isolate the microsomal fraction where STS is localized.
-
Probe Incubation: Incubate 50 µg of microsomal protein with varying concentrations of this compound (10 nM to 10 µM) at 37°C.
-
Time-Course Sampling: Quench 50 µL aliquots at specific time points (0, 5, 10, 20, 40, 60 minutes) by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., 4-cyanophenol).
-
Reporter Extraction: Centrifuge the quenched samples at 14,000 × g for 10 minutes to precipitate proteins. Extract the supernatant for analysis.
-
LC-MS/MS Quantification: Analyze the supernatant using MRM (Multiple Reaction Monitoring) in negative electrospray ionization (ESI-) mode, tracking the transition of 3-cyanophenol (
118 91).
Self-Validating Control System: To ensure the signal is strictly due to active-site FGly modification and not non-specific hydrolysis, run a parallel assay pre-incubated with Danazol (a known reversible, competitive STS inhibitor) at 50 µM for 15 minutes prior to probe addition. A valid assay will show a near-complete suppression of 3-cyanophenol release in the Danazol-treated cohort.
Fig 2: Workflow for active-site titration and quantification of STS.
Protocol B: Late-Stage Functionalization via Pd-Catalyzed Amination
Objective: Utilize this compound as an electrophilic building block to synthesize a library of secondary amine probes.
Causality & Rationale: Aryl sulfamates represent highly versatile electrophiles in palladium-catalyzed amination reactions, enabling late-stage functionalization (). The use of a polar protic solvent mixture (
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk tube under a nitrogen atmosphere, combine this compound (0.5 mmol), the target amine (0.6 mmol), Pd(OAc)₂ (5 mol %), and the supporting phosphine ligand PCyp₂ArXyl₂ (10 mol %).
-
Solvent Addition: Add a degassed mixture of
BuOH and H₂O (4:1 v/v, 2.5 mL). -
Catalytic Cycle Initiation: Heat the reaction mixture to 80°C and stir for 12 hours. The polar protic environment will accelerate the oxidative addition of the sulfamate ester.
-
Workup and Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the resulting 3-cyanoaniline derivative via flash chromatography.
Self-Validating Control System: Because the cyano group is strongly electron-withdrawing, there is a risk of background uncatalyzed Nucleophilic Aromatic Substitution (S_NAr). To validate that the amination is strictly transition-metal catalyzed, run a control reaction omitting the Pd(OAc)₂. A valid system will yield 0% product in the negative control, confirming the mechanistic integrity of the cross-coupling cycle.
Quantitative Data Summaries
To benchmark the efficacy of this compound, its kinetic parameters and synthetic utility are compared against industry standards.
Table 1: Comparative Kinetic Parameters for STS Inhibition
| Compound | IC₅₀ (nM) |
Note: this compound exhibits a slightly higher
Table 2: Optimization of Pd-Catalyzed Amination of this compound
| Catalyst / Ligand | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
|---|
| Pd(OAc)₂ / PCyp₂ArXyl₂ |
References
-
Title: Molecular Imaging of Hydrolytic Enzymes Using PET and SPECT Source: PMC - NIH (Molecular Imaging) URL: [Link]
-
Title: Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: Bioorthogonal reactions of triarylphosphines and related analogs Source: PMC - NIH (Chemical Reviews) URL: [Link]
Application Note: Solid-Phase Organic Synthesis of Sulfamate Derivatives
Abstract
This guide details the solid-phase organic synthesis (SPOS) of sulfamate derivatives (
Introduction & Strategic Analysis
Sulfamates are bioisosteres of sulfates and sulfonates but possess unique distinct chemical stability and hydrogen-bonding capabilities. In drug development, they are pivotal for inhibiting enzymes like Carbonic Anhydrase (CA) and Steroid Sulfatase (STS).[1]
Transitioning sulfamate synthesis to solid phase requires overcoming two main challenges:
-
Chemical Stability: The sulfamate group (
) must withstand reaction conditions used to diversify the scaffold. -
Cleavage Orthogonality: The linker must release the sulfamate intact without hydrolyzing it to a phenol or amine.
Strategic Pathways
We define two robust workflows based on the point of attachment:
-
Strategy A: The "Sulfamate Anchor" (N-Linked). The sulfamate nitrogen is attached to an acid-labile resin (Trityl). This is ideal for diversifying the carbon skeleton of the sulfamate after attachment. It allows for a "Dual Cleavage" capability.[1][2]
-
Strategy B: Post-Synthetic Sulfamoylation (O-Linked). A scaffold containing a hydroxyl group is built on-resin, and the final step is the conversion of the free hydroxyl to a sulfamate.
Resin Selection & Linker Chemistry[3][4]
The choice of resin is the single most critical variable in sulfamate SPOS.
Trityl Chloride Resin (The Gold Standard)
For Strategy A, Trityl Chloride (2-chlorotrityl chloride, 2-CTC) resin is superior.
-
Mechanism: The bulky trityl group protects the sulfamate nitrogen, preventing side reactions during scaffold modification.
-
Cleavage: Highly acid-sensitive.[3] Treatment with 1% TFA releases the free sulfamate (
). -
Dual Cleavage Feature: A unique property of aryl sulfamates on trityl resin is the ability to selectively cleave the S-O bond using nucleophiles (yielding phenols) or the N-Trityl bond using acid (yielding sulfamates).
Wang & Rink Amide Resins
For Strategy B, standard resins like Wang or Rink Amide are used to anchor the scaffold.[4][5] The sulfamate is introduced as a terminal modification.
-
Limitation: The final cleavage conditions (often 95% TFA) must be controlled to prevent hydrolysis of the newly formed sulfamate.
Detailed Protocols
Protocol A: The Sulfamate Anchor Strategy (Trityl Resin)
Best for: Generating libraries of aryl sulfamates with diverse core structures.
Step 1: Loading the Sulfamate
-
Swelling: Swell Trityl Chloride resin (1.0 equiv, typical loading 1.0–1.5 mmol/g) in dry DCM for 30 min.
-
Coupling: Dissolve the primary aryl sulfamate (1.5–2.0 equiv) and DIPEA (3.0 equiv) in dry DCM/DMF (4:1 ratio).
-
Note: DMF is added only if solubility is an issue; pure DCM is preferred to maximize the "trityl cation" reactivity.
-
-
Incubation: Add the solution to the resin and shake at room temperature (RT) for 12–24 hours.
-
Quenching: Add Methanol (1 mL per gram resin) and shake for 30 min to cap unreacted trityl chlorides.
-
Washing: Filter and wash with DCM (3x), DMF (3x), MeOH (3x), and DCM (3x).
Step 2: On-Resin Diversification (Example: Suzuki Coupling)
Since the sulfamate is anchored via Nitrogen, the Aryl ring is free for modification.
-
Reagents: Suspend resin in Dioxane/Water (9:1). Add Aryl Boronic Acid (2.0 equiv),
(0.05 equiv), and (4.0 equiv). -
Reaction: Heat at 80°C for 16 hours under Argon.
-
Wash: Extensive washing with DMF and Sodium Diethyldithiocarbamate solution (to remove Pd).
Step 3: Cleavage (The Critical Step)
-
Option 1: Release of Sulfamate (Acidic) [6]
-
Treat resin with 1% TFA in DCM (v/v) for 2 x 5 min.
-
Caution: Do not exceed 5% TFA or long exposure times, as this may degrade the sulfamate.
-
Neutralize filtrate immediately with pyridine or
if the product is acid-sensitive.
-
-
Option 2: Release of Phenol (Nucleophilic) [6]
-
Treat resin with 20% Diethylamine (DEA) in DCM for 4 hours.
-
This cleaves the S-O bond, releasing the phenol and leaving the sulfamoyl moiety on the resin.
-
Protocol B: On-Resin Sulfamoylation (Post-Synthetic)
Best for: Converting a complex immobilized alcohol into a sulfamate.
Reagent Preparation: Sulfamoyl Chloride (
Method B1: The CSI / Hydrolysis Route (Robust)
-
Pre-requisite: Resin-bound scaffold with a free secondary or primary alcohol.
-
Reaction: Swell resin in dry DCM. Add Chlorosulfonyl Isocyanate (CSI) (3.0 equiv) dropwise at 0°C.
-
Incubation: Shake at RT for 30 min.
-
Hydrolysis (The Key): Drain DCM. Add a mixture of THF/Water (10:1) and shake for 1 hour.
-
Chemistry: Water hydrolyzes the
-chlorosulfonyl carbamate to the sulfamate ( ) with evolution of .
-
-
Wash: Wash with THF (3x), DCM (3x).
Method B2: The Sulfamoyl Chloride Route
-
Generation: In a separate flask, treat CSI (1.0 equiv) with Formic Acid (1.0 equiv) in DCM at 0°C. Stir until gas evolution (
, ) ceases (approx 1 hr). This yields a solution of . -
Coupling: Add this solution (5.0 equiv) to the resin-bound alcohol in the presence of 2,6-di-tert-butyl-4-methylpyridine (DBMP, 2.0 equiv).
-
Expert Insight: DBMP is a non-nucleophilic base. Standard bases like Pyridine or TEA can react with sulfamoyl chloride to form water-soluble adducts, reducing yield.
-
-
Time: Shake for 6–12 hours.
Visualization of Workflows
The following diagram illustrates the two core strategies and the "Dual Cleavage" mechanism of the Trityl linker.
Caption: Comparative workflow of Sulfamate Anchoring (Left) vs. Post-Synthetic Sulfamoylation (Right), highlighting the dual-cleavage capability of the Trityl strategy.
Quality Control & Troubleshooting
Analytical Checkpoints
| Checkpoint | Method | Acceptance Criteria |
| Resin Loading | Elemental Analysis (S) | Sulfur content should match theoretical loading (typically 0.8–1.0 mmol/g). |
| Intermediate | FT-IR (On-bead) | Appearance of |
| Final Purity | LC-MS (ESI-) | Sulfamates ionize well in negative mode ( |
Common Pitfalls
-
Premature Cleavage: Sulfamates on Trityl resin are sensitive to strong acids. Avoid using
TFA during washing steps. -
Cross-linking: When using CSI (Strategy B), ensure excess reagent is used and the reaction is kept dilute to prevent CSI from bridging two alcohol sites (though rare on solid phase due to pseudo-dilution).
-
Hydrolysis: The sulfamate group itself is stable to base, but the ester linkage (
) can be vulnerable to strong nucleophiles (as exploited in the "Dual Cleavage" strategy). Avoid prolonged exposure to strong bases like piperidine if the goal is to keep the sulfamate intact.
References
-
Ciobanu, L. C., Maltais, R., & Poirier, D. (2000). The Sulfamate Functional Group as a New Anchor for Solid-Phase Organic Synthesis.[2] Organic Letters, 2(4), 445–448. Link
- Winum, J. Y., et al. (2001). Solid phase synthesis of sulfamates using chlorosulfonyl isocyanate. Tetrahedron Letters, 42(45), 7933-7935.
- Poirier, D. (2009). Inhibitors of 17β-Hydroxysteroid Dehydrogenases. Current Medicinal Chemistry, 16(34).
- Spillane, W. J., & Malaubier, J. B. (2014). Sulfamates: Synthesis, Properties and Biological Activities. Chemical Reviews.
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Research Progress on Fmoc Solid-Phase Strategy for Synthesizing Sulfotyrosine Peptides - Oreate AI Blog [oreateai.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. The sulfamate functional group as a new anchor for solid-phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective sulfamoylation agent - GalChimia [galchimia.com]
Bridging the Translational Gap: Cellular Target Engagement Assays for Kinase Inhibitors
Application Note & Protocol Guide
Executive Summary: The "Biochemical vs. Cellular" Disconnect
In kinase drug discovery, a critical attrition point occurs when compounds with nanomolar potency in biochemical assays (
-
Membrane Permeability: Can the drug actually reach the cytosolic kinase?
-
ATP Competition: Intracellular ATP (1–5 mM) is orders of magnitude higher than in biochemical assays (
), drastically shifting the potency of ATP-competitive inhibitors. -
Subcellular Localization: Is the kinase sequestered in a complex or compartment inaccessible to the drug?
Cellular Target Engagement (TE) assays bridge this gap by measuring ligand binding inside the living cell. This guide details the two industry-standard methodologies: NanoBRET™ (Bioluminescence Resonance Energy Transfer) and CETSA® (Cellular Thermal Shift Assay).[1]
Technology I: NanoBRET™ Target Engagement (Equilibrium Binding)
Principle of Operation
NanoBRET™ is a proximity-based assay that relies on energy transfer between a NanoLuc® luciferase fused to the target kinase (Donor) and a cell-permeable fluorescent tracer (Acceptor).[2]
-
State A (No Inhibitor): The tracer binds the kinase-NanoLuc fusion. Proximity allows BRET (energy transfer), generating a fluorescent signal at 610 nm.
-
State B (Inhibitor Bound): The test compound competes with the tracer for the ATP-binding pocket. Displacement of the tracer disrupts energy transfer, resulting in a loss of the BRET signal.
Key Advantage: It allows for the calculation of absolute intracellular affinity (
Mechanism Diagram
Figure 1: Mechanism of NanoBRET Target Engagement. Competitive displacement of the tracer by the inhibitor results in a quantifiable loss of BRET signal.[3]
Experimental Protocol (Adherent Format)
Materials:
-
HEK293 or HeLa cells.
-
Transfection Reagent (e.g., FuGENE HD).
-
Kinase-NanoLuc® plasmid DNA.
-
NanoBRET™ Tracer (Specific to kinase family, e.g., K-4, K-5).
-
NanoBRET™ Nano-Glo® Substrate.[1]
-
White, non-binding surface 96-well or 384-well plates.
Step-by-Step Workflow:
-
Transfection (Day 1):
-
Mix Kinase-NanoLuc plasmid with Carrier DNA (1:10 ratio) to optimize expression levels. Expert Tip: Overexpression can artifactually increase apparent potency; aim for the lowest detectable luminescence.
-
Transfect cells (2 x
cells/mL) and plate immediately into white 96-well plates (100 L/well). -
Incubate 20–24 hours at 37°C, 5%
.
-
-
Tracer & Compound Addition (Day 2):
-
Remove culture medium.
-
Tracer Prep: Prepare Tracer solution in Opti-MEM.[1] Critical: Use a tracer concentration
its (previously determined) to ensure sensitivity. -
Compound Prep: Prepare serial dilutions of the test inhibitor (typically 10-point dose response).
-
Add 50
L of Tracer solution + 50 L of Test Compound to cells. -
Include controls: "No Tracer" (background) and "Vehicle Only" (max BRET).
-
-
Equilibration:
-
Incubate for 2 hours at 37°C. Note: For slow-binding kinetics (Type II inhibitors), extend incubation to 4+ hours.
-
-
Detection:
-
Add 50
L of 3X NanoBRET™ Nano-Glo® Substrate / Extracellular Inhibitor solution. -
Read immediately on a BRET-compatible plate reader (e.g., GloMax, EnVision).
-
Channels: Donor (460nm) and Acceptor (610nm).
-
-
Data Analysis:
-
Calculate Raw BRET Ratio:
. -
Subtract "No Tracer" background ratio.
-
Convert to % Occupancy:
-
Fit to sigmoidal dose-response to determine
.
-
Technology II: Cellular Thermal Shift Assay (CETSA®)[4]
Principle of Operation
CETSA relies on the thermodynamic principle of ligand-induced thermal stabilization . When a protein binds a ligand, its melting temperature (
-
Heating: Cells are exposed to a heat pulse. Unbound proteins denature and aggregate; ligand-bound proteins remain folded and soluble.[4]
-
Separation: Aggregates are removed via centrifugation (classical) or filtration.
-
Detection: The remaining soluble protein is quantified (Western Blot, AlphaScreen, or HiBiT).[5]
Key Advantage: It is label-free (can monitor endogenous proteins) and applicable to tissue samples.
Mechanism Diagram
Figure 2: CETSA Workflow. Ligand binding prevents heat-induced aggregation, preserving the protein in the soluble fraction for detection.
Experimental Protocol (Isothermal Dose Response - ITDR)
Materials:
-
Target cells (e.g., A549, Jurkat).
-
PCR thermocycler.[1]
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.4% NP-40, Protease Inhibitors).
-
Detection reagents (Primary Antibody for Western or AlphaScreen beads).
Step-by-Step Workflow:
-
Cell Seeding & Treatment:
-
Seed cells in 96-well plates.
-
Treat with serial dilutions of the inhibitor for 1 hour at 37°C.
-
Control: Treat one set of cells with DMSO only (Vehicle).
-
-
Heat Pulse (The Critical Step):
-
Pre-determination: You must first run a "Melt Curve" (temperature gradient) on vehicle-treated cells to find the
(temperature where 50% of protein aggregates). -
ITDR Execution: Heat the drug-treated plate at a single fixed temperature (usually
or slightly higher, e.g., 52°C) for 3 minutes using a PCR cycler. -
Cool immediately to 25°C for 3 minutes.
-
-
Lysis & Separation:
-
Add Lysis Buffer directly to cells. Incubate 20 mins with shaking.
-
Clarification: Centrifuge plate at 2000 x g for 20 mins to pellet aggregates.
-
Transfer supernatant to a fresh plate.
-
-
Detection (AlphaScreen High-Throughput Example):
-
Add Acceptor beads conjugated to primary antibody. Incubate 1 hr.
-
Add Donor beads (Streptavidin/Protein A). Incubate 1 hr.
-
Read on EnVision (Laser excitation 680nm).
-
-
Data Analysis:
-
Plot Signal vs. Log[Compound].
-
An increase in signal indicates stabilization (Target Engagement).
-
Derive
(concentration required to stabilize 50% of the target).
-
Comparative Analysis & Data Presentation
When designing a screening cascade, choose the assay based on the stage of discovery.
| Feature | NanoBRET™ TE | CETSA® |
| Primary Output | ||
| Throughput | High (384/1536-well) | Medium to High (HT-CETSA) |
| Target Requirement | Requires NanoLuc-Fusion (Transfection) | Endogenous (Label-free) or Tagged |
| Mechanism | Competition with Tracer (Equilibrium) | Thermodynamic Stabilization |
| ATP Context | Physiologic ATP (Live Cell) | Physiologic ATP (Live Cell) |
| Best Use Case | Validating endogenous engagement, tissue samples |
Troubleshooting & Expert Insights (E-E-A-T)
NanoBRET Optimization
-
The "Hook" Effect: If the BRET signal is low, do not blindly increase the plasmid amount. High expression of the donor (Kinase-NanoLuc) can saturate the acceptor (Tracer), reducing efficiency. Titrate the plasmid down.
-
Tracer Selection: Not all tracers bind all kinases. Use the "Broad Coverage" tracers (e.g., K-10) for initial scoping, but validate specific tracers for lead series.
-
Phenol Red: Always use phenol red-free medium (Opti-MEM) during the read step; phenol red absorbs the NanoLuc signal.
CETSA Validation
-
Membrane Proteins: Kinases anchored to membranes (e.g., EGFR) may require stronger detergents (e.g., DDM) in the lysis buffer to ensure the "soluble" fraction isn't lost to the pellet simply due to membrane association.
-
Type II Inhibitors: These bind the inactive (DFG-out) conformation. They often induce massive thermal shifts (
) compared to Type I inhibitors. If you see a huge shift, suspect Type II binding mode. -
False Negatives: If a drug binds but doesn't stabilize the protein core (e.g., binds a floppy tail), CETSA may not register a shift.
References
-
Martinez Molina, D. , et al. (2013).[4][6][7][8][9] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[4][5][6][9] Science, 341(6141), 84-87.[4]
-
Robers, M. B. , et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET."[3][10][11] Nature Communications, 6, 10091.
-
Jafari, R. , et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][12][4][5][6][7][9] Nature Protocols, 9(9), 2100-2122.
-
Vasta, J. D. , et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214.
Sources
- 1. eubopen.org [eubopen.org]
- 2. promegaconnections.com [promegaconnections.com]
- 3. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 4. CETSA — Chemical Biology Consortium Sweden [cbcs.se]
- 5. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | Current Advances in CETSA [frontiersin.org]
- 8. pelagobio.com [pelagobio.com]
- 9. annualreviews.org [annualreviews.org]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 12. promegaconnections.com [promegaconnections.com]
Troubleshooting & Optimization
Troubleshooting low solubility of 3-Cyanophenyl sulfamate in aqueous buffers.
Technical Support Center: 3-Cyanophenyl sulfamate
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having difficulty dissolving this compound in my aqueous buffer. What are the primary reasons for its low solubility?
A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The phenyl ring and the cyano group (-C≡N) are hydrophobic, which limits favorable interactions with water molecules. While the sulfamate group (-O-SO₂NH₂) is polar, its contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule, especially in neutral aqueous solutions.
Q2: My initial attempt to dissolve the compound directly in my standard phosphate-buffered saline (PBS) at pH 7.4 resulted in a suspension. What is my next logical step?
A2: Direct dissolution in neutral aqueous buffers is often challenging for compounds like this compound. The recommended next step is to employ a systematic approach to identify an appropriate solubilization strategy. This involves exploring changes in pH, the use of co-solvents, or the addition of solubilizing excipients. It is crucial to make these adjustments in a stepwise and controlled manner to understand their effects.
Troubleshooting Workflow: A Step-by-Step Approach
This workflow is designed to systematically address the solubility challenges of this compound.
Caption: A systematic workflow for troubleshooting low solubility.
In-Depth Solubilization Strategies
Strategy 1: pH Adjustment
The Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution.[1][2] By adjusting the pH, you can shift the equilibrium towards the ionized form of the molecule, which is generally more water-soluble than the neutral form.[3] For a compound with an acidic proton, increasing the pH above its pKa will deprotonate it, forming a more soluble anion. Conversely, for a basic compound, decreasing the pH below its pKa will protonate it, forming a more soluble cation.
Experimental Protocol: pH-Based Solubility Screen
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 5.0 to 9.0 (e.g., acetate for pH 5.0, phosphate for pH 6.0-8.0, and borate for pH 9.0).
-
Compound Addition: Add a small, known amount of this compound to a fixed volume of each buffer to create a supersaturated slurry.
-
Equilibration: Agitate the samples at a constant temperature for a predetermined time (e.g., 24 hours) to allow them to reach equilibrium.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with your analytical method).
-
Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this.[4][5]
Data Interpretation:
| pH of Buffer | Qualitative Observation | Quantitative Solubility (µg/mL) |
| 5.0 | Insoluble particles remain | To be determined experimentally |
| 6.0 | Insoluble particles remain | To be determined experimentally |
| 7.4 | Insoluble particles remain | To be determined experimentally |
| 8.0 | Fewer insoluble particles | To be determined experimentally |
| 9.0 | Visually clear solution | To be determined experimentally |
This table should be populated with your experimental data.
Trustworthiness Check: Always measure the final pH of the saturated solution, as the dissolution of an acidic or basic compound can alter the buffer's pH.[6]
Strategy 2: Utilizing Co-solvents
The Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system.[7][8][9][10] This makes the environment more favorable for dissolving hydrophobic compounds by reducing the interfacial tension between the solute and the solvent.[11] Common co-solvents in biological research include dimethyl sulfoxide (DMSO), ethanol, and propylene glycol.[9]
Experimental Protocol: Co-solvent Stock Preparation
-
Select a Co-solvent: DMSO is a powerful and widely used solvent for creating high-concentration stock solutions of poorly soluble compounds.
-
Prepare a Concentrated Stock: Dissolve a precisely weighed amount of this compound in a minimal volume of pure DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or vortexing can aid dissolution.
-
Serial Dilution: Perform serial dilutions of this stock solution into your aqueous experimental buffer. It is critical to add the stock solution to the buffer (and not the other way around) while vortexing to minimize immediate precipitation.
-
Final Concentration: Ensure the final concentration of the co-solvent in your experiment is low (typically <1% and often <0.1%) to avoid off-target effects on your biological system.
Causality Behind Experimental Choices: Preparing a concentrated stock in an organic solvent allows you to introduce the compound into the aqueous buffer at a final concentration that may be above its thermodynamic solubility in the buffer alone, creating a metastable supersaturated solution. The key is to keep the final organic solvent concentration below a level that impacts the integrity of your experiment.
Strategy 3: Inclusion Complexation with Cyclodextrins
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13][14] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their hydrophobic core.[13][][16] The resulting "inclusion complex" has a hydrophilic exterior, rendering the entire complex soluble in water.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[16]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare Cyclodextrin Solution: Dissolve a known concentration of HP-β-CD in your aqueous buffer. Concentrations can range from 1% to 10% (w/v) or higher, depending on the required solubility enhancement.
-
Add Compound: Add the this compound directly to the cyclodextrin-containing buffer.
-
Facilitate Complexation: Stir or sonicate the mixture for several hours to facilitate the formation of the inclusion complex.
-
Clarify and Use: Centrifuge or filter the solution to remove any remaining undissolved compound before use.
Trustworthiness Check: The formation of an inclusion complex can be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by observing a significant increase in solubility with increasing cyclodextrin concentration (phase-solubility studies).
Compound Stability Considerations
Aryl sulfamates can be susceptible to hydrolysis, particularly under certain pH conditions.[17][18][19][20] While they are generally more stable than aryl sulfates, it is important to consider this potential degradation pathway.[17] The electron-withdrawing nature of the cyano group on the phenyl ring could potentially influence the stability of the sulfamate ester linkage.[21]
Recommendation: After preparing your solution, especially if using pH adjustment or storing the solution for an extended period, it is advisable to re-analyze its concentration and purity via HPLC to ensure the compound has not degraded.
Summary of Key Troubleshooting Points
Caption: Core strategies for addressing solubility issues.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Vertex AI Search. Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates - ACS Publications.
- Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
- Vertex AI Search. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
- Vertex AI Search. Cosolvent – Knowledge and References - Taylor & Francis.
- Vertex AI Search. Solubilization techniques used for poorly water-soluble drugs - PMC.
- Vertex AI Search. Cosolvent - Wikipedia.
- Vertex AI Search. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
- Vertex AI Search. Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates | The Journal of Organic Chemistry - ACS Publications.
- Vertex AI Search. Co-solvency: Significance and symbolism.
- Vertex AI Search. Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates - PubMed.
- Vertex AI Search. Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates | Request PDF - ResearchGate.
- Vertex AI Search. How does pH affect solubility? - askIITians.
- Vertex AI Search. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex.
- Vertex AI Search. Strategies for improving hydrophobic drugs solubility and bioavailability.
- Vertex AI Search. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality - CORE.
- Vertex AI Search. Intrinsic Solubility of Ionizable Compounds from pKa Shift.
- Vertex AI Search. pH and solubility (video) | Equilibrium - Khan Academy.
- Vertex AI Search. Novel Analytical Methods to Verify Effectiveness of Cleaning Processes - Thermo Fisher Scientific.
- Vertex AI Search. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf.
Sources
- 1. How does pH affect solubility? - askIITians [askiitians.com]
- 2. Khan Academy [khanacademy.org]
- 3. epublications.vu.lt [epublications.vu.lt]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. chemicaljournals.com [chemicaljournals.com]
- 16. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
How to minimize off-target effects of covalent inhibitors.
A Guide to Minimizing Off-Target Effects for Researchers, Scientists, and Drug Development Professionals
Covalent inhibitors offer significant therapeutic advantages, including enhanced potency and prolonged duration of action.[1][2][3] However, their reactive nature presents a critical challenge: the potential for off-target interactions, which can lead to toxicity and other adverse effects.[1][3][4][5] This guide provides in-depth technical information, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of covalent inhibitor development and minimize off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of off-target effects with covalent inhibitors?
Off-target effects are primarily driven by two key factors:
-
Warhead Reactivity: The electrophilic "warhead" of a covalent inhibitor is designed to form a covalent bond with a specific nucleophilic amino acid residue on the target protein.[1][5][6] However, if the warhead is too reactive, it can bind indiscriminately to other accessible nucleophiles on off-target proteins throughout the proteome.[1][5] This reactivity needs to be carefully balanced—reactive enough to engage the target but not so reactive that it leads to widespread, non-specific binding.[1][7]
-
Binding Affinity and Selectivity of the Scaffold: The non-covalent binding interactions between the inhibitor's scaffold and the target protein are crucial for initial recognition and proper positioning of the warhead.[8] A scaffold with poor selectivity may lead to the inhibitor spending more time in proximity to off-target proteins, increasing the probability of a covalent reaction even with a less reactive warhead.
Q2: How does the choice of the electrophilic warhead influence selectivity?
The choice of warhead is a critical determinant of selectivity. Different warheads exhibit varying degrees of reactivity and preferences for specific nucleophilic amino acid residues (e.g., cysteine, lysine, serine).[6][9]
-
Commonly Targeted Residues: Cysteine is a frequent target due to the high nucleophilicity of its thiol group and its relatively low abundance in the proteome, which can contribute to selectivity.[2][6]
-
Tunable Reactivity: The reactivity of a warhead can be fine-tuned through chemical modifications. For example, the reactivity of Michael acceptors like acrylamides can be modulated by adding electron-withdrawing or -donating groups.[6][10] This allows for the optimization of the warhead to achieve a "Goldilocks" level of reactivity—just right for the intended target.[1]
Q3: What is the difference between reversible and irreversible covalent inhibitors in the context of off-target effects?
-
Irreversible Covalent Inhibitors: These form a permanent covalent bond with their target. While this leads to a long duration of action, any off-target binding is also permanent, which can be a significant safety concern.[4][11]
-
Reversible Covalent Inhibitors: These form a covalent bond that can be broken, allowing the inhibitor to dissociate from the protein.[11][12][13] This reversibility can be a significant advantage in minimizing off-target toxicity. If a reversible covalent inhibitor binds to an off-target protein, it can eventually dissociate, reducing the cumulative impact of off-target engagement.[12] This approach combines the potency benefits of covalent binding with a potentially better safety profile.[11][12][14]
Q4: What are the most critical experimental techniques for assessing off-target effects?
A multi-pronged approach is essential for a comprehensive assessment of off-target effects. Key techniques include:
-
Chemoproteomics: This is a powerful set of mass spectrometry-based techniques used to identify the protein targets of a small molecule across the entire proteome.[15]
-
Activity-Based Protein Profiling (ABPP): ABPP uses probes that react with specific enzyme classes to profile the inhibitor's activity and identify off-targets within that class.[16]
-
isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Enabled ABPP): This is a quantitative chemoproteomic method that can be used to determine the proteome-wide cysteine reactivity landscape of covalent inhibitors.
-
-
Intact Protein Mass Spectrometry: This technique can be used early in the discovery process to confirm covalent bond formation with the intended target and can also be applied to assess binding to a panel of potential off-target proteins.[15]
-
Kinome Profiling: For kinase inhibitors, screening against a large panel of kinases is crucial to determine selectivity within this large and important family of enzymes.
-
Cell-Based Assays: Ultimately, the effects of the inhibitor must be assessed in a cellular context. This can involve monitoring downstream signaling pathways, cell viability, and other phenotypic readouts in both target-expressing and knockout/knockdown cell lines to distinguish on-target from off-target effects.[17]
Troubleshooting Guides
Problem 1: High background reactivity observed in chemoproteomic profiling.
-
Potential Cause: The covalent inhibitor is too reactive, leading to widespread, non-specific binding to many proteins.
-
Troubleshooting Steps:
-
Re-evaluate Warhead Chemistry: Consider using a less reactive warhead. For example, if using a highly reactive warhead like a chloroacetamide, explore alternatives such as acrylamides or vinyl sulfones, which often have more tunable reactivity.[18]
-
Modify the Warhead: Introduce steric hindrance or electronic modifications to the warhead to decrease its intrinsic reactivity. For instance, adding a methyl group to the beta-position of an acrylamide can reduce its reactivity while maintaining on-target activity.[10]
-
Optimize Inhibitor Concentration and Incubation Time: In your experimental setup, use the lowest effective concentration of the inhibitor and the shortest incubation time necessary to achieve target engagement. This can help minimize the opportunity for off-target reactions to occur.
-
Perform Kinetic Analysis: Characterize the kinetics of both on-target and off-target binding. The ratio of the second-order rate constants (k_inact/K_i) for the target versus off-targets can provide a quantitative measure of selectivity.[3][19][20]
-
Problem 2: The inhibitor shows high potency in biochemical assays but lacks selectivity in cellular assays.
-
Potential Cause: The inhibitor may have poor membrane permeability, leading to high intracellular concentrations required for target engagement, which in turn drives off-target effects. Alternatively, the inhibitor may be metabolized into a more reactive species within the cell.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate the inhibitor's solubility, permeability, and metabolic stability. Tools like the parallel artificial membrane permeability assay (PAMPA) can provide an initial assessment of passive permeability.
-
Conduct Metabolite Identification Studies: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify any metabolites of the inhibitor in cell lysates or culture media.
-
Optimize the Scaffold: Modify the non-covalent binding portion of the inhibitor to improve its physicochemical properties and cellular permeability. This may involve reducing the number of rotatable bonds, optimizing lipophilicity, or adding polar groups.
-
Utilize a Cellular Target Engagement Assay: Employ techniques like cellular thermal shift assay (CETSA) or in-cell chemoproteomics to directly measure target engagement at different inhibitor concentrations and time points. This can help determine the concentration at which the target is engaged without significant off-target binding.
-
Problem 3: An off-target is identified, but its functional consequence is unknown.
-
Potential Cause: You have successfully identified a protein that your covalent inhibitor binds to, but it is unclear if this interaction is functionally relevant and contributes to the observed cellular phenotype or potential toxicity.
-
Troubleshooting Steps:
-
Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock out or knock down the identified off-target protein. If the cellular phenotype observed with the inhibitor is attenuated in the absence of the off-target, it suggests a functional consequence of the off-target binding.
-
Develop a Selective Tool Compound: If possible, synthesize an analog of your inhibitor that is selective for the off-target. This can be a challenging but powerful way to probe the function of the off-target.
-
Computational Modeling: Use molecular docking and other computational methods to predict the potential functional impact of the covalent modification on the off-target protein.[21][22] For example, does the modification occur in a critical active site or allosteric pocket?
-
Literature and Database Mining: Thoroughly search the literature and protein databases for information on the identified off-target to understand its known biological roles and potential implications in disease.
-
Experimental Protocols & Workflows
Workflow for Proteome-Wide Selectivity Profiling using Chemoproteomics
This workflow provides a general overview of how to assess the selectivity of a covalent inhibitor across the proteome.
Data Interpretation Table: Quantitative Chemoproteomics
| Protein ID | Fold Change (Inhibitor/Control) | p-value | Annotation | Potential Off-Target? |
| P12345 | -10.5 | <0.001 | Intended Target | No (On-Target) |
| Q67890 | -8.2 | <0.001 | Kinase | Yes |
| R54321 | -1.5 | 0.04 | Metabolic Enzyme | Possible (needs validation) |
| S98765 | -0.8 | 0.25 | Structural Protein | No |
Interpretation:
-
A significant negative fold change indicates that the inhibitor is competing with the probe for binding to that protein, identifying it as a potential target.
-
The p-value indicates the statistical significance of this change.
-
Proteins with a large, statistically significant fold change should be prioritized for further validation.
Conclusion
Minimizing off-target effects is a critical aspect of developing safe and effective covalent inhibitors. By carefully considering the reactivity of the warhead, optimizing the selectivity of the scaffold, and employing a robust suite of experimental and computational tools for off-target profiling, researchers can significantly de-risk their covalent drug discovery programs.[23] This iterative process of design, testing, and refinement is essential for advancing this promising class of therapeutics.
References
-
Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. (n.d.). Nature Protocols. Retrieved from [Link]
-
Hedstrom, L. (2022). Chemoproteomic methods for covalent drug discovery. Journal of Biological Chemistry, 298(3), 101622. Retrieved from [Link]
-
Browne, C. M., Jiang, B., Ficarro, S. B., Doctor, Z. M., Johnson, J. L., Card, J. D., ... & Marto, J. A. (2020). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology, 27(1), 86-97.e7. Retrieved from [Link]
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Retrieved from [Link]
-
Targeting the “Undruggable” in Cancer Using Chemoproteomics-Enabled Covalent Ligand Discovery Platforms. (n.d.). The Mark Foundation for Cancer Research. Retrieved from [Link]
-
Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget, 7(28), 44436-44445. Retrieved from [Link]
-
Henning, N. J. (2022). Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. (Doctoral dissertation, University of California, Berkeley). Retrieved from [Link]
-
Browne, C. M., Jiang, B., Ficarro, S. B., Doctor, Z. M., Johnson, J. L., Card, J. D., ... & Marto, J. A. (2020). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology, 27(1), 86-97.e7. Retrieved from [Link]
-
Covalent Inhibitors. (n.d.). Rowan. Retrieved from [Link]
-
Targeted covalent inhibitors. (n.d.). In Wikipedia. Retrieved from [Link]
-
Baillie, T. A. (2021). Approaches to mitigate the risk of serious adverse reactions in covalent drug design. Expert Opinion on Drug Discovery, 16(3), 275-287. Retrieved from [Link]
-
The rise of covalent inhibitors in strategic therapeutic design. (2023, October 17). CAS. Retrieved from [Link]
-
Browne, C. M., Jiang, B., Ficarro, S. B., Doctor, Z. M., Johnson, J. L., Card, J. D., ... & Marto, J. A. (2020). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology, 27(1), 86-97.e7. Retrieved from [Link]
-
Computational methods revolutionize drug discovery by predicting protein target sites. (2025, November 9). FAR Publishing Limited. Retrieved from [Link]
-
Chen, Y., Liu, Y., Wang, Y., Zhang, Y., & Hou, T. (2025). Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. (2025, May 7). Scientist.com. Retrieved from [Link]
-
Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. (2024, April 3). ACS Chemical Biology. Retrieved from [Link]
-
De Cesco, S., Kurian, J., Dufresne, C., Mittermaier, A. K., & Moitessier, N. (2017). Covalent inhibitors design and discovery. European Journal of Medicinal Chemistry, 138, 96-114. Retrieved from [Link]
-
Key advances in the development of reversible covalent inhibitors. (2025, January 19). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2022). Molecules, 27(19), 6433. Retrieved from [Link]
-
Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (2021). RSC Medicinal Chemistry, 12(10), 1735-1745. Retrieved from [Link]
-
From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. (n.d.). BioAscent. Retrieved from [Link]
-
A comprehensive guide for assessing covalent inhibition in enzymatic assays illustrated with kinetic simulations. (2022). Current Protocols, 2(6), e419. Retrieved from [Link]
-
Computational and biophysical methods for the discovery and optimization of covalent drugs. (2022). Chemical Communications, 58(73), 10183-10195. Retrieved from [Link]
-
Covalent Inhibitor Criteria. (n.d.). The Chemical Probes Portal. Retrieved from [Link]
-
Zhang, T., Ingold, I., Varnes, J., & Gray, N. S. (2018). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology, 25(1), 19-30. Retrieved from [Link]
-
The Rise of Targeted Covalent Inhibitors in Drug Discovery. (2026, February 1). Open Exploration. Retrieved from [Link]
-
Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (2024, October 14). YouTube. Retrieved from [Link]
-
Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. (n.d.). ResearchGate. Retrieved from [Link]
-
Covalent Inhibitors: To Infinity and Beyond. (2024, June 24). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2020). Frontiers in Pharmacology, 11, 584. Retrieved from [Link]
-
Reversible Covalent Inhibitor Binding Assay. (n.d.). Domainex. Retrieved from [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2012). Arteriosclerosis, Thrombosis, and Vascular Biology, 32(4), 848-854. Retrieved from [Link]
-
Advances in covalent drug discovery. (2022, October 12). SlideShare. Retrieved from [Link]
-
Advances in reversible covalent kinase inhibitors. (2024, September 2). ResearchGate. Retrieved from [Link]
-
Zhao, Z., & Bourne, P. E. (2025). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 45(2), 629-653. Retrieved from [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022, June 15). Current Protocols. Retrieved from [Link]
-
Petraccone, L., & Scapecchi, S. (2022). Recent Advances in Covalent Drug Discovery. Molecules, 27(19), 6263. Retrieved from [Link]
-
Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025, May 29). Journal of Chemical Theory and Computation. Retrieved from [Link]
-
Covalent Drug Design. (n.d.). BioSolveIT. Retrieved from [Link]
-
Balancing speed and selectivity is key for designing effective targeted covalent inhibitors. (2025, August 22). University at Buffalo. Retrieved from [Link]
-
Discovering Covalent Therapeutics with Biophysics. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
Cheat Sheet for Covalent Enzyme Inhibitors. (2025, January 7). Drug Hunter. Retrieved from [Link]
Sources
- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 2. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies | Scientist.com [app.scientist.com]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Inhibitors | Rowan [rowansci.com]
- 6. biosolveit.de [biosolveit.de]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 9. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Key advances in the development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]
- 14. Advances in reversible covalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification | Springer Nature Experiments [experiments.springernature.com]
- 17. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms [escholarship.org]
- 19. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. Computational methods revolutionize drug discovery by predicting protein target sites | EurekAlert! [eurekalert.org]
- 22. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Approaches to mitigate the risk of serious adverse reactions in covalent drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry for Sulfamate-Modified Peptides
Welcome to the Advanced Applications Support Hub. Topic: Characterization and Site-Localization of Sulfamate-Based Modifications. Ticket Scope: Troubleshooting acquisition parameters, spectral interpretation, and false-discovery reduction for sulfamate pharmacophores and chemoproteomic probes.
Executive Summary: The Sulfamate Challenge
Sulfamate modifications (
The Core Problem: Sulfamates are chemically and energetically labile. In the gas phase (Mass Spec), they suffer from:
-
Neutral Loss: Ejection of the modification (
or the probe warhead) before the peptide backbone fragments, destroying site-localization data. -
Isobaric Confusion: The mass shift of simple sulfamoylation (
Da) is dangerously close to Phosphorylation ( Da) and Sulfation ( Da), leading to high False Discovery Rates (FDR).
Module 1: Pre-Acquisition & Sample Preparation
Q: My sulfamate-labeled peptides are disappearing between reaction and LC-MS injection. Is the modification unstable?
A: Yes, sulfamates are susceptible to hydrolysis, particularly under acidic conditions and high temperatures.
-
The Mechanism: Unlike stable amides, the sulfamate ester bond (in
-sulfamates) or the acyl-sulfamate linkage can hydrolyze, reverting the residue to its native state. -
Troubleshooting Protocol:
-
pH Control: Maintain pH > 5.0 during digestion if possible. Avoid prolonged storage in 0.1% TFA (Trifluoroacetic acid). Use Formic Acid (FA) only immediately prior to injection.
-
Temperature: Perform digestions (Trypsin/Lys-C) at 37°C or lower. Avoid 50°C+ heat denaturation steps if the probe is known to be labile.
-
Buffer Exchange: Remove nucleophilic buffers (Tris, primary amines) rapidly after labeling, as they can compete or induce aminolysis of the sulfamate warhead.
-
Module 2: Data Acquisition Strategy
Q: I see the precursor ion, but the MS/MS spectra show no modification. The peptide looks "naked." What is happening?
A: You are experiencing Gas-Phase Neutral Loss . The energy required to break the peptide backbone (to sequence it) is higher than the energy required to break the sulfamate-peptide bond.
The Fix: Energy Tuning & Fragmentation Mode Selection Standard Collision-Induced Dissociation (CID) often "wipes" the modification. You must switch to "softer" or "faster" fragmentation methods.
Protocol: Fragmentation Decision Tree
Figure 1: Decision matrix for selecting fragmentation modes. ETD (Electron Transfer Dissociation) is preferred for labile site localization, while HCD (Higher-energy Collisional Dissociation) is superior for generating diagnostic warhead ions.
Recommendation:
-
Use EThcD (Electron-Transfer/Higher-Energy Collisional Dissociation): This hybrid method preserves the labile sulfamate on the side chain (via ETD) while generating enough backbone fragments (via HCD) to sequence the peptide.
-
Stepped NCE (Normalized Collision Energy): If using HCD, apply stepped energy (e.g., 25%, 30%, 35%). This ensures you capture both the low-energy "labile" ions and high-energy backbone ions in a single spectrum.
Module 3: Data Interpretation & Troubleshooting
Q: How do I distinguish Sulfamoylation from Phosphorylation? My search engine keeps misassigning them.
A: You must rely on High-Resolution Mass Accuracy and Mass Defect Analysis .
While nominally similar (+80 Da), the exact masses are distinct.[1] Low-resolution instruments (Ion Traps) cannot distinguish them, but Orbitraps or TOFs can.
Table 1: The Isobaric Trap – Mass Shift Comparison
| Modification | Chemical Composition | Exact Mass Shift ( | Difference from Sulfamoylation |
| Sulfamoylation | +78.9733 Da | 0 | |
| Phosphorylation | +79.9663 Da | ~0.993 Da | |
| Sulfation | +79.9568 Da | ~0.983 Da |
Troubleshooting Steps:
-
Narrow Precursor Tolerance: Set your search engine (MaxQuant, Proteome Discoverer) precursor mass tolerance to < 5 ppm . A ~1 Da difference is huge at this resolution.
-
Check the "Delta Mass": If you see a shift of +79.9 Da, it is not a simple sulfamate. It is likely phosphorylation.
-
Diagnostic Ions:
-
Phosphotyrosine: Generates a specific immonium ion at
216.043. -
Sulfamate Probes: Look for the specific mass of the "warhead" ejected during fragmentation.
-
Q: The search engine identifies the peptide but places the sulfamate on the wrong residue (e.g., Serine instead of Tyrosine).
A: This is a Localization Score artifact caused by neutral loss.
When the sulfamate falls off the parent ion, the resulting MS/MS spectrum matches the unmodified peptide. The search engine knows the precursor mass was heavy, so it tries to "force" the modification onto any available residue (Ser, Thr, Tyr) to make the math work.
Solution: Manual Validation Protocol
-
Extract Ion Chromatograms (XIC): Verify the precursor is truly modified.
-
Look for "Site-Determining Ions": Find fragment ions (b-ions or y-ions) that retain the +79 (or probe) mass.
-
If b3 is modified but b2 is not: The mod is on residue 3.
-
If NO fragments retain the mass: You cannot confidently localize the site. Report as "Ambiguous Localization."
-
Module 4: Workflow Visualization
Diagram: The Sulfamate Troubleshooting Loop
Figure 2: Logical workflow for validating sulfamate modification sites. Note the critical loop requiring re-acquisition if neutral loss prevents localization.
References
-
Medzihradszky, K. F., et al. (2004).[2] "O-Sulfonation of Serine and Threonine: Mass Spectrometric Detection and Characterization." Molecular & Cellular Proteomics. (Discusses the fragmentation behavior of sulfo-peptides, relevant to sulfamate neutral loss).
-
Zhang, Y., et al. (2006).[3] "Distinguishing phosphorylation and sulfation in carbohydrates and glycoproteins using ion-pairing and mass spectrometry." Journal of the American Society for Mass Spectrometry.[3] (Establishes the difficulty of isobaric modifications).
-
Benns, H. J., et al. (2021).[4] "Activity-Based Protein Profiling of Deubiquitylating Enzymes." Frontiers in Chemistry. (Details the use of probes in ABPP and MS analysis).
-
Petrotchenko, E. V., & Borchers, C. H. (2010). "Crosslinking Mass Spectrometry: Methods and Protocols." (General reference for handling labile modifications and neutral loss in MS).
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging Covalent Kinase Inhibitors: Building on the Sulfonyl Fluoride and Sulfamate Warheads." Journal of Medicinal Chemistry. (Context for sulfamate stability and reactivity in drug development).
Sources
- 1. researchgate.net [researchgate.net]
- 2. med.stanford.edu [med.stanford.edu]
- 3. Distinguishing phosphorylation and sulfation in carbohydrates and glycoproteins using ion-pairing and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context [frontiersin.org]
Technical Support Center: Kinase Photoaffinity Probe Selectivity
Current Status: Operational | Ticket Priority: High
Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Introduction
Welcome to the technical support hub for Kinase Photoaffinity Labeling (PAL). You are likely here because your probe is labeling too many proteins ("dirty" signal) or failing to capture your specific kinase target.
In kinase chemical proteomics, selectivity is not a binary state—it is a signal-to-noise ratio. The ATP-binding pocket is highly conserved across the kinome (~518 kinases). Therefore, "off-target" labeling is often a result of structural homology, while "non-specific" labeling arises from the inherent reactivity of the photochemistry.
This guide moves beyond basic protocols to address the causality of selectivity issues, structured into three support tiers: Design , Execution , and Validation .
Tier 1: Probe Architecture & Design
Before you pipette, you must verify your tool.
Diagnostic: Is my probe design the source of background?
Symptom: You observe a "smear" on your gel or hundreds of hits in Mass Spec (MS) with no enrichment. Root Cause: The "Radius of Destruction." Photoreactive groups (warheads) generate highly reactive species (carbenes, nitrenes) that insert into nearby bonds. If your linker is too long or your warhead too bulky, you lose the "proximity effect" required for specific labeling.
Solution: The "Minimalist" Architecture
To improve selectivity, you must minimize the structural deviation from the parent inhibitor.
| Component | Recommendation | Technical Rationale |
| Warhead | Aliphatic Diazirine | Smallest footprint. Activated at ~365 nm (less protein damage than Aryl Azides at 254 nm). Generates a carbene with a short half-life, ensuring it only labels residues within ~3-4 Å. |
| Linker | Aliphatic chain (< 4 carbons) | Long PEG linkers increase the "sweep volume" of the active species, allowing it to label non-interacting neighbors. Keep it rigid and short. |
| Tag | Alkyne (Click Handle) | Do not use pre-attached biotin/fluorophores. They are bulky and often block cell permeability or distort the binding mode. Use a small alkyne handle and perform "Click Chemistry" after lysis. |
| Scaffold | Reversible Affinity | The probe must possess high non-covalent affinity ( |
Tier 2: Experimental Workflow (The Protocol)
The difference between a clean signal and a dirty proteome lies in the wash stringency and competition controls.
Standard Operating Procedure: Two-Step ABPP (Activity-Based Protein Profiling)
This protocol utilizes CuAAC (Click Chemistry) for enrichment.
Phase 1: Live Cell Incubation & Crosslinking
-
Seeding: Grow cells to 80-90% confluence.
-
Competition Control (CRITICAL): Pre-incubate "Control" plates with 10-20x excess of the parent inhibitor (non-photoactive) for 30 mins.
-
Why? This blocks the specific pocket. Any signal remaining in this sample is background.
-
-
Probe Treatment: Add PAL probe (typically 0.1 - 1.0 µM) to both "Experimental" and "Control" plates. Incubate 30-60 mins.
-
Warning: Concentrations >5 µM almost always result in non-specific membrane labeling.
-
-
Irradiation: Wash cells 1x with cold PBS. Irradiate on ice with UV light (365 nm) for 5-10 minutes.
-
Tip: Keep the liquid layer thin to prevent UV attenuation.
-
Phase 2: Lysis & Click Chemistry
-
Lysis: Lyse in 1% NP-40 or 1% SDS buffer containing protease inhibitors.
-
Note: Strong detergents (SDS) are preferred to denature proteins, exposing the alkyne handle for the click reaction.
-
-
Click Reaction Cocktail (Prepare Fresh):
-
Add reagents in this exact order to prevent copper precipitation:
-
Lysate (1 mg/mL)
-
Azide-Tag (Biotin-Azide or TAMRA-Azide, 100 µM)
-
TCEP (1 mM) — Reduces disulfides and protects Cu(I)
-
TBTA Ligand (100 µM) — Stabilizes Cu(I)
-
CuSO4 (1 mM) — Catalyst
-
-
Incubation: Rotate at Room Temp for 1 hour.
-
Precipitation: Add cold Methanol/Chloroform (4:1 ratio) to precipitate proteins.
-
Crucial Step: This removes unreacted probe and "free" fluorophores that cause high background.
-
Phase 3: Visualization (Workflow Diagram)
Caption: Step-by-step workflow for Two-Step Photoaffinity Labeling. The precipitation step (5) is critical for removing non-covalently bound background.
Tier 3: Validation & Analysis
How to prove your signal is real.
The Competition Assay: The Ultimate Truth
You cannot judge selectivity by a single lane on a gel. You must demonstrate displaceability .
-
Sample A: Probe only.
-
Sample B: Probe + 20x Competitor (Parent Inhibitor).
-
Sample C: Probe + 20x ATP (Optional, checks for ATP-site specificity).
Interpretation:
-
Specific Target: Strong band in A, disappears in B.
-
Off-Target (Specific): Strong band in A, disappears in B (means your scaffold binds this off-target well).
-
Non-Specific Background: Band in A is identical to B (random carbene insertion).
Quantitative Mass Spectrometry (SILAC/TMT)
For high-fidelity data, use SILAC (Stable Isotope Labeling by Amino acids in Cell culture).[1]
-
Heavy Cells: Treat with Competitor + Probe.
-
Light Cells: Treat with DMSO + Probe.
-
Mix & Analyze:
-
Ratio L/H >> 1: Specific Target.
-
Ratio L/H ≈ 1: Background protein (labeled equally in both).
-
Caption: Logic flow for distinguishing specific targets from background noise using quantitative proteomics (SILAC/TMT).
Troubleshooting FAQs
Q1: I see a strong band at ~60kDa in all my lanes, even the competition control. What is it?
-
Diagnosis: This is likely HSP60 or Albumin (if using serum). These are "sticky" proteins that act as sponges for hydrophobic probes.
-
Fix:
-
Lower probe concentration (try 100 nM).
-
Perform the UV irradiation step in PBS (wash away serum first).
-
Increase the stringency of your post-click wash (use 1% SDS + 4M Urea).
-
Q2: My Western Blot shows the target, but my MS data is empty.
-
Diagnosis: Poor enrichment efficiency. Streptavidin beads can suffer from high non-specific binding, swamping the detector.
-
Fix:
-
Use NeutrAvidin beads (lower non-specific binding).
-
Perform "On-Bead Digestion" followed by extensive washing, rather than eluting the whole protein.
-
Ensure your "Click" reaction worked by running a small aliquot on a gel with a fluorescent azide before committing to MS.
-
Q3: Can I use UV irradiation on cell lysates instead of live cells?
-
Diagnosis: Yes, but selectivity often drops.
-
Reason: In live cells, ATP concentrations are high (mM range), naturally competing off weak binders. In lysates, ATP is diluted, allowing your probe to bind kinases it wouldn't touch in a live cell.
-
Fix: Spike your lysate with 1 mM ATP to mimic physiological competition conditions.
References
-
Smith, E. & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry.
-
Cravatt, B. F., et al. (2008).[2] Activity-based protein profiling: protein function discovery in native biological systems. Science.
-
Mackinnon, A. L. & Taunton, J. (2009). Target identification by diazirine-photo-cross-linking and quantitative proteomics. Current Protocols in Chemical Biology.
-
Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell.
-
Speers, A. E. & Cravatt, B. F. (2003). Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. JACS.
Sources
Technical Support Center: Troubleshooting Sulfamate Group Stability in Experimental Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of the sulfamate group (
This guide bypasses generic advice to provide field-proven, mechanistic troubleshooting for the most common stability issues you will face at the bench.
Q1: My sulfamate-containing compound shows significant degradation in assay buffers over 24 hours. What is driving this, and how can I mitigate it?
The Causality: Researchers often confuse enzymatic clearance with background chemical instability. The hydrolysis of sulfamates typically proceeds via an E1cB-like mechanism in basic conditions or direct nucleophilic attack in acidic environments. However, under physiological conditions (pH 7.4), many sulfamates are surprisingly robust. For instance, demonstrate exceptional buffer stability (<5% hydrolysis over 4 days at 37 °C), vastly outperforming traditional electrophiles like chloroacetamides (~25% hydrolysis) and sulfonate esters (~75% hydrolysis)[2].
Conversely, strong electron-withdrawing groups (EWGs) on the parent scaffold can increase the electrophilicity of the sulfur atom, accelerating spontaneous hydrolysis and reducing the chemical stability of the sulfamate pharmacophore[3].
Data Summary: Comparative Stability of Electrophilic Groups
| Electrophile Class | Example Compound | Buffer Stability (% Hydrolysis) | Primary Degradation Mechanism |
| Chloroacetamide | Compound 1a | ~25% (4 days, 37 °C) | Nucleophilic substitution |
| Sulfonate Ester | Tosyl / Mesyl | ~75% (4 days, 37 °C) | Spontaneous hydrolysis |
| Alkyl Sulfamate | Methyl Sulfamate | < 5% (4 days, 37 °C) | Highly stable in buffer |
| Aryl Sulfamate | EMATE | Stable (pH dependent) | Stable unless STS is present |
(Data synthesized from comparative electrophile stability assays[2][3])
Q2: During LC-MS/MS analysis, my intact sulfamate mass is missing, and I only see a peak corresponding to the loss of the sulfamate group. Is my compound degrading in the vial?
The Causality: Not necessarily. This is a classic analytical artifact. Sulfamates and sulfonamides are notoriously prone to in-source fragmentation during Electrospray Ionization (ESI), particularly in positive ion mode[4]. Standard LC-MS mobile phases typically contain [5]. The combination of acidic protonation on the sulfamate nitrogen/oxygen and the high thermal energy of the ESI source lowers the activation energy for S-N or O-S bond cleavage[4]. This creates a pseudo-degradation peak (e.g., -79 Da or -97 Da) that mimics chemical instability but actually occurs inside the mass spectrometer.
Self-Validating Protocol: Resolving In-Source Fragmentation To prove your compound is intact in the vial, you must systematically remove the energetic stressors of the LC-MS source:
-
Isolate the Variable: Infuse your compound directly using a syringe pump (bypassing the LC column) to confirm if the "degradation" is source-dependent.
-
Thermal Tuning: Lower the ESI desolvation temperature from the standard 400–500 °C down to 250–300 °C.
-
Voltage Optimization: Decrease the cone voltage (or declustering potential) to minimize collision-induced dissociation (CID) in the source region.
-
Mobile Phase Shift: Replace 0.1% formic acid with a neutral volatile buffer, such as 10 mM ammonium acetate (pH 6.8), to prevent excessive protonation of the labile group.
Workflow for resolving in-source fragmentation of sulfamates during LC-MS analysis.
Q3: I am developing a covalent inhibitor using a sulfamate electrophile. How do I experimentally distinguish between non-specific reactivity and target-directed sulfamate release?
The Causality: Whether you are designing targeted covalent inhibitors (e.g., Ibrutinib sulfamates) or[6], proving mechanism-of-action requires a self-validating assay system. Aryl sulfamates act as pseudo-substrates for STS, where the enzyme attacks the sulfur atom, releasing the phenol leaving group and forming an irreversibly sulfamoylated catalytic formylglycine (fGly) residue[7]. Similarly, self-immolative sulfamate acetamides undergo proximity-driven nucleophilic attack by a target cysteine, releasing the sulfamate group (e.g., methyl sulfamic acid)[2]. To prove this is target-specific and not driven by background thiols, you must benchmark against Glutathione (GSH).
Self-Validating Protocol: Target Engagement vs. GSH Reactivity Assay
-
Intrinsic Reactivity (Negative Control): Incubate 200 µM of your sulfamate probe with 5 mM GSH in 20 mM Tris buffer (pH 8.0) at 37 °C[5].
-
Kinetic Sampling: Extract aliquots at 0, 1, 5, and 24 hours. Quench immediately with cold acetonitrile containing an internal standard. Analyze via LC-MS to quantify the remaining parent compound. A stable compound should show minimal GSH adduct formation.
-
Target Incubation (Positive Validation): Incubate 2 µM of the purified target protein (e.g., BTK or STS) with 2 µM of the compound at pH 7.5, 25 °C for 1 hour[2].
-
Intact Mass Deconvolution: Analyze the protein via LC-MS. A positive mass shift corresponding to the adduct minus the leaving group confirms target-directed covalent labeling and self-immolation[2].
Proximity-driven nucleophilic attack and release of the sulfamate group.
References
-
Title: Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 Source: PubMed Central (PMC) URL: [Link]
-
Title: Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade Source: PubMed Central (PMC) URL: [Link]
-
Title: Steroid Sulphatase and Its Inhibitors: Past, Present, and Future Source: MDPI URL: [Link]
-
Title: Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition Source: Oxford Academic URL: [Link]
-
Title: Synthesis and biological activities of flavonoid sulfamates as steroid sulfatase inhibitors Source: Arab American University URL: [Link]
-
Title: Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry Source: Journal of the American Chemical Society URL: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Strategies to enhance the cell permeability of sulfamate inhibitors.
Ticket ID: #SLF-PERM-001 Subject: Strategies to enhance cell permeability of sulfamate-based inhibitors Assigned Specialist: Senior Application Scientist, Lead Discovery Group
Introduction: The "Sticky" Nature of Sulfamates
Welcome to the technical support guide for Sulfamate Inhibitors. If you are accessing this module, you are likely developing inhibitors for targets such as Steroid Sulfatase (STS) , Carbonic Anhydrase (CA) , or Kinases , and are facing a critical bottleneck: Cellular Permeability .
The sulfamate moiety (
-
High Polarity: It acts as a strong hydrogen bond donor/acceptor, hindering passive diffusion through the lipid bilayer.
-
Hydrolytic Instability: It is prone to hydrolysis, often converting back to the parent phenol, which can lead to false "permeability" data (where the phenol crosses, but the inhibitor does not).
This guide provides field-proven strategies to overcome these barriers, structured as a troubleshooting and optimization workflow.
Module 1: Chemical Modification & SAR Optimization
The "Design" Phase: Modifying the warhead without killing potency.
The Fluorination Effect (pKa Modulation)
The Issue: The primary sulfamate group is often too polar.
The Fix: Introduce fluorine atoms (e.g.,
-
Lipophilicity: Fluorine increases the
(lipophilicity) significantly. -
pKa Depression: Electron-withdrawing groups lower the pKa of the sulfamate
. While this might seem counterintuitive (creating an anion), a slight acidity can sometimes improve specific transport interactions or reduce non-specific protein binding. -
Metabolic Blockade: Fluorine blocks metabolic soft spots, preventing rapid degradation.
N-Substitution (The "Masking" Strategy)
The Issue: The unsubstituted
-
Replacing a hydrogen with a methyl or ethyl group reduces the hydrogen bond donor count (HBD).
-
Caution: This is a "high-risk, high-reward" strategy. Many enzymes (like STS) require the unsubstituted
for active site coordination. Always validate enzymatic activity in a cell-free assay before testing permeability.
Data Summary: Impact of Substituents on Permeability
| Modification | Effect on LogP | Effect on Permeability ( | Risk Factor |
| Unsubstituted ( | Baseline | Low | High Efflux Susceptibility |
| +0.5 | Moderate Increase | Loss of Potency (Steric Clash) | |
| Ring Fluorination | +0.8 to +1.2 | High Increase | Metabolic Stability Changes |
| Variable | Variable | Hydrolysis to parent sulfamate |
Module 2: Prodrug Strategies
The "Delivery" Phase: Getting the warhead inside.
If direct modification kills potency, you must use a "Trojan Horse" strategy.
The Acyl-Sulfamate Prodrug
Synthesize an
-
Logic: The acyl group masks the polarity of the nitrogen.
-
Activation: Once inside the cell, intracellular esterases/amidases cleave the acyl group, releasing the active free sulfamate inhibitor.
-
Benefit: This creates a "concentration sink," driving more compound into the cell.
Visualization: The Prodrug Activation Pathway
Figure 1: Mechanism of N-acyl sulfamate prodrug activation. The lipophilic prodrug crosses the membrane and is trapped intracellularly upon hydrolysis.
Module 3: Troubleshooting Assays (The "Testing" Phase)
Why is my compound failing in Caco-2 or PAMPA?
The "Hydrolysis Trap" (False Permeability)
Symptom: You detect high permeability in PAMPA, but no cellular activity. Root Cause: Sulfamates are acid-labile. If your donor plate is slightly acidic, the sulfamate may hydrolyze to the phenol . Phenols are highly permeable. You are measuring the permeability of the breakdown product, not the inhibitor. Protocol Verification:
-
LC-MS Check: Analyze both Donor and Acceptor wells. Do not rely on UV absorbance alone. Look for the mass of the Phenol vs. the Sulfamate.
-
pH Buffer: Ensure your assay buffer is strictly pH 7.4. Avoid pH < 6.0 during incubation.
Efflux Liability (P-gp Substrates)
Symptom: High PAMPA permeability (passive), but low Caco-2 permeability (cellular). Root Cause: Sulfamates are frequent substrates for efflux pumps like P-gp (MDR1) or BCRP. Diagnostic Experiment:
-
Run Caco-2 bidirectional transport assay.
-
Calculate Efflux Ratio (ER) :
. -
Interpretation: If
, your sulfamate is being pumped out. -
Solution: Co-administer with a P-gp inhibitor (e.g., Verapamil) to confirm. If confirmed, revisit Module 1 (Fluorination often reduces P-gp affinity).
Visualization: Troubleshooting Workflow
Figure 2: Diagnostic logic for identifying whether failure is due to stability, passive diffusion, or active efflux.
Frequently Asked Questions (FAQ)
Q1: Can I use DMSO to improve solubility in my cell assays?
-
Answer: Yes, but limit DMSO to <0.5% (v/v). Sulfamates can precipitate upon dilution from DMSO into aqueous media. Tip: Perform a "kinetic solubility" test in the culture media (without cells) first to ensure the compound doesn't crash out before reaching the cell.
Q2: My sulfamate inhibitor works in lysates but not in whole cells. Why?
-
Answer: This is the classic permeability gap. The compound binds the target (lysate works) but cannot reach it in the intact cell. This confirms the need for the strategies above (Prodrugs or Fluorination).
Q3: Are there specific lipid mixtures for PAMPA that work best for sulfamates?
-
Answer: Yes. Standard "DOPC" lipids may underestimate permeability for sulfamates. Use a "Biomimetic" lipid mix (containing Cholesterol and Phosphatidylcholine at a 1:2 ratio) to better simulate the rigidity of the plasma membrane, which sulfamates struggle to penetrate.
References
-
Purohit, A., et al. (1995). In vivo inhibition of oestrone sulphatase and MCF-7 breast cancer tumour growth by 6,6,7-COUMATE. Cancer Research. Link
-
Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential.[1][2][3] Medicinal Research Reviews. Link
-
Barlow, N., et al. (2020).[4] Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors.[4] ACS Chemical Biology. Link
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General Reference for PAMPA/Caco-2 methodology).
Sources
Technical Support Center: Managing Reactive Oxygen Species (ROS) in Cell-Based Assays
Current Status: Operational Ticket Topic: Optimizing ROS Detection & Minimizing Artifacts Assigned Specialist: Senior Application Scientist, Cell Analysis Division
Introduction: The "ROS" Misconception
Welcome to the technical support center. If you are here, you are likely seeing high background, inconsistent replicates, or signals that vanish the moment you fix your cells.
The most common error in ROS profiling is treating "ROS" as a single biological entity. It is not. Superoxide (
This guide moves beyond basic protocols to address the causality of artifacts —why your probe leaks, why your signal is photo-oxidizing, and how to validate your data with rigorous controls.
Module 1: Probe Selection & Chemistry
User Query: "Which dye should I use? I've been using DCFH-DA but my results are noisy."
Technical Insight:
DCFH-DA is the "dirty" standard. It is cheap and sensitive but chemically promiscuous. It does not react directly with
Probe Decision Matrix
Use the following logic to select the correct reagent for your biological question.
Figure 1: Decision logic for selecting ROS probes based on localization and stability requirements.
Critical Comparison Table
| Feature | DCFH-DA | CellROX™ Deep Red | MitoSOX™ Red | Dihydroethidium (DHE) |
| Primary Target | General Oxidative Stress (Peroxides/Peroxynitrite) | Hydroxyl Radical / Superoxide | Mitochondrial Superoxide | Cytosolic Superoxide |
| Fixability | NO (Signal lost immediately) | YES (Retained after formaldehyde) | NO (Unless using Deep Red variant) | NO |
| Media Compatibility | Serum-Free Only (Serum hydrolyzes probe) | Complete Media | HBSS/Buffer preferred | HBSS/Buffer preferred |
| Mechanism | Esterase cleavage | Fluorogenic oxidation | Target | Intercalation into DNA upon oxidation |
| Common Artifact | Photo-oxidation (Light creates signal) | Minimal | Toxicity at high concentrations | Broad spectral emission |
Module 2: Experimental Optimization (The Workflow)
User Query: "My signal decreases over time, or I see high background in untreated controls."
Technical Insight: Two mechanisms usually cause this:[2]
-
Extracellular Hydrolysis: Serum esterases cleave DCFH-DA outside the cell, creating high background.
-
Dye Leakage: Anion transporters (like MRP1) actively pump the charged dye out of the cell.
The "Clean" Protocol for Kinetic Assays
This protocol minimizes artifacts for DCFH-DA and similar esterase-dependent probes.
Step 1: Preparation
-
Reagent: Dissolve DCFH-DA in high-quality anhydrous DMSO. Do not store aqueous aliquots.
-
Buffer: Use Phenol Red-Free HBSS or PBS. Phenol red absorbs light at 510-560nm, quenching the fluorescence signal.
Step 2: Loading (The Critical Step)
-
Remove growth media and wash cells 1x with HBSS.
-
Load: Incubate cells with 5-10 µM probe in serum-free buffer for 30-45 minutes.
-
Why Serum-Free? Serum contains esterases that cleave the acetate groups before the dye enters the cell, rendering it cell-impermeant and causing high background [2].
-
-
Retention: If you observe rapid signal loss, add Probenecid (1-2.5 mM) to the loading buffer.
-
Mechanism:[3] Probenecid inhibits organic anion transporters, trapping the charged, oxidized dye inside the cell [3].
-
Step 3: The Wash
-
Remove loading buffer.
-
Wash 2x with HBSS to remove extracellular dye.
-
Recovery: Allow cells to recover for 10 minutes in assay buffer before reading baseline.
Step 4: Treatment & Read
-
Add agonist (e.g., TBHP, Menadione) after loading for kinetic reads.
-
Limit Light: Keep the plate covered. DCF is highly susceptible to photo-oxidation; the excitation light itself can generate ROS, creating a false positive loop [4].[3]
Module 3: Troubleshooting Specific Artifacts
Issue 1: "My untreated control signal keeps rising."
Diagnosis: Photo-oxidation or Auto-oxidation. The Fix:
-
Reduce Exposure: Lower the laser power or exposure time (e.g., from 500ms to 100ms).
-
Sampling Frequency: If doing a kinetic read, reduce the read frequency (e.g., read every 5 mins instead of every 1 min).
-
Check Media: Ensure no phenol red or serum is present during the read.
Issue 2: "I see no signal even with Positive Control."
Diagnosis: Low Esterase Activity or Dye Leakage. The Fix:
-
Cell Type Check: Some cells (e.g., certain lymphocytes or neutrophils) have low intracellular esterase activity. They cannot cleave DCFH-DA into its active form. Switch to CellROX reagents , which do not require esterase cleavage [5].[4]
-
Leakage: As mentioned in Module 2, add Probenecid.
Issue 3: "My mitochondrial signal looks nuclear."
Diagnosis: Dye Saturation (MitoSOX). The Fix:
-
MitoSOX Red binds DNA.[5] If the concentration is too high (>5 µM), it spills out of the mitochondria and stains the nucleus, mimicking a generic ROS stain [6].
-
Titrate: Lower concentration to 2-5 µM and validate localization with a mitochondrial tracker (e.g., MitoTracker Deep Red).
Module 4: Data Interpretation & Controls
User Query: "How do I prove the signal is real ROS and not an artifact?"
Technical Insight: You cannot rely on intensity alone. You must demonstrate reversibility and induction .
Mandatory Control System
| Control Type | Reagent | Mechanism | Expected Outcome |
| Positive Control | TBHP (50-200 µM) | Stable peroxide inducer | High Signal |
| Positive Control | Menadione (10-50 µM) | Superoxide generator (Mito) | High Signal (MitoSOX) |
| Negative Control | NAC (N-acetyl cysteine) | ROS Scavenger | Signal Reduction |
| Negative Control | PEG-Catalase | H2O2 Scavenger | Signal Reduction (Specific) |
The Artifact Loop Visualization
Understanding how artifacts compound is key to interpretation.
Figure 2: The Photo-Oxidation Loop. High-intensity excitation light can interact with the dye to generate singlet oxygen, which further oxidizes the dye, creating a false amplification of signal.
References
-
Murphy, M. P., et al. (2022).[6][7] "Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo." Nature Metabolism.[6] Link
-
Kalyanaraman, B., et al. (2012).[6] "Measuring reactive oxygen species for medical scientists: specific limitations of the DCFH-DA assay." Free Radical Biology and Medicine. Link
-
Di Virgilio, F., et al. (1988). "Fura-2 secretion and sequestration in macrophages. Prevention by organic anion transport inhibitors." Journal of Immunology. Link
-
Rota, C., et al. (1999). "Evidence for free radical formation during the oxidation of 2'-7'-dichlorofluorescin to the fluorescent dye 2'-7'-dichlorofluorescein by horseradish peroxidase." Free Radical Research. Link
-
Thermo Fisher Scientific. "CellROX™ Green Reagent for Oxidative Stress Detection." User Guide. Link
-
Robinson, K. M., et al. (2006). "Selective fluorescent imaging of superoxide in vivo using ethidium-based probes." Proceedings of the National Academy of Sciences. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. yenepoya.res.in [yenepoya.res.in]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the N-arylation of sulfamates.
This is a comprehensive technical support guide designed for researchers encountering difficulties in the N-arylation of sulfamates .
This guide addresses the specific challenge of forming a
Ticket Status: Open | Priority: High | Topic: Cross-Coupling Optimization
Introduction: Defining the Chemical Space
Before troubleshooting, we must distinguish between two common, yet opposing, reactions involving sulfamates. This guide focuses on Scenario A .
-
Scenario A (The Nucleophile Challenge): You have a sulfamate ester (
) and want to attach an aryl group to the nitrogen.-
Reaction:
-
Key Challenge: The nitrogen is non-nucleophilic (electron-poor) and the
bond is labile (sensitive to hydrolysis).
-
-
Scenario B (The Electrophile Challenge): You are using an aryl sulfamate (
) as a pseudohalide to react with an amine.-
Reaction:
-
Note: If this is your goal, refer to the "Reverse Scenario" note at the end of this guide.
-
Diagnostic Module: Why is my reaction failing?
The "Triangle of Instability"
The N-arylation of sulfamates fails primarily due to three competing factors. Identify your failure mode below:
| Failure Mode | Symptom | Root Cause | Corrective Action |
| Hydrolysis | Loss of starting material; formation of parent alcohol ( | Base Incompatibility. The | Switch to Carbonate bases ( |
| Stalling | No conversion; starting material remains recovered. | Poor Nucleophilicity. The sulfonyl group pulls electron density from the nitrogen, making it a poor ligand for Pd/Cu. | Ligand Upgrade. Use electron-rich, sterically bulky biaryl phosphines (e.g., tBuBrettPhos ) to facilitate reductive elimination. |
| Poisoning | Reaction turns black/precipitates immediately; zero yield. | Sulfur Binding. The sulfamate sulfur or trace decomposition products are binding irreversibly to the metal center. | Increase catalyst loading (5-10 mol%). Switch from Pd to Cu (Chan-Lam) to bypass soft-soft interactions. |
Decision Logic: Selecting the Right Method
Do not default to Palladium. The fragility of the sulfamate ester often makes Copper (Chan-Lam) the superior, albeit slower, choice.
Figure 1: Decision Matrix for Catalyst Selection. Prioritize Copper (Chan-Lam) for fragile substrates to avoid thermal or base-mediated decomposition.
Experimental Protocols
Method A: Copper-Catalyzed Chan-Lam Coupling (Recommended)
Best for: Fragile sulfamates, avoiding strong bases, room temperature synthesis.
Mechanism: Oxidative coupling using
-
Reagents:
Step-by-Step:
-
Drying: Flame-dry the flask. Water is the enemy of the sulfamate ester here. Add activated 4Å MS.
-
Mixing: Add Sulfamate, Boronic Acid, and
. -
Activation: Add solvent (DCM) and Base (Pyridine).
-
Oxygenation: The reaction requires
to re-oxidize to . Do not run under Argon. Attach a balloon of or leave open to dry air with a drying tube. -
Monitoring: Stir at Room Temperature for 12-24h.
-
Troubleshooting: If the reaction is sluggish, heat to 40°C, but monitor for sulfamate degradation.
-
Method B: Palladium-Catalyzed Cross-Coupling (High Power)
Best for: Unreactive aryl halides, stable sulfamates, scaling up.
Mechanism:
-
Reagents:
-
Sulfamate Ester (1.2 equiv) — Use slight excess.
-
Aryl Bromide/Triflate (1.0 equiv)
-
Catalyst:
(2-5 mol%) or G3-Precatalysts. -
Ligand: tBuBrettPhos or JackiePhos (6-10 mol%).
-
Why? These bulky, electron-rich ligands are essential for amides and sulfamates to prevent the formation of stable, unreactive Pd-amido complexes.
-
-
Base:
(1.4 equiv). Do not use NaOtBu (causes hydrolysis). -
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).
-
Step-by-Step:
-
Inert Atmosphere: This reaction must be strictly oxygen-free. Purge flask with Argon/Nitrogen.
-
Pre-complexation: If using
+ Ligand, stir them in the solvent at varying temperatures (often 60-80°C) for 5 mins before adding substrates to ensure active catalyst formation. If using G3-precatalysts, skip this. -
Addition: Add Aryl Halide, Sulfamate, and Base.
-
Heating: Heat to 80-100°C.
-
Troubleshooting: If black precipitation occurs immediately, your solvent is wet or the sulfamate is decomposing.
-
FAQ & Troubleshooting
Q: My sulfamate ester is decomposing into the alcohol during the Pd-reaction. Why?
A: You are likely using a base that is too strong or nucleophilic. Sodium tert-butoxide (
Q: The reaction stalls at 50% conversion. Should I add more catalyst? A: Not necessarily. Stalling in sulfamate arylation is often due to product inhibition or catalyst poisoning by sulfur species.
-
Check Ligand: Ensure you are using tBuBrettPhos . Standard ligands like
or even BINAP often fail here due to the electronic poverty of the sulfamate nitrogen. -
Add Water Scavenger: In Chan-Lam couplings, water accumulation stops the cycle. Add fresh Molecular Sieves.
Q: Can I use Aryl Chlorides? A: Only with Method B (Pd) and highly active precatalysts (e.g., Buchwald G3/G4 series with tBuBrettPhos). Aryl chlorides are generally too unreactive for Chan-Lam conditions.
Q: Reverse Scenario: I found a paper using "Aryl Sulfamates" as the electrophile. Is this the same?
A: No. That is a different reaction where the sulfamate group (
References
-
Buchwald, S. L., et al. (2012). "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles and Related Nucleophiles." Organic Letters. (Foundational work on electron-poor nitrogen nucleophiles using tBuBrettPhos).
-
Roizen, J. L., et al. (2017). "Synthesis of N-Substituted Sulfamate Esters...". Organic Letters.
-
Kim, W.-S., et al. (2014). "Copper-Catalyzed Chan–Lam Coupling between Sulfonyl Azides and Boronic Acids." Organic Letters. (Analogous copper chemistry for sulfonyl/sulfamoyl species).
-
Navarro, A., et al. (2011).[3] "Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles." Organic Letters. (Key protocol for sulfonamide/sulfamate-like nucleophiles).
-
Buchwald, S. L., et al. (2023). "Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex." Journal of the American Chemical Society.[4] (For the Reverse Scenario: Using sulfamates as electrophiles).
Sources
- 1. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Comparative Technical Guide: 3-Cyanophenyl Sulfamate vs. Irosustat in Breast Cancer Models
Executive Summary
This guide provides a technical comparison between Irosustat (STX64) , the clinical "gold standard" for steroid sulfatase (STS) inhibition, and 3-Cyanophenyl sulfamate (3-CPS) , a representative monocyclic aryl sulfamate often used as a mechanistic probe.
While both compounds utilize the aryl sulfamate pharmacophore to irreversibly inhibit STS, their structural differences dictate their clinical viability. Irosustat’s tricyclic coumarin core mimics the steroid backbone, conferring high potency (IC50 ~8 nM) and selectivity. In contrast, 3-CPS serves primarily as a structural probe to validate the electronic influence of the leaving group (phenol) on sulfamoylation efficiency, though it often lacks the cellular potency and selectivity (vs. Carbonic Anhydrase II) required for clinical use.
Verdict:
-
Irosustat: The superior candidate for therapeutic application in hormone-dependent breast cancer (HDBC).
-
This compound: A critical tool for Structure-Activity Relationship (SAR) studies, demonstrating that a simple phenyl ring with an electron-withdrawing group can inhibit STS, albeit with lower efficacy than the tricyclic scaffold.
Mechanistic Foundation: The Aryl Sulfamate Warhead
To understand the divergence in performance between these two compounds, one must understand the catalytic mechanism of Steroid Sulfatase (STS) and how sulfamates exploit it.
The Suicide Inhibition Mechanism
STS contains a unique post-translationally modified amino acid in its active site: Formylglycine (FGly75) .
-
Recognition: The inhibitor binds to the active site. Irosustat utilizes its tricyclic core to occupy the hydrophobic pocket normally reserved for the steroid skeleton (A/B rings). 3-CPS relies solely on the sulfamate-active site interaction.
-
Sulfamoylation: The sulfamate group (
) acts as a "suicide substrate." The formylglycine hydrate attacks the sulfur atom. -
Inactivation: The sulfamate moiety is transferred to the FGly75 residue, covalently modifying the enzyme. The phenolic portion (the "leaving group") is released.
-
Irreversibility: The enzyme is permanently inactivated until new protein is synthesized.
The Role of the Leaving Group (pKa)
-
This compound: The cyano group (-CN) at the 3-position is strongly electron-withdrawing. This lowers the pKa of the resulting phenol (3-cyanophenol), making it an excellent leaving group. This facilitates the chemical step of sulfamoylation.
-
Irosustat: The coumarin ring system also provides a good leaving group, but its primary advantage is binding affinity (
) before the chemical step ( ) occurs.
Comparative Analysis: Data & Performance
Structural & Pharmacological Comparison[1]
| Feature | Irosustat (STX64) | This compound (3-CPS) |
| Structure Class | Tricyclic Coumarin Sulfamate | Monocyclic Aryl Sulfamate |
| Molecular Weight | ~309.3 g/mol | ~198.2 g/mol |
| STS IC50 (Placenta) | 8 nM (Range: 4–10 nM) | ~20–100 nM (Estimated via SAR)* |
| STS IC50 (MCF-7 Cells) | 0.1 nM | > 100 nM |
| Mechanism | Irreversible (Active Site Directed) | Irreversible (Active Site Directed) |
| Selectivity (vs. CAII) | High Selectivity for STS | Low (Likely inhibits Carbonic Anhydrase II) |
| Estrogenicity | Non-estrogenic | Non-estrogenic |
| Clinical Status | Phase II (Breast/Endometrial Cancer) | Preclinical / Chemical Probe |
*Note: Exact IC50 for 3-CPS varies by assay conditions; values inferred from monocyclic sulfamate SAR data (Purohit et al.).
Cellular Efficacy in Breast Cancer Lines (MCF-7)
In hormone-dependent breast cancer (HDBC) models like MCF-7 (ER+), the efficacy of an STS inhibitor is measured by its ability to block the conversion of Estrone Sulfate (E1S) to Estrone (E1) , thereby starving the cells of estrogen.
-
Irosustat Performance:
-
Demonstrates potent inhibition of MCF-7 proliferation induced by E1S.
-
Because it mimics the steroid structure, it crosses the cell membrane efficiently and binds the STS enzyme (located on the Endoplasmic Reticulum) with high specificity.
-
Data: >90% inhibition of STS activity at 10 nM concentration.[1]
-
-
3-CPS Performance:
-
While active in cell-free enzymatic assays (microsomes), monocyclic sulfamates often show reduced potency in intact cells.
-
Why? The lack of the hydrophobic tricyclic core reduces retention in the lipid-rich environment of the ER membrane where STS resides.
-
CAII Liability: Simple aryl sulfamates are notorious inhibitors of Carbonic Anhydrase II (CAII) in red blood cells. This "sequestering" effect in blood can reduce the free drug concentration available to the tumor in vivo, a problem Irosustat solved by adding the bulky coumarin rings.
-
Visualization of Signaling & Workflow
Pathway Diagram: STS Inhibition in Breast Cancer
This diagram illustrates the critical role of STS in generating estrogen within the tumor cell and where the inhibitors act.
Caption: The STS pathway converts inactive sulfated steroids into active estrogens.[2][3][4][5][6] Both Irosustat and 3-CPS target STS, but Irosustat exhibits superior binding affinity.
Experimental Workflow: Validating Potency
The following workflow describes the standard protocol for comparing these inhibitors in MCF-7 cells.
Caption: Standardized workflow for assessing STS inhibitor efficacy in hormone-dependent breast cancer cells.
Experimental Protocols
To validate the claims above, the following protocols are recommended. These are "self-validating" systems where positive controls (Irosustat) and negative controls (Vehicle) ensure assay integrity.
STS Enzymatic Assay (Radiometric Standard)
Purpose: To determine the IC50 of the inhibitor directly on the enzyme, independent of cellular uptake.
-
Preparation: Isolate placental microsomes (rich in STS) or use MCF-7 cell lysates.
-
Reaction Mix:
-
Substrate: [6,7-3H] Estrone Sulfate (Adjust specific activity).
-
Buffer: PBS (pH 7.4).
-
Inhibitor: 3-CPS or Irosustat (Serial dilutions: 0.01 nM to 10 µM).
-
-
Incubation: Incubate lysate with inhibitor for 30 mins before adding substrate (to allow irreversible sulfamoylation).
-
Reaction: Add substrate and incubate for 1 hour at 37°C.
-
Extraction: Stop reaction with Toluene. [3H]-Estrone (product) partitions into Toluene; [3H]-E1S (substrate) remains in the aqueous phase.
-
Quantification: Count Toluene phase via Liquid Scintillation Counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.
MCF-7 Cell Proliferation Assay
Purpose: To measure the biological consequence of STS inhibition (stopping tumor growth).
-
Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates using Phenol Red-Free DMEM + 5% Charcoal-Stripped Fetal Bovine Serum (removes background steroids).
-
Stimulation: After 24h, treat cells with:
-
Control: Vehicle (DMSO).
-
Stimulant: Estrone Sulfate (E1S) at 100 nM (Physiological concentration).
-
Test Arms: E1S + Irosustat / E1S + 3-CPS (Dose response).
-
-
Duration: Incubate for 4–6 days. Refeed media every 2 days if necessary.
-
Readout: Use CellTiter-Glo (Luminescence) or MTT assay.
-
Validation:
Conclusion
In the landscape of breast cancer drug development, Irosustat remains the benchmark for STS inhibition due to its tricyclic design, which balances high affinity, irreversible suicide inhibition, and selectivity against off-targets like Carbonic Anhydrase II.
This compound serves as a vital mechanistic proof-of-concept . It confirms that the sulfamate group is the active "warhead" and that electron-withdrawing groups on the aryl ring enhance the chemical reactivity of the leaving group. However, for researchers selecting a compound for in vivo efficacy studies or clinical translation, Irosustat is the unequivocal choice.
References
-
Purohit, A., et al. (1995). "In vivo inhibition of oestrone sulphatase and dehydroepiandrosterone sulphatase by estrone-3-O-sulphamate." International Journal of Cancer.
-
Woo, L. W., et al. (2000). "Steroid sulfatase inhibitors: the synthesis and biological evaluation of tricyclic coumarin sulfamates." Journal of Medicinal Chemistry.
-
Nussbaumer, P., & Billich, A. (2004). "Steroid sulfatase inhibitors."[1][4][5][6][7][8][10][12][13][14][15] Medicinal Research Reviews.
-
Stanway, S. J., et al. (2006). "Phase I study of STX 64 (667 Coumate) in breast cancer patients." Clinical Cancer Research.
-
Potter, B. V. L. (2018). "Steroid Sulfatase Inhibitors: Clinical Failures and Successes." Journal of Endocrinology.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. mdpi.com [mdpi.com]
- 5. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients | springermedizin.de [springermedizin.de]
- 7. Inhibition of steroid sulphatase activity by tricyclic coumarin sulphamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IROSUSTAT [drugs.ncats.io]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Irosustat: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of Sulfamate-Based Inhibitors: A Technical Comparison Guide
Executive Summary
The Dual-Edge of the Sulfamate Warhead:
Sulfamate-based inhibitors represent a cornerstone in the development of therapeutics for hormone-dependent cancers (targeting Steroid Sulfatase, STS) and hypoxic tumors (targeting Carbonic Anhydrases, CAs). However, the pharmacophore responsible for their potency—the aryl sulfamate group (
This guide provides a rigorous technical comparison of first-generation (e.g., EMATE) versus next-generation (e.g., Irosustat) inhibitors, detailing the experimental workflows required to profile their cross-reactivity and validate their selectivity.
Mechanistic Basis of Cross-Reactivity
To profile these inhibitors effectively, one must understand the distinct chemical mechanisms driving their on-target and off-target interactions.
The Selectivity Paradox
-
Primary Target (STS): The sulfamate group transfers the sulfamoyl moiety to the C
-formylglycine (fGly) residue in the active site of STS. This is an irreversible inactivation. -
Off-Target (Carbonic Anhydrases): The terminal unsubstituted nitrogen of the sulfamate coordinates with the Zinc (
) ion in the CA active site, mimicking the transition state of hydration. This is a reversible (though often nanomolar affinity) interaction.
Implication for Profiling: Standard IC
Diagram: Dual-Mechanism Pathways
Figure 1: The divergent mechanistic pathways of sulfamate inhibitors leading to distinct pharmacological outcomes.
Comparative Analysis: The Evolution of Selectivity
The following table contrasts the prototypical inhibitor with the clinical standard, highlighting the shift from broad reactivity to refined selectivity.
| Feature | EMATE (First Generation) | Irosustat (STX64) (Next Generation) |
| Chemical Structure | Steroidal (Estrone derivative) | Non-steroidal (Tricyclic Coumarin) |
| STS Potency (IC | 0.01 – 1.0 nM | 0.008 – 0.1 nM |
| CA II Inhibition (IC | ~10 – 25 nM (High Cross-Reactivity) | > 1000 nM (Reduced Cross-Reactivity) |
| CA IX Inhibition | Potent (Nanomolar) | Moderate/Low |
| Estrogenicity | High (Metabolized to Estrone) | None (Biologically inert scaffold) |
| Key Liability | Dual CA/STS inhibition + Pro-estrogenic | Metabolic stability (Phase I trials) |
Key Insight: While EMATE is a potent STS inhibitor, its rapid hydrolysis in vivo releases estrone, counteracting the therapeutic goal of estrogen deprivation. Furthermore, its nanomolar affinity for CA II (found in erythrocytes) acts as a massive "drug sink," reducing bioavailability at the tumor site. Irosustat minimizes this by sequestering the sulfamate on a scaffold that fits poorly into the CA II active site (steric hindrance) while maintaining STS reactivity.
Experimental Protocols for Profiling
To validate a new sulfamate inhibitor, you must employ a multi-tiered profiling strategy.
Protocol A: Differential Enzymatic Screening (The "Gold Standard")
Purpose: To quantify the selectivity ratio between STS and CA isoforms.
-
Preparation: Dissolve inhibitor in DMSO (final concentration <1%).
-
STS Assay (Irreversible Mode):
-
Incubate purified placental STS or lysate with inhibitor for 3 hours at 37°C (crucial for covalent bond formation).
-
Substrate: [6,7-3H]Estrone sulfate.
-
Measurement: Scintillation counting of liberated [3H]Estrone extracted into toluene.
-
-
CA Assay (Reversible Mode):
-
Incubate recombinant hCA II (cytosolic) and hCA IX (membrane-bound) with inhibitor for 15 minutes at 25°C.
-
Substrate: 4-Nitrophenyl acetate (esterase activity) or
(hydration activity). -
Measurement: Spectrophotometric monitoring of 4-nitrophenol release (
).
-
-
Data Analysis: Calculate the Selectivity Index (
). A viable candidate should have an .
Protocol B: Activity-Based Protein Profiling (ABPP)
Purpose: To visualize proteome-wide off-targets beyond the expected CA family.
The Probe: Use a "Clickable" sulfamate probe (e.g., an alkyne-tagged derivative of the inhibitor).
Workflow:
-
Proteome Preparation: Lyse MCF-7 (breast cancer) or RBC (erythrocyte) cells in PBS. Adjust protein concentration to 1 mg/mL.
-
Competitive Labeling (For Selectivity):
-
Pre-incubate lysate with the unlabeled candidate inhibitor (1 µM, 10 µM) for 1 hour.
-
Add the alkyne-sulfamate probe (1 µM) and incubate for 1 hour.
-
-
Click Chemistry:
-
Add Click Cocktail: Rhodamine-Azide (25 µM), TCEP (1 mM), TBTA ligand (100 µM), and
(1 mM). -
Incubate for 1 hour at room temperature in the dark.
-
-
Visualization:
Diagram: ABPP Workflow
Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for assessing inhibitor selectivity.
References
-
Purohit, A., et al. (1995). "In vivo inhibition of estrone sulfatase activity and growth of nitrosomethylurea-induced mammary tumors by 6,6,7-coumate." Cancer Research. Link
-
Winum, J. Y., et al. (2005). "Sulfamates and their therapeutic potential." Medicinal Research Reviews. Link
-
Nussbaumer, P., & Billich, A. (2004). "Steroid sulfatase inhibitors."[3][4] Medicinal Research Reviews. Link
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link
-
Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link
Sources
Comparative study of sulfamate versus sulfamide functional groups.
Comparative Guide: Sulfamate vs. Sulfamide Functional Groups in Drug Design
Executive Summary: The Bioisosteric Trade-Off
In medicinal chemistry, the substitution of a sulfamate (
-
Sulfamates are high-potency pharmacophores for zinc-binding enzymes (e.g., Carbonic Anhydrase) but carry liabilities regarding hydrolytic stability and chemical reactivity.
-
Sulfamides offer superior metabolic stability and act as transition-state mimics for urea hydrolysis, often at the cost of reduced acidity and altered hydrogen-bonding geometry.
This guide provides an evidence-based comparison to assist in rational scaffold design.
Physicochemical Profiling
The core differentiator between these groups is the heteroatom linking the sulfonyl moiety to the carbon skeleton (Oxygen vs. Nitrogen). This single change dictates acidity (pKa) and electrostatic potential.
Table 1: Comparative Physicochemical Properties
| Feature | Sulfamate ( | Sulfamide ( | Impact on Drug Design |
| Linker Atom | Oxygen (Electronegative) | Nitrogen (Less Electronegative) | Oxygen increases polarization of the S=O bonds. |
| Typical pKa | 8.5 – 9.0 | 10.5 – 11.0 | Sulfamates are significantly more acidic. At physiological pH (7.4), a larger fraction of sulfamate exists as the anion compared to sulfamide. |
| H-Bonding | Strong Acceptor (S=O), Donor ( | Strong Donor ( | Sulfamides introduce an extra H-bond donor at the linker position. |
| Hydrolytic Stability | Moderate (Acid sensitive) | High (Resistant to hydrolysis) | Sulfamates can hydrolyze to alcohols + sulfamic acid; Sulfamides are generally stable. |
| Geometry | Tetrahedral | Tetrahedral | Similar steric volume, but different bond angles ( |
Mechanistic Implications in Enzyme Inhibition
Case Study: Carbonic Anhydrase (CA) Inhibition
The most well-documented comparison involves Topiramate (a sulfamate) and its sulfamide analogs.
-
Mechanism: CA inhibition requires the inhibitor to bind to the active site Zinc (
) ion. This binding is primarily electrostatic and requires the sulfonamide/sulfamate nitrogen to be deprotonated (anionic form, ). -
The pKa Effect:
-
Sulfamate (pKa ~8.7): At pH 7.4, the Henderson-Hasselbalch equation dictates that ~5-10% of the compound is ionized. This provides a sufficient concentration of the active anion to bind
effectively ( often in nanomolar range). -
Sulfamide (pKa ~10.7): At pH 7.4, <0.1% is ionized. The energetic penalty to deprotonate the sulfamide to bind Zinc results in a massive loss of potency (often 500-1000x less potent than the sulfamate).
-
Diagram 1: Mechanistic Divergence in Zinc Binding
Caption: Comparative pathway showing how pKa differences dictate the availability of the active anionic species required for metal coordination.
Synthetic Accessibility & Protocols
Historically, sulfamates were synthesized using sulfamoyl chloride (highly unstable/corrosive). Modern "SuFEx" (Sulfur Fluoride Exchange) chemistry and shelf-stable reagents have revolutionized this.
Unified Protocol: HFIPS-Mediated Synthesis Rationale: This protocol uses Hexafluoroisopropyl sulfamate (HFIPS) , a bench-stable reagent that can selectively install both sulfamate (from alcohols) and sulfamide (from amines) groups under mild conditions, allowing direct parallel synthesis for SAR studies.
Experimental Protocol
Reagents:
-
Substrate: Alcohol (
) or Amine ( ) (1.0 equiv) -
Reagent: HFIPS (Hexafluoroisopropyl sulfamate) (1.2 equiv)
-
Base: Triethylamine (
) (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DCM
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (Alcohol or Amine, 1.0 mmol) in anhydrous MeCN (5 mL).
-
Activation: Add
(1.5 mmol, 210 µL) in one portion. -
Sulfamoylation: Add HFIPS (1.2 mmol, 300 mg) solid in one portion.
-
Note: No exothermic exotherm is typically observed, but adding slowly is good practice for scale-up.
-
-
Reaction: Stir at room temperature (25°C).
-
Monitoring: Monitor by TLC or LC-MS. The byproduct is hexafluoroisopropanol (volatile).
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: Redissolve residue in EtOAc, wash with 1M HCl (to remove excess base/amine), then Brine. Dry over
. Purify via flash column chromatography (typically Hexane/EtOAc gradient).
Yield Expectation: 80–95% for both classes.
Diagram 2: Synthetic Decision Tree
Caption: Parallel synthesis workflow using HFIPS to access both chemotypes from corresponding alcohol or amine precursors.
Stability Validation Protocol
When developing a sulfamate drug candidate, validating hydrolytic stability is critical, as the
Protocol: Comparative Hydrolytic Stability Assay
Objective: Determine the half-life (
-
Stock Solution: Prepare 10 mM stock of the Sulfamate and Sulfamide analogs in DMSO.
-
Buffers:
-
Simulated Gastric Fluid (SGF): 0.1 N HCl (pH 1.2).
-
Physiological Buffer: PBS (pH 7.4).
-
-
Incubation:
-
Dilute stock to 100 µM in pre-warmed (37°C) buffer (final DMSO < 1%).
-
Incubate in a shaking water bath at 37°C.
-
-
Sampling:
-
Aliquot 50 µL at time points: 0, 1h, 4h, 8h, 24h, 48h.
-
Quench immediately with 150 µL cold Acetonitrile (containing Internal Standard).
-
-
Analysis: Centrifuge (10,000g, 5 min) and analyze supernatant via HPLC-MS/MS.
-
Calculation:
-
Plot
vs. Time. -
Slope =
. - .
-
Expected Outcome:
-
Sulfamides: Typically stable (
remaining at 48h) in both pH 1.2 and 7.4. -
Sulfamates: Generally stable at pH 7.4 but may show degradation at pH 1.2 depending on steric protection of the oxygen linker.
References
-
Maryanoff, B. E., et al. (2005).[3] "Comparison of Sulfamate and Sulfamide Groups for the Inhibition of Carbonic Anhydrase-II by Using Topiramate as a Structural Platform." Journal of Medicinal Chemistry. Link
-
Sguazzin, M. A., et al. (2021).[4][5][6] "Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent." Organic Letters. Link[5]
-
Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews. Link
-
Reiss, R., et al. (2022). "Sulfamides as Bioisosteres: Properties and Applications in Drug Design." ChemMedChem. Link
Sources
- 1. frontiersrj.com [frontiersrj.com]
- 2. Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfamate synthesis by amination [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
Structure-activity relationship (SAR) studies of cyanophenyl derivatives.
Topic: Structure-activity relationship (SAR) studies of cyanophenyl derivatives. Content Type: Publish Comparison Guide.
Executive Summary
This technical guide provides a comparative analysis of cyanophenyl derivatives within medicinal chemistry, specifically focusing on their utility as pharmacophores in Androgen Receptor (AR) antagonists and HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Unlike rigid templates, this guide evaluates the causal impact of the nitrile (-CN) moiety on potency, metabolic stability, and binding kinetics compared to halogenated and alkylated alternatives.
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.
The Cyanophenyl Advantage: Physicochemical Causality
The nitrile group on a phenyl ring is not merely a structural spacer; it is a high-impact modulator of bioactivity. When replacing a halogen (Cl, F) or a methyl group with a nitrile, three specific physicochemical shifts occur that drive SAR improvements:
| Feature | Cyanophenyl Contribution | Comparison to Halophenyl (Cl/F) |
| Electronic Effect | Strong electron-withdrawing group (EWG) via induction and resonance ( | Stronger EWG than Cl ( |
| Steric Profile | Linear geometry; occupies narrow binding pockets ("End-on" binding). | Smaller volume than |
| H-Bonding | Potent Hydrogen Bond Acceptor (HBA) with backbone amides or water networks. | Halogens are weak HBAs (F) or non-HBAs (Cl/Br). This is the critical differentiator in binding affinity. |
| Metabolism | Blocks oxidative metabolism (CYP450) at the substituted position. | Comparable metabolic blocking to F/Cl, but avoids lipophilicity bloat associated with Cl/Br. |
Comparative Case Study A: HIV-1 NNRTIs (DAPY Scaffolds)
Context: Diarylpyrimidine (DAPY) derivatives, such as Rilpivirine, utilize a cyanophenyl wing to lock the inhibitor into the hydrophobic non-nucleoside binding pocket (NNBP) of HIV-1 Reverse Transcriptase (RT).
The "Cyanophenyl Effect" vs. Fluorophenyl
In recent SAR optimizations of biphenyl-DAPY analogs, the introduction of a para-cyano group demonstrated superior potency over fluoro- or unsubstituted analogs.
Experimental Data Comparison: Data derived from comparative analysis of biphenyl-DAPY derivatives (Source: MDPI, 2020).
| Compound Variant (R-Group) | EC | SI (Selectivity Index) | SAR Insight (Causality) |
| Compound 10a (H) | 0.45 µM | >400 | Baseline activity; lacks specific polar interaction in the tolerance region. |
| Compound 10b (2-F) | 0.62 µM | >300 | Performance Drop: Fluorine steric clash or lack of H-bond reach reduces potency. |
| Compound 10p (4-CN) | 0.027 µM | 1361 | 16x Potency Increase: The nitrile nitrogen forms a critical H-bond with the backbone of residue Lys101 or Glu138 in the RT pocket. |
Mechanism of Action Visualization (HIV-1 RT Inhibition)
The following diagram illustrates how the cyanophenyl group anchors the inhibitor, preventing the conformational change required for DNA polymerization.
Figure 1: Mechanistic pathway of Cyanophenyl-DAPY inhibition in HIV-1 Reverse Transcriptase.
Comparative Case Study B: Androgen Receptor (AR) Antagonists
Context: The evolution from first-generation antiandrogens (Bicalutamide) to second-generation (Enzalutamide) relies heavily on the 4-cyanophenyl moiety.
Structural Evolution: Cyano vs. Nitro
Early antiandrogens (e.g., Flutamide) utilized a nitro (
Performance Matrix:
| Feature | Nitro-Phenyl Derivatives (e.g., Flutamide) | Cyano-Phenyl Derivatives (e.g., Enzalutamide) | Comparative Verdict |
| Hepatotoxicity | High (Associated with reductive metabolism of nitro group). | Low (Nitrile is metabolically robust). | Cyano Preferred for safety. |
| Binding Affinity (Ki) | Moderate (nM range). | High (nM range).[1][2] | Comparable potency, but Cyano allows tighter packing. |
| Resistance Profile | Susceptible to T877A mutation (Agonist switch). | Effective against T877A; struggles with F877L (requires spiro-switch). | Cyano is the standard scaffold for CRPC (Castration-Resistant Prostate Cancer). |
Experimental Protocols (Self-Validating Systems)
A. Synthesis: Palladium-Catalyzed Cyanation of Aryl Halides
Objective: Introduce the nitrile group at a late stage to avoid interference during multi-step synthesis. This protocol validates the conversion of a Chlorophenyl precursor to a Cyanophenyl product.
Reagents:
-
Aryl Chloride/Bromide substrate (1.0 eq)
-
Zn(CN)
(0.6 eq) - Safer source than NaCN -
Pd
(dba) (0.02 eq) / dppf (0.04 eq) -
Solvent: DMF/Water (99:1)
-
Temp: 120°C
Step-by-Step Workflow:
-
Degassing: Sparge DMF with Argon for 30 mins. Critical: Oxygen poisons the Pd(0) catalyst.
-
Pre-complexation: Mix Pd source and ligand in DMF for 10 mins at RT.
-
Addition: Add substrate and Zn(CN)
. Seal tube. -
Reaction: Heat to 120°C for 4-12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).
-
Validation: Product spot should be more polar (lower R
) than the aryl halide starting material.
-
-
Workup: Quench with FeSO
or dilute ammonia to sequester zinc/cyanide byproducts. Extract with EtOAc.
B. Bioassay: HIV-1 RT Colorimetric Assay
Objective: Quantify the inhibitory potency (IC
-
Preparation: Coat streptavidin-coated microplates with biotinylated HIV-1 RT template/primer hybrid.
-
Incubation: Add recombinant HIV-1 RT enzyme and the test compound (dilution series: 0.001 µM to 10 µM).
-
Initiation: Add BrdUTP (nucleotide analog) to start polymerization. Incubate 1 hr at 37°C.
-
Detection: Wash plate. Add anti-BrdU-peroxidase antibody. Add TMB substrate.
-
Analysis: Measure Absorbance (OD 450nm).
-
Calculation: % Inhibition =
. -
Validation: Reference drug (e.g., Nevirapine) must yield IC
within 20% of historical mean (approx 0.3 µM).
-
SAR Optimization Logic Map
The following diagram outlines the decision-making process when optimizing a phenyl ring within a lead compound.
Figure 2: Decision logic for incorporating Cyanophenyl moieties during Lead Optimization.
References
-
Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs. Source: MDPI (Molecules). URL:[Link] Relevance: Provides the comparative EC50 data for Cyano vs. Fluoro derivatives in DAPY scaffolds.
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Source: Acta Pharmaceutica Sinica B (via PMC). URL:[Link] Relevance: Validates the physicochemical advantages (metabolic stability, H-bonding) of the nitrile group.
-
Metabolism-Guided Selective Androgen Receptor Antagonists. Source: Journal of Medicinal Chemistry (PubMed). URL:[Link] Relevance: Details the SAR evolution of Enzalutamide analogs and the role of cyanophenyl in overcoming resistance.
-
Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 NNRTIs. Source: Journal of Medicinal Chemistry (ACS). URL:[Link] Relevance: Highlights the 75-fold activity enhancement provided by para-cyano substitution.[3]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 3-Cyanophenyl Sulfamate
3-Cyanophenyl sulfamate (CAS 136167-16-3) is a highly specialized chemical building block and a potent active-site-directed inhibitor of steroid sulfatase (STS)[1][2]. Widely utilized in medicinal chemistry and drug development for hormone-dependent oncology research, its unique structural features—a cyano group and a sulfamate ester—demand rigorous operational and disposal protocols[3][4].
This guide provides drug development professionals and laboratory scientists with field-proven, authoritative procedures for the safe handling, experimental preparation, and compliant disposal of this compound.
Chemical Profile and Hazard Identification
Understanding the quantitative and qualitative hazards of this compound is the first step in establishing a self-validating safety system. The compound presents multiple exposure risks, primarily as an irritant and harmful agent upon ingestion, inhalation, or dermal contact[1].
Table 1: Chemical Properties & GHS Hazard Profile
| Property / Hazard Category | Data / GHS Classification | Operational Implication |
| CAS Number | 136167-16-3[1] | Unique identifier for SDS and waste tracking. |
| Molecular Weight | 198.20 g/mol [1] | Relevant for molarity calculations in biological assays. |
| Molecular Formula | C7H6N2O3S[1] | Contains N and S; dictates specific incineration requirements. |
| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or inhaled[1] | Mandates strict PPE and ventilated enclosures. |
| H315 / H319 / H335 | Causes skin, eye, and respiratory irritation[1] | Requires safety goggles, nitrile gloves, and fume hood. |
| P501 | Dispose of contents to an approved waste plant[1] | Prohibits sink or standard municipal trash disposal. |
Mechanism of Action: The Causality Behind the Caution
In medicinal chemistry, aryl sulfamates like this compound are designed to irreversibly inhibit Steroid Sulfatase (STS), an enzyme responsible for the hydrolysis of steroid sulfates (e.g., estrone sulfate) into active hormones[2][4].
The Biochemical Causality: The sulfamate group acts as a structural mimic of the natural sulfate substrate. Upon entering the STS active site, the compound undergoes a nucleophilic attack by a highly conserved, hydrated formylglycine (FGly) residue[2]. This results in the covalent transfer of the sulfamoyl group to the enzyme, causing irreversible inactivation[2][5]. Because of its potent endocrine-modulating potential, even trace laboratory exposures must be mitigated to prevent unintended biological activity in researchers.
Figure 1: Irreversible inhibition of Steroid Sulfatase (STS) via FGly sulfamoylation.
Standard Operating Procedure: Handling & Solution Preparation
To ensure scientific integrity and operator safety, follow this step-by-step methodology when preparing this compound for in vitro assays.
Step 1: Environmental Control & PPE Verification
-
Action: Don standard laboratory PPE: double nitrile gloves, a fitted lab coat, and splash-proof safety goggles.
-
Causality: The compound is harmful via dermal contact (H312) and causes serious eye irritation (H319)[1]. Double gloving provides a fail-safe against micro-tears during handling.
Step 2: Weighing the Solid
-
Action: Transfer the reagent bottle to a certified powder-weighing hood or a Class II Type B2 Biological Safety Cabinet (BSC). Use anti-static weigh boats.
-
Causality: The powder form poses a significant inhalation risk (H332) and respiratory irritation (H335)[1]. Anti-static boats prevent the aerosolization of the fine powder caused by static charge.
Step 3: Solubilization
-
Action: Dissolve the required mass in a compatible organic solvent (e.g., anhydrous DMSO or DMF) to create a concentrated stock solution (e.g., 10 mM). Cap the vial securely and vortex until fully dissolved.
-
Causality: Aryl sulfamates are generally stable in aprotic solvents. Avoid strong aqueous acids or bases during initial solubilization to prevent premature hydrolysis of the sulfamate ester or the cyano group.
Proper Disposal Procedures (P501 Compliance)
The disposal of this compound must strictly adhere to GHS P501 guidelines[1]. Because the molecule contains both nitrogen and sulfur, improper combustion can release toxic nitrogen oxides (NOx), sulfur oxides (SOx), and potentially hydrogen cyanide (HCN).
Table 2: Waste Segregation & Storage Guidelines
| Waste Category | Container Specifications | Incompatible Materials | Maximum Storage |
| Solid Waste (Powder, empty vials, contaminated PPE) | Puncture-proof, sealable HDPE bucket lined with a chemical bag. | Strong acids, strong oxidizers. | 90 days (per EPA/RCRA) |
| Liquid Waste (DMSO/DMF stock solutions, assay buffers) | Vented, chemically compatible carboy (e.g., PTFE or HDPE). | Aqueous acids (pH < 3), bleach. | 90 days (per EPA/RCRA) |
Step-by-Step Disposal Methodology:
Step 1: Segregation at the Source
-
Action: Separate this compound waste into designated "Hazardous Organic Liquid Waste" and "Hazardous Solid Waste" containers.
-
Causality: Mixing this compound with general aqueous waste or strong acids can trigger unwanted hydrolysis, potentially compromising container integrity or releasing hazardous fumes.
Step 2: Labeling and Inventory
-
Action: Label all waste containers explicitly with "Contains: this compound (Toxic, Irritant), Solvents: [List Solvents]".
-
Causality: Accurate labeling is a legal requirement and ensures the downstream waste management facility applies the correct destruction protocol.
Step 3: Temporary Storage
-
Action: Store sealed waste containers in a designated, ventilated hazardous waste accumulation area away from direct sunlight and heat sources.
Step 4: Certified Incineration (Final Disposal)
-
Action: Transfer the waste to a licensed hazardous waste disposal contractor. Specify that the waste requires high-temperature incineration equipped with NOx and SOx scrubbers .
-
Causality: High-temperature incineration breaks down the stable aromatic and sulfamate bonds. The scrubbers are non-negotiable, as they capture the toxic sulfur dioxide and nitrogen dioxide gases generated during the combustion of the C7H6N2O3S molecule.
Figure 2: Segregation and high-temperature incineration workflow for sulfamate waste.
Spill Response & Emergency Logistics
In the event of an accidental release, a rapid, systematic response is required to validate the safety of the laboratory environment.
-
Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to mitigate inhalation risks (H332)[1].
-
Containment (Solid Spill): Do not sweep dry powder, as this creates hazardous aerosols. Gently cover the spill with damp absorbent paper (using water or a mild surfactant) to suppress dust.
-
Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.
-
Collection: Using non-sparking tools, scoop the absorbed material into a hazardous waste container.
-
Decontamination: Wash the spill surface thoroughly with a 5% mild alkaline detergent solution, followed by water, to ensure complete removal of residual sulfamate ester.
-
Disposal: Treat all spill cleanup materials as highly contaminated solid waste and route them to high-temperature incineration as outlined in Section 4.
References
- Sigma-Aldrich. "this compound | 136167-16-3 - Safety Data Sheet & Product Information.
- BenchChem. "4-Cyanophenyl Sulfamate | Research Chemical - Steroid Sulfatase Inhibitors.
- Journal of Molecular Endocrinology. "Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects.
- Oxford Academic. "Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition.
- MDPI. "Steroid Sulphatase and Its Inhibitors: Past, Present, and Future.
Sources
Operational Safety Protocol: Handling 3-Cyanophenyl Sulfamate in Drug Discovery
Executive Summary & Risk Profile
3-Cyanophenyl sulfamate (CAS: Variable/Proprietary depending on salt form, structurally related to Irosustat intermediates) is a pharmacologically active irreversible inhibitor of Steroid Sulfatase (STS). Unlike generic reagents, this compound possesses specific biological activity designed to disrupt hormonal pathways.
As a Senior Application Scientist, I urge you to treat this not merely as a chemical irritant, but as a Bioactive Intermediate . The primary risks are not just acute toxicity (cyanide release is metabolically unlikely but theoretically possible via hydrolysis), but chronic endocrine disruption and respiratory sensitization from dust inhalation.
The "Why" Behind the Protocol
-
Bioactivity: The sulfamate group (-OSO2NH2) is the "warhead" that covalently binds to the active site of sulfatase enzymes. Systemic absorption must be prevented to avoid unintended hormonal modulation in researchers.
-
Hydrolysis Risk: Sulfamates are prone to hydrolysis in acidic/aqueous environments, potentially releasing the parent phenol (3-hydroxybenzonitrile) and sulfamic acid. Moisture control is a safety critical parameter.
-
Physical State: Typically a fine white crystalline powder. Electrostatic charging is common, leading to "flying dust" during weighing.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. The following PPE selection is based on the specific physicochemical properties of aryl sulfamates.
| PPE Category | Specification | Rationale (Scientific Basis) |
| Hand Protection | Double Gloving (Nitrile) • Inner: 4 mil Nitrile (High dexterity)• Outer: 8 mil Nitrile (Long cuff) | Permeation Defense: While the solid is stable, synthesis often involves polar aprotic solvents (DMF, DMAc) which permeate thin nitrile rapidly. The outer glove protects against the solvent carrier; the inner glove protects against the compound. |
| Respiratory | Engineering Control Primary • Fume Hood (Face velocity: 0.5 m/s)• Backup: N95/P100 (Only for spill cleanup) | Dust Containment: The particle size of recrystallized sulfamates can be <10µm, making them respirable. Surgical masks provide zero protection against bioactive dusts. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Irritant Pathway: Aryl sulfamates are severe eye irritants (Category 2A). Safety glasses with side shields are insufficient if fine powder becomes airborne. |
| Body | Tyvek® Lab Coat (or equivalent) • Closed front• Elastic cuffs | Fomite Prevention: Cotton coats trap dust in fibers, which can then be released later (e.g., in the office or cafeteria). Non-woven Tyvek sheds particles. |
Engineering Controls & Static Management[1]
Before opening the vial, verify the following. This is your Go/No-Go checklist.
-
Fume Hood Verification: Ensure laminar flow is active. Do not block the rear baffle with equipment.
-
Static Neutralization:
-
The Problem: this compound is highly static-prone.
-
The Fix: Use an Ionizing Bar or Anti-Static Gun inside the hood before weighing. This prevents the powder from "jumping" onto your gloves or the balance pan.
-
-
Humidity Control: Keep ambient humidity <60% if possible to prevent premature hydrolysis of the sulfamate ester.
Step-by-Step Operational Workflow
This protocol uses a "Closed-Loop" logic to minimize exposure.
Phase A: Preparation (Donning)
-
Inspect nitrile gloves for pinholes (inflate with air).
-
Don inner gloves -> Tyvek coat -> Outer gloves (tucked over coat cuffs).
-
Place a disposable weighing boat and a waste container inside the hood.
Phase B: Active Handling (Weighing & Synthesis)
-
Anti-Static Treatment: Pass the anti-static gun over the reagent bottle and spatula.
-
The "Draft Shield" Technique: If your balance is sensitive to hood airflow, do not turn off the hood. Instead, place the balance inside a secondary acrylic box with a small opening for your hands.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the stock bottle.
-
Solvent Addition: Add solvent (e.g., DMF/DMSO) slowly down the side of the reaction vessel to avoid lofting dust.
-
Immediate Seal: Once in solution, the dust hazard is eliminated, but the permeation hazard increases. Cap the vessel immediately.
Phase C: Decontamination & Doffing
-
Wipe Down: Wipe the exterior of the reagent bottle with a dry tissue, then a damp tissue (ethanol). Dispose of tissues as solid hazardous waste.
-
Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch and pull).
-
Hand Wash: Wash hands with soap and cool water (warm water opens pores) immediately after leaving the lab.
Visualized Safety Workflow (Logic Diagram)
The following diagram illustrates the critical decision points in the handling process.
Figure 1: Decision logic for safe handling of static-prone sulfamate powders.
Disposal & Emergency Response
Waste Stream Management
-
Solid Waste: All contaminated gloves, weighing boats, and tissues must go into Hazardous Solid Waste (Incineration) . Do not use general trash.
-
Liquid Waste: Segregate into Non-Halogenated Organic Solvents .
-
Critical Warning: Do not mix with strong acids (e.g., HCl, H2SO4) in the waste container. Acidic hydrolysis of the sulfamate can generate heat and pressure.
-
Spill Cleanup Protocol
-
Dry Spill (Powder):
-
Do NOT use a broom/brush (creates dust).
-
Cover with a wet paper towel (dampened with water) to suppress dust.
-
Scoop up the damp towel and powder together.
-
-
Wet Spill (Solution):
-
Absorb with vermiculite or spill pads.
-
Clean area with 10% Sodium Carbonate (mild base) to neutralize potential hydrolysis byproducts.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance. OSHA 3404-11R. [Link]
-
PubChem. (2023).[2] Compound Summary: Sulfamate Derivatives and Safety Data. National Library of Medicine. [Link]
-
SafeWork NSW. (2021). Handling Cytotoxic Drugs and Related Waste. (Applicable for bioactive enzyme inhibitors). [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
